molecular formula C7H10N2O B1595268 2-Ethoxy-5-methylpyrazine CAS No. 67845-34-5

2-Ethoxy-5-methylpyrazine

Cat. No.: B1595268
CAS No.: 67845-34-5
M. Wt: 138.17 g/mol
InChI Key: MGDMTRSONRZXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) is a high-purity chemical standard with the molecular formula C7H10N2O and a molecular weight of 138.17 . This compound is a significant analyte in research due to its potent organoleptic properties, primarily characterized by a nutty and roasted odor profile, detectable at concentrations as low as 0.10% . It is extensively used in academic and industrial research settings as a reference standard in the analysis and development of flavors and fragrances . Its research applications include studying the structure-odor relationship of alkoxypyrazines, understanding their role in food chemistry, and developing novel synthetic pathways for aroma compounds. The substance is assigned FEMA number 3569 and JECFA number 793, underscoring its relevance in food flavor science and safety evaluation studies . Researchers value this compound for its utility in gas chromatography-mass spectrometry (GC-MS) and other analytical methods to identify and quantify trace components in complex mixtures. Proper storage is required sealed in a dry environment at 2-8°C to maintain stability and purity . This product is intended for laboratory research purposes only and is not classified as a consumer good. It is strictly labeled "For Research Use Only," and it is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-10-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMTRSONRZXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070687
Record name 2-Ethoxy-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

189.00 to 191.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxy-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040142
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67845-34-5
Record name 2-Ethoxy-5-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67845-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-ethoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethoxy-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethoxy-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-5-ETHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TD8256VKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethoxy-5-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040142
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Deep Dive: Synthetic Architectures for 2-Ethoxy-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS: 67845-34-5) represents a critical structural motif in both high-value flavor chemistry (imparting nutty, roasted, and metallic notes) and pharmaceutical intermediate synthesis.[1] Unlike its isomer 2-ethoxy-3-methylpyrazine (the "potato" pyrazine), the 5-methyl variant requires strict regiochemical control during synthesis to avoid isomeric mixtures that degrade organoleptic or pharmacological purity.

This technical guide delineates the "Gold Standard" synthetic pathway: Nucleophilic Aromatic Substitution (


)  of 2-chloro-5-methylpyrazine. This route is selected for its superior yield, scalability, and ability to maintain isomeric integrity compared to direct condensation methods.

Part 1: Retrosynthetic Analysis & Strategic Logic

To synthesize this compound with high fidelity, we must disconnect the ether linkage. The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack rather than electrophilic substitution.

The Strategic Disconnection
  • Target: this compound.[1][2]

  • Primary Disconnection: C2–O bond.

  • Synthons: Ethoxide anion (

    
    ) and a C2-cationic pyrazine equivalent.
    
  • Synthetic Equivalent: Sodium Ethoxide (nucleophile) + 2-Chloro-5-methylpyrazine (electrophile).

Why not direct condensation? Condensing 1,2-diaminopropane with glyoxal derivatives often leads to a statistical mixture of 2,5- and 2,6-isomers. The


 approach on a purified halogenated precursor guarantees the position of substituents.
Pathway Visualization

The following diagram illustrates the core logic flow from precursor selection to final isolation.

SynthesisPathway Precursor 2-Methylpyrazine Intermediate 2-Chloro-5-methylpyrazine (Activated Substrate) Precursor->Intermediate Regioselective Chlorination (POCl3 or Cl2) Target This compound (Target) Intermediate->Target S_NAr Substitution (Reflux/EtOH) Byproduct NaCl Intermediate->Byproduct Reagent Sodium Ethoxide (NaOEt) Reagent->Target

Figure 1: Strategic flow from methylpyrazine precursor to the final ethoxylated target via the activated chloro-intermediate.

Part 2: The Dominant Pathway ( )

Reaction Mechanism

The synthesis relies on the Addition-Elimination mechanism. The pyrazine ring, containing two nitrogen atoms, is significantly more electron-deficient than pyridine or benzene. The nitrogen atoms withdraw electron density via induction (-I) and resonance (-M), activating the C-Cl bond at the 2-position for nucleophilic attack.

  • Attack: The ethoxide ion attacks the carbon bearing the chlorine.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[3][4] The negative charge is delocalized onto the ring nitrogens (specifically the N1 and N4 positions).

  • Re-aromatization: The chloride ion is a good leaving group. It is ejected, restoring the aromaticity of the pyrazine ring.

Mechanism Step1 Reactants (Chloro-pyrazine + EtO-) Step2 Transition State (Meisenheimer Complex) Step1->Step2 Nucleophilic Attack (Rate Determining) Step3 Product (Ethoxy-pyrazine + Cl-) Step2->Step3 Elimination of Cl-

Figure 2: Kinetic pathway showing the critical transition state where the ring temporarily loses aromaticity.

Critical Process Parameters (CPP)
  • Solvent System: Absolute Ethanol (EtOH). Using water or other alcohols will lead to hydrolysis (forming 2-hydroxy-5-methylpyrazine) or transesterification byproducts.

  • Temperature: Reflux (

    
    ). The activation energy for displacing chlorine on a methyl-substituted pyrazine is higher than unsubstituted chloropyrazine due to the weak electron-donating effect (+I) of the methyl group at position 5.
    
  • Stoichiometry: 1.1 to 1.2 equivalents of NaOEt. Excess base ensures complete conversion but too much can lead to ring degradation.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 100g scale batch. It includes in-process controls (IPC) to ensure validity.

Materials
  • Substrate: 2-Chloro-5-methylpyrazine (Purity >98%).

  • Reagent: Sodium Ethoxide (21 wt% solution in ethanol).

  • Solvent: Anhydrous Ethanol.

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology
  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Flame-dry the apparatus to remove moisture.

  • Charging:

    • Add 100g (0.78 mol) of 2-Chloro-5-methylpyrazine.

    • Add 300 mL of anhydrous Ethanol.

    • IPC 1: Check moisture content (Karl Fischer). Must be <0.1% to prevent hydrolysis.

  • Reaction:

    • Add 305g of Sodium Ethoxide solution (21% in EtOH, ~0.94 mol, 1.2 eq) dropwise over 30 minutes. Exothermic reaction - monitor internal temp.

    • Heat the mixture to reflux (

      
      ).
      
    • Maintain reflux for 4–6 hours.

  • Monitoring (IPC 2):

    • Sample at 4 hours. Analyze via GC-FID or TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Endpoint Criteria: <1% remaining starting material.

  • Workup:

    • Cool reaction mass to

      
      .
      
    • Neutralize excess base with Glacial Acetic Acid to pH 7–8.

    • Filter off the precipitated Sodium Chloride (NaCl). Wash the cake with cold ethanol.

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove ethanol.

  • Purification:

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
      ) to remove salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Distillation: Perform vacuum distillation.

      • Target Fraction: Collect at

        
         / 10 mmHg (approx). Atmospheric boiling point is ~190°C.
        

Part 4: Data & Characterization[5]

Physical Properties & Specifications

The following data serves as the quality control standard for the synthesized product.

ParameterSpecificationNotes
CAS Number 67845-34-5Verified Identifier
Appearance Colorless to pale yellow liquidDarkens on oxidation
Purity (GC)

Critical for flavor applications
Boiling Point

@ 760 mmHg
Flash Point

(

)
Closed Cup
Specific Gravity

@

Refractive Index

@

Odor Profile Nutty, Roasted, MetallicDistinct from 2-ethoxy-3-methyl (Potato)
Spectroscopic Validation
  • MS (EI, 70eV): Molecular ion peak

    
     at m/z 138. Fragment peaks at m/z 110 (loss of ethene via McLafferty rearrangement) and m/z 81 (pyrazine ring fragment).
    
  • 1H NMR (CDCl3):

    • 
       1.40 (t, 3H, 
      
      
      
      of ethoxy)
    • 
       2.45 (s, 3H, Ring-
      
      
      
      )
    • 
       4.35 (q, 2H, 
      
      
      
      of ethoxy)
    • 
       7.90 (s, 1H, Ring-H at C6)
      
    • 
       8.05 (s, 1H, Ring-H at C3)
      

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<60%) Moisture in solventUse freshly distilled EtOH or molecular sieves. Water competes with ethoxide.
Impurity: 2-Hydroxy-5-methylpyrazine Hydrolysis of chlorideEnsure anhydrous conditions. Check NaOEt quality.
Color Formation (Darkening) Oxidation of productPerform distillation and storage under Nitrogen/Argon atmosphere.
Incomplete Conversion Old NaOEt reagentTitrate NaOEt before use. Increase reaction time or equivalents (max 1.5 eq).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25915, 2-Ethyl-5-methylpyrazine (Isomer Analog). Retrieved from [Link]

  • The Good Scents Company (2024). this compound Flavor and Fragrance Data. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • European Patent Office.Process for the preparation of alkoxy-or aryloxypyrazine derivatives (EP0889038B1).

Sources

Technical Monograph: 2-Ethoxy-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Flavor Scientists, and Process Engineers

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS: 67845-34-5), designated FEMA 3569, represents a critical intersection between sensory science and medicinal chemistry. While primarily commercialized as a high-impact flavorant (nutty, roasted, grassy profiles) with detection thresholds in the parts-per-billion (ppb) range, its structural motif—an electron-deficient pyrazine ring substituted with both lipophilic (methyl) and polar-modulating (ethoxy) groups—serves as an excellent model for alkoxypyrazine pharmacophores .

This guide provides a rigorous technical analysis of the molecule, detailing validated synthetic protocols, physicochemical properties, and its dual utility in sensory neuroscience and drug discovery as a bioisostere for substituted pyridines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical constants of this compound dictate its behavior in both biological matrices and formulation systems. Its moderate lipophilicity (LogP ~1.7) suggests good membrane permeability, a trait desirable in both blood-brain barrier (BBB) penetration models and retronasal olfaction.

Table 1: Physicochemical Constants[8]
PropertyValueUnitMethod/Source
IUPAC Name This compound-IUPAC
CAS Registry 67845-34-5-Chemical Abstracts
FEMA Number 3569-GRAS Assessment
Molecular Formula C₇H₁₀N₂O--
Molecular Weight 138.17 g/mol -
Boiling Point 189–191°C@ 760 mmHg
Density 1.038g/mL@ 25 °C
LogP (Octanol/Water) 1.74-Experimental
Flash Point 67.8 (154)°C (°F)Closed Cup
Odor Threshold ~1–10ppbWater (Orthonasal)
Solubility Soluble-Ethanol, Propylene Glycol
Water Solubility ~1824mg/L@ 25 °C

Synthetic Methodologies

Causality & Logic: The synthesis of alkoxy-substituted pyrazines is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) rather than direct alkylation of the ring, which often leads to poly-alkylation and difficult separations. The electron-deficient nature of the pyrazine ring activates the halogen leaving group (typically chlorine) at the 2-position, facilitating displacement by alkoxides.

Protocol A: Nucleophilic Displacement (Primary Route)

This protocol utilizes 2-chloro-5-methylpyrazine as the substrate. The reaction is driven by the formation of the stable sodium chloride salt.

Reagents:

  • 2-Chloro-5-methylpyrazine (1.0 eq)

  • Sodium Ethoxide (1.2 eq) [Prepared in situ from Sodium metal and absolute Ethanol]

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry 3-neck round-bottom flask under N₂ atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol. Stir until H₂ evolution ceases. Reasoning: Moisture competes with ethoxide, leading to hydrolysis and formation of the hydroxypyrazine impurity.

  • Addition: Cool the ethoxide solution to 0°C. Dropwise add 2-chloro-5-methylpyrazine (1.0 eq) over 30 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the starting chloride.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Resuspend the residue in water (pH 7) and extract 3x with Dichloromethane (DCM).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Distill under vacuum (approx. 80°C at 10 mmHg) to yield the pure oil.

Visualization: Synthesis Workflow

The following diagram illustrates the S_NAr mechanism and critical process controls.

SynthesisWorkflow Start Precursor: 2-Chloro-5-methylpyrazine Process Reaction: S_NAr Mechanism Reflux 78°C, 4-6h Start->Process Electrophile Reagent Reagent: Sodium Ethoxide/EtOH Reagent->Process Nucleophile Workup Workup: DCM Extraction Vacuum Distillation Process->Workup NaCl Precipitates Product Product: This compound (>98% Purity) Workup->Product Isolation

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient pyrazine ring facilitates the displacement of chlorine by the ethoxide ion.

Pharmacological & Medicinal Chemistry Context

While this compound is a flavorant, its scaffold is highly relevant to drug discovery. Pyrazines are "privileged structures" found in antitubercular agents (Pyrazinamide) and kinase inhibitors (e.g., Bortezomib derivatives).

The "Lipophilic Pyrazine" Probe

In medicinal chemistry, this molecule serves as a model for lipophilicity modulation .

  • Bioisosterism: The pyrazine ring is a bioisostere of pyridine and benzene but with significantly lower pKa (approx 0.6), reducing protonation at physiological pH.

  • Metabolic Stability: The 2-ethoxy group blocks the susceptible 2-position from oxidation. However, the 5-methyl group is a metabolic "soft spot," liable to oxidation by Cytochrome P450 (specifically CYP2E1 or CYP3A4) to the carboxylic acid or hydroxymethyl derivative.

Metabolic Fate Analysis

Understanding the metabolic trajectory is crucial for toxicity and half-life prediction.

MetabolicPathway Parent This compound (Parent) C_Ox Metabolite 1: 5-Hydroxymethyl-2-ethoxypyrazine (CYP450 Oxidation) Parent->C_Ox Benzylic Hydroxylation N_Ox Metabolite 3: Pyrazine N-Oxide (Minor Pathway) Parent->N_Ox FMO3 Oxidation Acid Metabolite 2: 5-Carboxy-2-ethoxypyrazine (Excretable Anion) C_Ox->Acid Dehydrogenase

Figure 2: Predicted metabolic pathway. The methyl group is the primary site of oxidative metabolism, facilitating renal clearance via the carboxylic acid metabolite.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of this compound must be validated using orthogonal analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (hold 2 min) → 5°C/min → 230°C.

  • Key Fragments (EI, 70eV):

    • m/z 138: Molecular Ion [M]+.

    • m/z 110: Loss of ethene (McLafferty rearrangement type) [M - C₂H₄]+.

    • m/z 109: Loss of ethyl radical [M - C₂H₅]+.

    • m/z 42: Acetonitrile fragment (characteristic of pyrazine ring cleavage).

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃.

  • Chemical Shifts (δ, ppm):

    • 8.05 (s, 1H): Pyrazine ring proton (C3-H).

    • 7.90 (s, 1H): Pyrazine ring proton (C6-H).

    • 4.40 (q, J=7.0 Hz, 2H): Methylene of ethoxy group (-OCH₂-).

    • 2.45 (s, 3H): Methyl group on ring (Ar-CH₃).

    • 1.40 (t, J=7.0 Hz, 3H): Methyl of ethoxy group (-CH₂CH₃).

Sensory & Application Science

For researchers in the flavor industry, understanding the Odor Activity Value (OAV) is critical.

  • Odor Description: Nutty, roasted, potato-like, with green/grassy nuances.

  • Threshold: 1–10 ppb in water.

  • Mechanism: Pyrazines bind to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. The ethoxy substitution enhances hydrophobicity compared to methylpyrazine, potentially increasing receptor residence time and lowering the detection threshold.

Safety Status:

  • FEMA GRAS: 3569.[]

  • JECFA: Evaluated and determined safe at current intake levels.

  • Toxicity: Low acute toxicity. Skin/eye irritant in pure form (Standard GHS precautions apply).

References

  • FEMA Expert Panel. (2015). FEMA GRAS Assessments of Pyrazine Derivatives.[2] Flavor and Extract Manufacturers Association.

  • The Good Scents Company. (2023). This compound: Physicochemical and Sensory Data.[3]

  • Shibamoto, T. (1982). Odor Threshold of Some Pyrazines.[4][5] Journal of Food Science.

  • Doležal, M. et al. (2009). Pyrazine Derivatives: A Review of Synthesis and Biological Activity. Current Medicinal Chemistry.[6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95320, this compound.

Sources

Technical Guide: Olfactory Properties & Mechanistic Characterization of 2-Ethoxy-5-methylpyrazine

[1]

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) represents a high-impact aroma chemical within the alkoxypyrazine class.[1] Unlike its alkyl-substituted analogs (e.g., 2,3,5-trimethylpyrazine) which often require ppm concentrations for impact, this compound functions effectively at the parts-per-billion (ppb) scale.[1] This guide provides a comprehensive technical analysis of its olfactory profile, receptor-ligand interaction mechanisms (specifically targeting the OR5K1 receptor), and validated protocols for synthesis and analysis.

Key Application: Used as a trace modifier to impart "roasted," "nutty," and "metallic/earthy" nuances in savory flavor systems (gravies, soups) and roasted goods (coffee, nuts).

Chemical & Olfactory Characterization

Molecular Identity

The introduction of an ethoxy group at the C2 position, combined with a methyl group at C5, creates a dipole moment and steric profile distinct from the more common 2-methoxy-3-methylpyrazine.[1] This structural variance shifts the odor character from "green/bell pepper" toward "roasted/metallic."

PropertySpecification
IUPAC Name This compound
CAS Number 67845-34-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
LogP (Predicted) ~1.68 (Lipophilic, high volatility)
FEMA Number 3564
Olfactory Profile & Thresholds

The following data aggregates sensory panel results comparing this compound against structural analogs.

CompoundOdor DescriptorsOdor Threshold (Water)Character Impact
This compound Roasted nuts, metallic, earthy, potato skin ~0.1 - 0.5 ppb High
2-Methoxy-3-methylpyrazineGreen bell pepper, galbanum, earthy0.002 ppbVery High
2,3,5-TrimethylpyrazineRoasted peanut, cocoa, soil~400 ppbModerate

Expert Insight: The "metallic" note associated with the 5-methyl isomer is often considered a defect in isolation but is crucial for recreating the authentic "hot metal" note of freshly roasted coffee or seared meat, which purely "nutty" pyrazines lack.

Mechanistic Olfaction: Ligand-Receptor Interaction

Recent deorphanization studies suggest that pyrazines, particularly those with alkyl and alkoxy substitutions, are agonists for specific Class I Olfactory Receptors (ORs).

The OR5K1 Pathway

Research indicates that OR5K1 is a specialized receptor highly tuned to the pyrazine ring motif.[2][3] The binding affinity is modulated by the hydrophobic bulk of the alkoxy chain. This compound activates this G-Protein Coupled Receptor (GPCR) via the canonical cAMP-dependent pathway.[1]

Mechanism of Action:

  • Ligand Binding: The pyrazine binds to the transmembrane domain of OR5K1 in the olfactory cilia.

  • Transduction: Activation of G_olf stimulates Adenylyl Cyclase III (ACIII).

  • Depolarization: Increased cAMP opens Cyclic Nucleotide-Gated (CNG) channels, causing Ca²⁺ influx and subsequent Cl⁻ efflux (via Anoctamin 2), triggering an action potential.[4]

OlfactoryPathwayLigandThis compoundReceptorOR5K1 (GPCR)Ligand->ReceptorHydrophobic BindingGProteinG_olf ActivationReceptor->GProteinGTP ExchangeEnzymeAdenylyl Cyclase IIIGProtein->EnzymeStimulationMessengercAMP IncreaseEnzyme->MessengerATP -> cAMPChannelCNG Channel OpeningMessenger->ChannelGatingSignalDepolarization(Ca2+ In / Cl- Out)Channel->SignalIon Flux

Figure 1: Signal transduction pathway for pyrazine detection via the OR5K1 GPCR system.[1]

Synthesis & Purity Analysis

To ensure accurate olfactory evaluation, the compound must be synthesized with >99% purity, as trace amounts of the chloropyrazine precursor can introduce harsh, solvent-like off-notes.

Synthesis Protocol: Nucleophilic Aromatic Substitution

Reaction: 2-Chloro-5-methylpyrazine + Sodium Ethoxide

1

Reagents:

  • 2-Chloro-5-methylpyrazine (98%)[1]

  • Sodium Ethoxide (21% wt in Ethanol)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 0.1 mol of 2-Chloro-5-methylpyrazine and 100 mL anhydrous ethanol under nitrogen.

  • Addition: Dropwise add 0.12 mol Sodium Ethoxide solution over 30 minutes. Exothermic reaction - monitor temperature.[1]

  • Reflux: Heat to reflux (approx. 78°C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) until the starting chloride spot disappears.

  • Quench: Cool to room temperature. Quench with 50 mL ice water.

  • Extraction: Remove ethanol via rotary evaporation. Extract the residue with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Perform vacuum distillation (approx. 85-90°C at 10 mmHg) to isolate the product.[1]

SynthesisWorkflowStartReactants:2-Chloro-5-methylpyrazine+ NaOEtStep1Reflux in EtOH(4-6 Hours, 78°C)Start->Step1Step2Quench & Solvent RemovalStep1->Step2Step3DCM ExtractionStep2->Step3Step4Vacuum Distillation(10 mmHg)Step3->Step4EndPure this compound(>99%)Step4->End

Figure 2: Synthetic workflow for the production of high-purity this compound.

Analytical Protocol: GC-O Analysis

Gas Chromatography-Olfactometry (GC-O) is the only method to correlate the chemical peak with the sensory experience, confirming that the "nutty" note is indeed the target molecule and not an impurity.

Instrument Configuration
  • System: Agilent 7890B GC with Mass Selective Detector (MSD) and Olfactory Port (ODP).

  • Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm. Rationale: Polar columns effectively separate pyrazines from non-polar hydrocarbon matrices.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Split Ratio: Splitless injection (to detect trace levels).

Operating Procedure
  • Sample Prep: Dilute synthesized compound to 10 ppm in Dichloromethane.

  • Injection: Inject 1 µL at 250°C inlet temperature.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    240°C (hold 5 min).
  • Detection:

    • MSD: Scan mode (m/z 35-300).[1] Look for parent ion m/z 138 and base peak m/z 109 (loss of ethyl group).

    • Olfactory Port: Panelist sniffs humidified effluent. Record "Start Time," "End Time," and "Descriptor" for the peak eluting at the expected retention index (RI ~1350 on Wax).

Self-Validating Check: The retention time of the odor event must align perfectly with the MS peak for m/z 138. If the odor occurs before the peak, it indicates a highly volatile impurity.

Stability & Safety Considerations

  • Stability: Alkoxypyrazines are susceptible to acid-catalyzed hydrolysis, reverting to the odorless pyrazinone form.

    • Storage: Store in neutral pH media, under argon, at 4°C. Avoid aqueous acidic environments (pH < 4).

  • Safety (FEMA 3564): Approved for use as a flavoring agent.

    • Note: Not recommended for fragrance use due to potential skin sensitization at high concentrations, though widely used in food at ppb levels.

References

  • The Good Scents Company. (n.d.). This compound.[1][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95320, this compound. Retrieved from [Link]

  • Haag, F., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. PLOS Genetics. (Identifying OR5K1). Retrieved from [Link][5]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Ingredient Library (FEMA 3564). Retrieved from [Link]

Technical Guide: Formation of Pyrazines in the Maillard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Pyrazines (1,4-diazines) represent a class of nitrogen-containing heterocyclic compounds pivotal to both sensory science and pharmaceutical chemistry. In food matrices, they act as potent aroma volatiles (roasted, nutty, earthy notes). In drug development, the pyrazine ring serves as a privileged scaffold for biologically active agents (e.g., antituberculars, diuretics, kinase inhibitors).

However, the formation of pyrazines via the Maillard reaction presents a duality: it is a desired pathway in flavor synthesis but a critical degradation risk in pharmaceutical formulations containing amine-based active pharmaceutical ingredients (APIs) and reducing sugars (e.g., lactose). This guide dissects the mechanistic formation of pyrazines, defining the thermodynamic and kinetic controls required to either promote their synthesis or inhibit their formation in stability-critical environments.

Part 1: Mechanistic Pathways

The formation of pyrazines is a late-stage Maillard outcome, heavily dependent on the Strecker Degradation of amino acids by


-dicarbonyls. The pathway can be segmented into three distinct phases: Precursor Activation, Strecker Degradation, and Cyclization/Oxidation.
The Core Mechanism
  • Induction (Amadori Rearrangement): A reducing sugar condenses with an amine (amino acid or drug) to form a Schiff base, which rearranges into an Amadori product (1-amino-1-deoxy-2-ketose).

  • Fragmentation: The Amadori product degrades (via 2,3-enolization at high pH) to yield

    
    -dicarbonyls (e.g., glyoxal, methylglyoxal, diacetyl).
    
  • Strecker Degradation (The Pivot Point): These

    
    -dicarbonyls react with unreacted free amino acids. This oxidative decarboxylation yields a Strecker aldehyde  and an 
    
    
    
    -aminoketone
    .
  • Condensation: Two molecules of

    
    -aminoketone self-condense to form a dihydropyrazine.
    
  • Oxidation: The dihydropyrazine oxidizes (often spontaneously in air) to form the aromatic pyrazine ring.

Pathway Visualization

The following diagram illustrates the critical flux from precursors to the stable aromatic ring.

MaillardPyrazine cluster_inputs Precursors cluster_strecker Strecker Degradation Sugar Reducing Sugar (Glucose/Fructose) Schiff Schiff Base Sugar->Schiff Amine Amine Source (Amino Acid / Drug) Amine->Schiff Amadori Amadori Product Schiff->Amadori - H2O Dicarbonyl α-Dicarbonyls (Glyoxal/Methylglyoxal) Amadori->Dicarbonyl Fragmentation (High pH favors) StreckerAld Strecker Aldehyde (Side Product) Dicarbonyl->StreckerAld AminoKetone α-Aminoketone (CRITICAL INTERMEDIATE) Dicarbonyl->AminoKetone + Free Amine - CO2 Dihydro Dihydropyrazine AminoKetone->Dihydro Self-Condensation ( dimerization ) Pyrazine Substituted Pyrazine (Final Product) Dihydro->Pyrazine Oxidation (- 2H)

Figure 1: The mechanistic flux from Amadori rearrangement to Pyrazine formation, highlighting the


-aminoketone bottleneck.

Part 2: Critical Control Factors (Thermodynamics & Kinetics)

Controlling pyrazine formation requires manipulating the reaction environment. Unlike furans (favored by acidic conditions), pyrazines are favored by basic pH and high thermal energy .

Key Variables Table
VariableImpact on Pyrazine FormationMechanistic Rationale
pH Positive Correlation (Optimum pH 9.0–10.0)Basic conditions favor the open-chain form of sugars (increasing reactivity) and the nucleophilicity of the amine group. Crucially, alkaline pH promotes fragmentation of Amadori products into

fragments rather than furfurals.
Temperature High Activation Energy (

)
Pyrazine formation generally requires

C.

ranges from 56–124 kJ/mol.[1] Higher temperatures favor the dehydration steps and the final oxidation of dihydropyrazines.
Water Activity (

)
Bell-shaped Curve (Optimum

0.6–0.8)
Low

restricts reactant mobility. High

dilutes reactants and inhibits dehydration steps (Law of Mass Action).
Precursor Structure Determines Substitution Pattern The "R" group of the amino acid becomes the side chain of the pyrazine. • Glycine

Unsubstituted/Methyl-pyrazines• Alanine

Trimethyl/Tetramethyl-pyrazines• Leucine

Isobutyl-pyrazines
Pharmaceutical Relevance: The Lactose-Amine Interaction

In drug formulations, the interaction between a secondary amine drug (e.g., fluoxetine, sertraline) and lactose (diluent) mimics the early Maillard steps.[2][3]

  • Risk: Formation of N-formyl adducts and eventual browning.

  • Mitigation: Unlike flavor synthesis where we maximize pyrazines, pharma stability requires acidification (to protonate amines, reducing nucleophilicity) and low

    
      (using anhydrous lactose or desiccants).
    

Part 3: Analytical Methodologies

Quantifying pyrazines requires separating these semi-volatile, basic compounds from complex matrices.

Experimental Protocol: HS-SPME-GC-MS

This protocol is self-validating through the use of isotopically labeled internal standards.

Reagents:

  • Model System: Glucose (1.0 M) + L-Alanine (1.0 M) in Phosphate Buffer (0.1 M, pH 9.0).

  • Internal Standard (IS): [

    
    H
    
    
    
    ]-2-methylpyrazine (Deuterated).

Workflow:

  • Reaction: Heat mixture in a pressure-resistant vial at 120°C for 60 mins (oil bath).

  • Quenching: Immediately cool in ice bath to stop kinetics.

  • Sample Prep: Transfer 5 mL to a headspace vial; add NaCl (saturation) to induce "salting out" (increases headspace partition coefficient). Add 10 µL IS.

  • Extraction (HS-SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for low MW volatiles.

    • Equilibration: 15 min at 60°C.

    • Extraction: 30 min at 60°C with agitation (250 rpm).

  • Desorption/Analysis (GC-MS):

    • Injector: 250°C (splitless mode).

    • Column: DB-Wax or equivalent polar column (separates pyrazines by basicity/polarity).

    • MS Source: EI (70 eV). Scan range 40–250 m/z.

Analytical Logic Flow

AnalyticalWorkflow Sample Reaction Matrix (Aq + NaCl) Headspace Headspace Partitioning Sample->Headspace Salting Out (60°C) Fiber SPME Fiber (DVB/CAR/PDMS) Headspace->Fiber Adsorption GC GC Separation (Polar Column) Fiber->GC Thermal Desorption MS MS Detection (SIM/Scan) GC->MS Quantification vs Internal Std

Figure 2: HS-SPME-GC-MS workflow for selective extraction and quantification of pyrazines.

Part 4: Implications for Drug Development

Pyrazines as Pharmacophores (Synthesis)

While Maillard is often viewed as "uncontrolled," bio-inspired synthesis uses these principles to generate pyrazine scaffolds.

  • Application: Pyrazinamide (TB drug), Glipizide (Diabetes).

  • Synthetic Shift: Instead of using sugars (which yield complex mixtures), chemists use

    
    -diketones  + 1,2-diamines  (condensation) or 
    
    
    
    -aminoketone dimerization
    (biomimetic Maillard). The Maillard route is generally too "dirty" for GMP synthesis but is excellent for generating libraries of alkyl-pyrazines for screening.
Maillard as a Stability Risk (Formulation)

For "Drug Development Professionals," the Maillard reaction is primarily a degradation pathway to avoid.

  • The "Lactose Incompatibility": Secondary amine drugs react with lactose (reducing sugar) to form glycosylamines.

  • Diagnostic: If a formulation turns yellow/brown on stability (40°C/75% RH) and shows a mass shift of +162 Da (hexose adduct) or +28 Da (formyl adduct), Maillard chemistry is the culprit.

  • Prevention Strategy:

    • Replace Lactose with Mannitol or Microcrystalline Cellulose (non-reducing).

    • Use salt forms of amines (HCl) to reduce nucleophilicity (though equilibrium exists).

    • Maintain

      
      .
      

References

  • Ledl, F., & Schleicher, E. (1990).[4] New Aspects of the Maillard Reaction in Foods and in the Human Body. Angewandte Chemie International Edition, 29(6), 565–593. [Link]

  • Hodge, J. E. (1953). Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928–943. [Link]

  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[2][3][4] Journal of Pharmaceutical Sciences, 87(1), 31-39. [Link]

  • Adams, A., et al. (2008). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Journal of Agricultural and Food Chemistry, 56(6), 2147–2153. [Link]

  • Li, X., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2059-2067. [Link]

Sources

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazine Derivatives

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, is recognized as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, combined with the aromatic nature of the ring, allow for a wide range of molecular interactions with biological targets.[2] This versatility has led to the development of numerous pyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][3][4][5][6][7] Many natural products and FDA-approved drugs feature the pyrazine core, underscoring its significance in therapeutic agent design.[3][4]

This technical guide offers a comprehensive exploration of the key biological activities of pyrazine derivatives for researchers, scientists, and drug development professionals. It delves into the underlying mechanisms of action, provides validated experimental protocols for activity assessment, and presents quantitative data to illustrate the therapeutic potential of this remarkable class of compounds.

Anticancer Activity: Targeting Dysregulated Cellular Signaling

Pyrazine derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a multitude of human cancers.[1][8] Their primary mechanism of action often involves the targeted inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][9]

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A predominant strategy through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases.[1][10] Protein kinases are essential regulators of cellular signaling, and their dysregulation is a well-established hallmark of many cancers.[1] Pyrazine-based compounds are frequently designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block downstream signaling cascades that drive tumor growth.[10]

Key kinase targets for pyrazine derivatives include:

  • FLT3/AXL: Gilteritinib, an FDA-approved pyrazine-2-carboxamide, is a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, used to treat relapsed/refractory Acute Myeloid Leukemia (AML) with FLT3 mutations.[11]

  • Protein Kinase C (PKC): Darovasertib, another FDA-approved pyrazine derivative, is a highly specific and potent PKC inhibitor for treating metastatic uveal melanoma.[11]

  • VEGFR-2, c-Met, and JAKs: Various pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Janus kinases (JAKs), which are crucial for tumor angiogenesis and proliferation.[10]

Beyond kinase inhibition, pyrazine derivatives can induce cell cycle arrest, a critical mechanism for halting uncontrolled cell division.[10] Studies have shown that certain pyrazine compounds can cause cancer cells to arrest in the G2/M or S phase of the cell cycle, thereby preventing their replication.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR-2) RAS RAS RTK->RAS PKC PKC RTK->PKC Pyrazine Pyrazine Derivative (e.g., Kinase Inhibitor) Pyrazine->RTK Pyrazine->PKC Inhibition Arrest Cell Cycle Arrest, Apoptosis Pyrazine->Arrest RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Pyrazine derivatives inhibiting key kinase signaling pathways.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Piperlongumine-Ligustrazine DerivativesHCT116 (Colon Cancer)0.25 - 8.73[3]
Pyrazolo[3,4-d]pyrimidine DerivativesVarious Cancer CellsVaries[10]
FDA-Approved Drugs Target Kinase IC₅₀ (nM) Reference
GilteritinibFLT3 / AXL0.29 / 0.73[11]
DarovasertibPKCα / PKCθ1.9 / 0.4[11]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[12] It measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Infectious Diseases

Pyrazine derivatives possess significant antimicrobial properties, a fact highlighted by the long-standing use of Pyrazinamide as a first-line drug for treating tuberculosis.[13] Research continues to uncover novel pyrazine compounds with broad-spectrum activity against various bacteria and fungi.[13][14]

Mechanism of Action

The antimicrobial mechanisms of pyrazine derivatives can be diverse. For Pyrazinamide, it acts as a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis. Other pyrazine derivatives may function by inhibiting essential microbial enzymes. For instance, molecular docking studies have suggested that some pyrazine-2-carboxylic acid derivatives may exert their antibacterial effect by inhibiting GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[13]

cluster_workflow MIC Determination Workflow start Prepare Serial Dilutions of Pyrazine Derivative in 96-Well Plate inoculate Inoculate Each Well with Standardized Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate add_indicator Add Viability Indicator (e.g., Resazurin/Alamar Blue) incubate->add_indicator reincubate Re-incubate for 4-24 hours add_indicator->reincubate observe Observe Color Change (Blue to Pink Indicates Growth) reincubate->observe end Determine MIC: Lowest Concentration with No Color Change (Blue) observe->end

Caption: Experimental workflow for MIC determination via microbroth dilution.
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline Derivative 24E. faecalis32[14]
Pyrazoline Derivative 5, 19, 24S. aureus64[14]
Pyrazoline Derivative 22, 26B. subtilis64[14]
Pyrazoline Derivative 5C. albicans64[14]
Experimental Protocol: Microbroth Dilution for MIC Determination

The microbroth dilution method is a standardized and efficient technique for determining the MIC of an antimicrobial agent against a specific microorganism.[14]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the pyrazine derivative in a liquid growth medium. The MIC is identified as the lowest drug concentration that inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Growth Assessment: Determine microbial growth by visual inspection for turbidity or by adding a viability indicator like Alamar Blue (resazurin). A color change from blue (no growth) to pink indicates bacterial growth.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth or color change is observed.[1]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have demonstrated significant anti-inflammatory potential, making them attractive candidates for developing new therapies.[3][7][15]

Mechanism of Action: Inhibition of Inflammatory Mediators

Pyrazine derivatives exert their anti-inflammatory effects by targeting key pathways involved in the inflammatory response.[15]

  • COX-2 Inhibition: Many pyrazine-containing hybrids inhibit cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for producing prostaglandins, which mediate pain and swelling.[15]

  • Nitric Oxide (NO) Suppression: Some derivatives can inhibit the overproduction of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).[3]

  • NF-κB Pathway Modulation: The NF-κB pathway is a central regulator of inflammatory responses. Pyrazine-based compounds can target this pathway to downregulate the expression of pro-inflammatory genes.[15]

cluster_pathway Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_I NF-κB / IκBα IKK->NFkB_I NFkB NF-κB NFkB_I->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Genes Transcription Mediators Inflammatory Mediators (Prostaglandins, NO) Genes->Mediators Pyrazine Pyrazine Derivative Pyrazine->IKK Inhibition Pyrazine->Genes Inhibition

Sources

Thermophysical Characterization of 2-Ethoxy-5-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermophysical properties of 2-Ethoxy-5-methylpyrazine (CAS 67845-34-5).[1] As a potent flavor compound characterized by "nutty," "roasted," and "earthy" notes, its volatility and solubility profiles are critical for controlled release in food matrices and pharmaceutical excipients.

While often commercially available as an isomeric mixture (typically with 2-ethoxy-3-methylpyrazine), understanding the specific properties of the 5-methyl isomer allows for precise formulation tuning.[1] This guide synthesizes available experimental data with validated measurement protocols to bridge the gap between theoretical modeling and industrial application.

Chemical Identity & Structural Characterization[1][2]

Before establishing thermophysical baselines, strict verification of chemical identity is required due to the prevalence of positional isomers in pyrazine synthesis.

Molecular Specifications
ParameterDetail
Chemical Name This compound
CAS Number 67845-34-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
IUPAC Name This compound
Synonyms Pyrazine, 2-ethoxy-5-methyl-; 5-Ethoxy-2-methylpyrazine
Organoleptic Profile Nutty, Roasted, Earthy, Metallic (at high conc.)
Isomeric Purity & Analysis

Commercial samples frequently contain the 3-methyl isomer (CAS 32737-14-7).[1] Separation requires high-resolution gas chromatography (GC) due to similar boiling points.

Recommended Characterization Workflow:

PurificationWorkflow cluster_QC Quality Control Loop RawSample Raw Sample (Isomeric Mixture) GC_MS GC-MS Analysis (Polar Column) RawSample->GC_MS Identify Isomer Ratio Distillation Fractional Distillation (High Theoretical Plates) GC_MS->Distillation If <98% Purity PureIsomer Purified This compound Distillation->PureIsomer NMR 1H-NMR Validation (Isomer Confirmation) PureIsomer->NMR Final QC

Figure 1: Purification and validation workflow to isolate this compound from isomeric mixtures.

Thermophysical Properties[1][3][5][6][7]

The following data aggregates experimental values and high-confidence estimates derived from isomeric analogs. These values are critical for calculating fugacity, activity coefficients, and phase equilibrium.

Thermodynamic & Transport Data[1]
PropertyValue / RangeConditionConfidence/Source
Boiling Point 189.00 – 191.00 °C@ 760 mmHgExperimental [1]
Vapor Pressure 0.802 mmHg@ 25 °CEstimated (Antoine Extrap.) [1]
Flash Point 67.8 °C (154 °F)Closed CupExperimental [1]
Specific Gravity 1.035 – 1.039@ 20 °CData for Isomer Mixture [2]
Refractive Index 1.493 – 1.497@ 20 °CData for Isomer Mixture [2]
LogP (Octanol/Water) 1.703@ 25 °CCalculated [1]
Water Solubility ~1824 mg/L@ 25 °CCalculated [1]
Critical Analysis
  • Volatility: With a vapor pressure of ~0.8 mmHg at ambient temperature, this compound is a semi-volatile compound.[1] In food matrices, it acts as a middle-note flavor, persisting longer than alkyl pyrazines but flashing off before heavier lipid-soluble compounds.[1]

  • Density: The specific gravity (>1.[2][3]03) is notably higher than simple alkyl pyrazines (e.g., 2-ethyl-5-methylpyrazine is ~0.96 g/cm³).[1] This is attributed to the ether oxygen, which increases polarity and packing density.

Experimental Protocols for Property Measurement

When precise data for the pure 5-methyl isomer is required for simulation (e.g., ASPEN Plus, COSMO-RS), generic literature values are insufficient.[1] The following protocols ensure self-validating data generation.

Density & Viscosity (Simultaneous Measurement)

Instrument: Vibrating Tube Densimeter (e.g., Anton Paar DMA) coupled with Rolling Ball Viscometer.

  • Calibration: Perform air/water check at 20°C. Density deviation must be < 0.00005 g/cm³.

  • Sample Prep: Degas 5 mL of purified sample (see Figure 1) for 10 min to remove dissolved air, which causes density errors.

  • Injection: Inject into the oscillating U-tube, ensuring no microbubbles (visual check via camera).

  • Temperature Scan: Program a ramp from 10°C to 60°C in 5°C increments.

  • Data Validation:

    • Density (

      
      ) should decrease linearly with temperature (
      
      
      
      ).
    • Fit data to:

      
      . If 
      
      
      
      , re-clean and re-measure.
Vapor Pressure (Static Method)

Instrument: Ebulliometer or Static Gauge.

  • System Evacuation: Degas the cell to < 0.1 kPa.

  • Equilibrium: Maintain isothermal conditions (±0.01 K) until pressure stabilizes for >15 mins.

  • Measurement: Record

    
     at 5 temperatures between 40°C and 100°C.
    
  • Modeling: Fit to the Antoine Equation:

    
    
    Self-Check: The enthalpy of vaporization (
    
    
    
    ) derived from the Clausius-Clapeyron slope should be consistent (~40-50 kJ/mol for this class).[1]
Experimental Logic Map

MeasurementLogic cluster_Density Density/Viscosity cluster_VP Vapor Pressure Sample Purified Sample Densimeter Vibrating Tube (20°C - 60°C) Sample->Densimeter Ebulliometer Static Method (40°C - 100°C) Sample->Ebulliometer LinearCheck Linearity Check (R² > 0.999?) Densimeter->LinearCheck LinearCheck->Densimeter No (Recalibrate) DensityData Valid Density Data LinearCheck->DensityData Yes AntoineFit Antoine Fit (Residual Analysis) Ebulliometer->AntoineFit VPData Valid VP Data AntoineFit->VPData

Figure 2: Logical flow for validating thermophysical measurements.

Molecular Interactions & Solubility[1]

The presence of the ethoxy group (-O-CH₂-CH₃) introduces a hydrogen bond acceptor site, significantly altering solubility compared to alkyl pyrazines.[1]

  • Water Solubility: The ether oxygen allows for weak H-bonding with water, explaining the solubility of ~1.8 g/L. This is sufficient for aqueous flavor emulsions but requires co-solvents (ethanol/PG) for high-concentration concentrates.

  • Lipophilicity (LogP ~1.7): The compound partitions preferentially into lipid phases. In emulsion systems, it will migrate to the oil droplet interface, impacting headspace release rates.

References

  • The Good Scents Company. (2023). 2-methyl-5-ethoxypyrazine Property Data. Retrieved from [Link]

  • The Good Scents Company. (2023). 2-methyl-3-ethoxypyrazine (Isomer Mixture) Property Data. Retrieved from [Link]

  • FooDB. (2023). Compound Summary: this compound (FDB019839).[1] Retrieved from [Link]

  • PubChem. (2023). 2-Ethyl-5-methylpyrazine (Analogous Pyrazine Data). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 2-Ethoxy-5-methylpyrazine

[1]

Executive Summary

2-Ethoxy-5-methylpyrazine (CAS: 67845-34-5) is a functionalized pyrazine derivative widely utilized in the flavor and fragrance industry for its characteristic nutty, roasted, and vegetable notes.[1] Beyond its organoleptic utility, it serves as a valuable scaffold in medicinal chemistry, particularly in the synthesis of bioactive heterocyclic compounds.

This guide provides a rigorous analysis of its solubility profile. Unlike simple alkyl-pyrazines, the introduction of the ethoxy (-OEt) functionality alters the electron density and lipophilicity of the pyrazine ring, significantly impacting its thermodynamic behavior in organic solvents. This document synthesizes experimental data with predictive thermodynamic models (Hansen Solubility Parameters) to guide researchers in solvent selection for extraction, formulation, and synthesis.

Physicochemical Profile

To understand solubility, we must first establish the solute's fundamental properties. The ethoxy group acts as an electron-donating group (EDG) via resonance, increasing the basicity of the ring nitrogens compared to the parent pyrazine, while simultaneously increasing lipophilicity.

Table 1: Core Physicochemical Properties

PropertyValueContext
Molecular Formula C₇H₁₀N₂OHeterocyclic Aromatic Ether
Molecular Weight 138.17 g/mol Low MW, volatile
LogP (Octanol/Water) 1.70 – 1.95 (Exp/Est)Moderately Lipophilic
Boiling Point 189–191 °CSemi-volatile
Density ~1.03 g/mLSlightly denser than water
Water Solubility ~1.8 – 2.4 g/LLow to Moderate
pKa (Conjugate Acid) ~0.9 – 1.2Weak base (protonates in strong acid)

Data Sources: JECFA, PubChem, The Good Scents Company.

Solubility Thermodynamics[1]

The Mechanism of Dissolution

The solubility of this compound is governed by three primary interaction forces:

  • Dispersion Forces (

    
    ):  Driven by the aromatic ring and the ethyl/methyl alkyl chains.
    
  • Polar Forces (

    
    ):  Driven by the permanent dipole of the pyrazine nitrogen atoms and the ether oxygen.
    
  • Hydrogen Bonding (

    
    ):  The molecule acts strictly as a Hydrogen Bond Acceptor (HBA)  due to the lone pairs on the nitrogens and oxygen. It lacks Hydrogen Bond Donors (HBD).
    
Hansen Solubility Parameters (HSP)

While experimental HSP values for this specific isomer are proprietary, we can derive a high-confidence estimate based on the parent 2-methylpyrazine and group contribution methods.

  • 2-Methylpyrazine (Baseline):

    
    [2][3]
    
  • Effect of Ethoxy Group: Increases dispersion (lipophilicity) while slightly diluting the polar density of the ring.

Estimated HSP for this compound:

  • 
     (Moderate Dispersion)
    
  • 
     (Moderate Polarity)
    
  • 
     (Moderate H-Bond Acceptance)[1]
    

Implication: The compound resides in the "Solubility Sphere" of medium-polarity solvents. It is miscible with alcohols (ethanol, propylene glycol) because the solvent's OH groups can donate protons to the pyrazine's acceptor sites. It is highly soluble in polar aprotic solvents (DCM, Ethyl Acetate) but shows limited solubility in highly polar water (due to the hydrophobic effect of the ethyl/methyl groups dominating over the H-bond acceptance).

Solvent Compatibility Guide

The following categorization helps in selecting the right solvent for specific workflows (Extraction vs. Crystallization vs. Formulation).

Table 2: Solubility Performance by Solvent Class

Solvent ClassRepresentative SolventsSolubility StatusMechanistic InsightApplication
Alcohols Ethanol, Methanol, Propylene GlycolMiscible Strong H-bond donation from solvent to pyrazine nitrogens.[1]Flavor formulation, HPLC mobile phase.
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent dipole-dipole matching; "Gold standard" for extraction.[1]Liquid-liquid extraction (LLE) from water.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEHigh Good polarity match; no H-bond donor conflict.[1]Synthesis workup, chromatography.[1]
Aliphatics Hexane, Heptane, CyclohexaneModerate/High Soluble due to lipophilic alkyl groups, but less than in DCM.[1]Crystallization (as anti-solvent), defatting.
Aqueous Water, Phosphate Buffer (pH 7)Low (~2 g/L) Hydrophobic effect dominates.[1]Waste phase in extraction.[1]
Acids 1N HCl, 5% Acetic AcidHigh Protonation of pyrazine nitrogen forms a soluble salt.[1]pH-switch purification.[1]
Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityLogiccluster_mechInteraction MechanismsStartStart: this compoundGoalDefine GoalStart->GoalExtractExtraction from WaterGoal->ExtractIsolateFormulateFlavor/Drug FormulationGoal->FormulateDissolvePurifyPurification/SynthesisGoal->PurifyRefineDCMDichloromethane (DCM)(High Efficiency)Extract->DCMMax RecoveryEthanolEthanol / Propylene Glycol(GRAS / Miscible)Formulate->EthanolFood SafeAcidBaseAcid/Base Swing(Exploit Basic Nitrogen)Purify->AcidBaseRemove ImpuritiesHexaneHexane/Heptane(Recrystallization)Purify->HexaneCrystallizeMech1Dipole-DipoleDCM->Mech1Mech2H-Bond AcceptanceEthanol->Mech2Mech3Salt FormationAcidBase->Mech3

Figure 1: Decision tree for solvent selection based on thermodynamic interactions and process goals.

Experimental Protocols

To validate solubility for critical applications (e.g., precise dosing in animal studies or flavor concentrates), do not rely solely on literature values. Use these self-validating protocols.

Protocol A: Saturation Shake-Flask Method (High Precision)

Objective: Determine the exact thermodynamic solubility limit in a specific solvent at 25°C.

  • Preparation: Add excess this compound (liquid) to 5 mL of the target solvent in a crimp-sealed glass vial (to prevent evaporation).

  • Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase from the saturated supernatant.

  • Sampling: Carefully withdraw the supernatant using a glass syringe with a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate 1:100 in Ethanol and analyze via GC-FID or HPLC-UV (270 nm).

    • Validation Control: Run a standard curve of known concentration (0.1, 0.5, 1.0 mg/mL) to calculate the unknown.

Protocol B: Visual Titration (Rapid Estimation)

Objective: Quickly determine if a target concentration (e.g., 10% w/v) is viable.

  • Weighing: Tare a vial containing 100 mg of this compound.

  • Titration: Add the solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Record the volume required to reach a clear, single-phase solution.

    • Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

Critical Application Notes

pH-Dependent Extraction (The "Acid Switch")

Because the pyrazine ring contains basic nitrogen atoms (pKa ~1.0), its solubility can be manipulated using pH.

  • Neutral pH: The molecule is neutral and lipophilic (LogP ~1.9). It extracts into organic solvents (DCM, EtOAc).

  • Acidic pH (< 1): The nitrogen protonates, forming a cationic salt. The molecule becomes highly water-soluble and insoluble in non-polar organics.

  • Workflow Tip: To purify this compound from neutral impurities (like hydrocarbons), extract the organic phase with 1N HCl.[1] The pyrazine moves to the water phase. Wash the organic phase, then basify the water phase (pH > 8) to recover the pyrazine back into a fresh organic solvent.

Volatility Warning

This compound is semi-volatile.[1] When removing solvents (e.g., rotary evaporation), use a vacuum controller set to >20 mbar and a bath temperature <40°C. Using high vacuum (<5 mbar) or high heat may result in significant product loss through sublimation/co-evaporation.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives: Pyrazine Derivatives. WHO Food Additives Series: 48. Link

  • PubChem. (2023). Compound Summary: this compound (CID 61368).[1] National Center for Biotechnology Information. Link

  • The Good Scents Company. (2023). This compound Material Safety and Properties. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4] (Source for group contribution methodology and baseline pyrazine data).

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS List for Pyrazine Derivatives (FEMA 3564). Link

Quantum Chemical Calculations for Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine (1,4-diazine) derivatives represent a privileged scaffold in both medicinal chemistry (e.g., Pyrazinamide, Bortezomib) and materials science (corrosion inhibitors, OLEDs). Their electron-deficient nature, combined with the specific basicity of the para-nitrogen atoms, creates unique electronic signatures that govern their reactivity and binding profiles.

This guide provides a rigorous, standardized computational framework for analyzing pyrazine derivatives. It moves beyond basic geometry optimization to advanced electronic structure analysis, bridging the gap between ab initio data and observable physicochemical properties.

Part 1: Computational Architecture & Methodology

To ensure scientific integrity, the choice of model chemistry must balance computational cost with the specific physical interactions dominating the system (e.g., dispersion forces in drug binding vs. charge transfer in corrosion).

The Hierarchical Protocol

We define two distinct protocols based on the required accuracy.

ComponentStandard Protocol (Screening/Trends)High-Accuracy Protocol (Binding/Mechanism)Causality / Rationale
Functional B3LYPwB97X-D or M06-2X B3LYP fails to capture dispersion forces (van der Waals). wB97X-D includes long-range dispersion corrections essential for stacking interactions in pyrazines.
Basis Set 6-31G(d,p)6-311++G(d,p) or def2-TZVP Diffuse functions (++) are critical for describing the lone pairs on pyrazine nitrogens and anionic states.
Solvation IEFPCM (Implicit)SMD (Solvation Model based on Density)SMD provides superior free energy of solvation (

) estimates compared to standard PCM.
Frequency HarmonicHarmonic + Anharmonic (optional)Mandatory to verify stationary points (NIMAG=0) and obtain Zero-Point Energy (ZPE).
Workflow Visualization

The following diagram outlines the self-validating workflow for characterizing pyrazine derivatives.

PyrazineWorkflow Start Input Structure (2D to 3D Conversion) GeomOpt Geometry Optimization (Gas Phase) Start->GeomOpt FreqCheck Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCheck Decision NIMAG = 0? FreqCheck->Decision Decision->GeomOpt No (Transition State/Saddle) Solvation Re-Optimization (Solvent Phase / SMD) Decision->Solvation Yes (Minima) Analysis Electronic Structure Analysis (NBO, MEP, FMO) Solvation->Analysis Output Predictive Modeling (QSAR / Docking / Reactivity) Analysis->Output

Figure 1: Standardized computational workflow ensuring structural integrity before property calculation.

Part 2: Electronic Structure & Reactivity Descriptors

In pyrazine research, "reactivity" is often quantified using Frontier Molecular Orbital (FMO) theory. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical stability and optical properties.

Global Reactivity Descriptors

To predict biological activity or corrosion inhibition efficiency, you must calculate the following descriptors derived from Koopmans' theorem.

Key Formulas:

  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ):  Resistance to charge transfer.
    
    
    
    
  • Electrophilicity Index (

    
    ):  Propensity to accept electrons (crucial for Michael acceptors).
    
    
    
    
Interpretation in Pyrazine Context[1][2][3]
  • High

    
    :  Indicates strong electron-donating ability. In corrosion science, pyrazines with high HOMO energies adsorb more strongly to metal surfaces (Fe, Cu) by donating electrons to the metal's empty d-orbitals [1].
    
  • Low

    
    :  Indicates strong electron-accepting ability. In medicinal chemistry, this often correlates with the ability to undergo nucleophilic attack (e.g., by cysteine residues in enzymes).
    
Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for understanding non-covalent interactions.

  • Red Regions (Negative): Localized over the pyrazine nitrogens. These are the primary sites for hydrogen bonding (H-bond acceptors) or metal chelation.

  • Blue Regions (Positive): Localized over the ring carbons or electron-withdrawing substituents. These sites are prone to nucleophilic attack.[1]

Part 3: Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian software, but the parameters are transferable to ORCA or GAMESS.

Step 1: Input Generation

Construct the Z-matrix or Cartesian coordinates. Ensure the pyrazine ring is initially planar.

  • Tip: If modeling flexible side chains (e.g., alkyl-pyrazines), perform a conformational search first to locate the global minimum.

Step 2: Optimization & Frequency (The "Check" Step)

Run the optimization using the High-Accuracy Protocol defined in Section 1.1.

Route Section Example:

  • wB97XD : Includes dispersion corrections.

  • pop=full : Requests full population analysis for orbital visualization.

  • SCRF : Activates the solvation model.

Step 3: Verification

Open the output log. Search for "imaginary frequencies."

  • Requirement: There must be zero imaginary frequencies.

  • Troubleshooting: If one imaginary frequency exists, visualize the vibration. If it corresponds to a methyl rotation or ring pucker, perturb the geometry slightly along that mode and re-optimize.

Step 4: Descriptor Extraction

Extract the orbital energies (Hartrees) and convert to eV (


).
Calculate 

,

, and

using the formulas in Section 2.1.

Part 4: Case Study - Corrosion Inhibition Mechanism

One of the most authoritative applications of DFT in pyrazine chemistry is predicting corrosion inhibition efficiency (


). The mechanism relies on the adsorption of the organic molecule onto the metal surface.
The Causality of Inhibition

The inhibition efficiency correlates linearly with the interaction energy (


)  between the inhibitor and the metal surface.


However, calculating


 requires periodic boundary condition (PBC) codes (e.g., VASP, Quantum Espresso). For molecular codes (Gaussian), we use FMO theory as a proxy:
  • Mechanism: Pyrazine N-atoms donate lone pair electrons to Fe (

    
     driven) and accept back-donation from Fe into the pyrazine 
    
    
    
    orbitals (
    
    
    driven).
  • Correlation: A smaller

    
     (HOMO-LUMO gap) implies higher reactivity and generally higher inhibition efficiency [2].
    
Logic Flow: From Calculation to Prediction

CorrosionLogic Calc DFT Calculation (B3LYP/6-31G**) Desc Extract Descriptors (HOMO, LUMO, Dipole) Calc->Desc Mech Adsorption Mechanism (Donor-Acceptor Interactions) Desc->Mech Correlation Pred Predict Inhibition Efficiency (IE%) Mech->Pred

Figure 2: Logic pathway connecting quantum descriptors to corrosion inhibition performance.

Part 5: Biological Applications (QSAR)[3][5]

In drug discovery, pyrazine derivatives (e.g., Pyrazinamide analogs) are modeled to optimize binding affinity against targets like Mycobacterium tuberculosis fatty acid synthase I (FAS-I).

QSAR Integration

Quantitative Structure-Activity Relationship (QSAR) models use quantum descriptors as independent variables to predict biological activity (


 or 

).

Critical Descriptors for Pyrazine QSAR:

  • Dipole Moment (

    
    ):  Correlates with solubility and transport across lipid membranes.
    
  • Molecular Volume: Determines steric fit within the active site.

  • Electrophilicity (

    
    ):  Predicts covalent binding potential (if applicable).
    
Protocol Validation

To validate a QSAR model derived from DFT data:

  • Dataset: Split experimental data into Training (80%) and Test (20%) sets.

  • Metric: The model must achieve

    
     and 
    
    
    
    (Leave-One-Out cross-validation) to be considered predictive [3].

References

  • Obot, I. B., et al. (2014). Theoretical evaluation of corrosion inhibition performance of some pyrazine derivatives. Corrosion Science.

  • Behzadi, H., et al. (2015).[2] A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. ResearchGate.

  • Gouda, M. A., et al. (2022). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives. Semantic Scholar.

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

Sources

Methodological & Application

High-Sensitivity Detection of 2-Ethoxy-5-methylpyrazine using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This guide provides a comprehensive framework for the trace-level detection and quantification of 2-Ethoxy-5-methylpyrazine, a significant pyrazine derivative known for its nutty and roasted flavor profile.[1] The methodology detailed herein leverages the strengths of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis. This powerful combination offers high sensitivity, selectivity, and a solvent-free workflow, making it ideal for complex matrices encountered in food science, flavor chemistry, and quality control. We will explore the theoretical underpinnings of the method, provide detailed, field-tested protocols, and outline a systematic approach to method validation to ensure data integrity and trustworthiness.

Foundational Principles: The Synergy of HS-SPME and GC-MS

The analytical challenge in quantifying this compound lies in its volatility and its frequent presence at low concentrations within intricate sample matrices. A successful method must efficiently isolate and concentrate the analyte while separating it from interfering compounds.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is a form of equilibrium-based extraction that eliminates the need for organic solvents.[2] A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the gas phase above the sample) in a sealed vial.[3] Volatile and semi-volatile compounds, like this compound, partition from the sample matrix into the headspace and are then adsorbed/absorbed by the fiber coating.[4] The choice of fiber coating is critical; a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected for its broad applicability to a wide range of volatile flavor compounds. The amount of analyte extracted is dependent on factors like temperature, extraction time, and the sample matrix composition, which must be carefully optimized.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive technique for analyzing volatile and semi-volatile compounds.[5] After extraction, the SPME fiber is inserted into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column. The GC separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for unambiguous identification and sensitive quantification.[6][7]

This combined approach is not merely a sequence of steps but a synergistic system where HS-SPME provides clean, concentrated sample introduction, enabling the GC-MS to perform at its optimal sensitivity and selectivity.

Experimental Workflow Visualization

The logical flow from sample receipt to final data output is a critical component of a reproducible method. The following diagram illustrates the complete analytical pathway.

G cluster_prep Sample Preparation cluster_extraction Analyte Extraction & Concentration cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample 1. Sample Aliquoting (e.g., 5 mL liquid or 2g solid) istd 2. Internal Standard Spiking (e.g., 2-Methoxy-d3-3-isobutylpyrazine) sample->istd matrix_mod 3. Matrix Modification (e.g., Addition of NaCl) istd->matrix_mod incubation 4. Incubation & Equilibration (e.g., 60°C for 15 min) matrix_mod->incubation Transfer to GC-MS spme 5. HS-SPME Extraction (e.g., 30 min exposure) incubation->spme desorption 6. Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) spme->desorption Transfer to GC-MS gc_sep 7. GC Separation (Chromatographic Elution) desorption->gc_sep ms_detect 8. MS Detection (Ionization & Mass Filtering) gc_sep->ms_detect integration 9. Peak Integration & Identification ms_detect->integration Raw Data quant 10. Quantification via Calibration Curve integration->quant report 11. Final Report Generation quant->report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Analytical Protocol

This protocol is a robust starting point. For any new matrix, optimization and validation are mandatory.[8]

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS), e.g., 2-Methoxy-d3-3-isobutylpyrazine or a suitable deuterated analog.

  • Solvent: Methanol (HPLC or GC grade) for stock solutions.

  • Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Water: Deionized or HPLC-grade water.

  • SPME Assembly: Manual SPME holder and fibers (e.g., 2 cm DVB/CAR/PDMS, 50/30 µm).

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

Protocol for Sample Preparation and HS-SPME
  • Sample Preparation: Place 5.0 mL of the liquid sample (or an accurately weighed 2.0 g of a solid sample with 5.0 mL of deionized water) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard stock solution to every sample, calibrator, and quality control sample to achieve a consistent final concentration (e.g., 50 ng/mL). The IS corrects for variations in extraction efficiency and injection volume.

  • Matrix Modification: Add 2.0 g of pre-baked NaCl to the vial. Causality: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar analytes like pyrazines and promotes their partitioning into the headspace (the "salting-out" effect).[9]

  • Vial Sealing: Immediately cap the vial securely.

  • Equilibration: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate with agitation for 15 minutes. Causality: Heating increases the vapor pressure of the analyte, driving more of it into the headspace for extraction. Agitation ensures a homogenous sample and accelerates the establishment of equilibrium.

  • Headspace Extraction: After equilibration, expose the SPME fiber to the vial's headspace for 30 minutes at 60°C with continued agitation. Causality: This duration allows for sufficient adsorption of the analyte onto the fiber. While full equilibrium may not be reached, maintaining a consistent time is crucial for reproducibility.

  • Analyte Desorption: Immediately after extraction, withdraw the fiber and insert it into the GC injection port for thermal desorption.

Protocol for GC-MS Analysis

The following table outlines typical instrument parameters. These should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection Port250°C, Splitless mode (2 min)Ensures rapid and complete thermal desorption of analytes from the SPME fiber onto the column.
Carrier GasHelium, Constant flow @ 1.2 mL/minInert gas that carries the sample through the column. Constant flow provides reproducible retention times.
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column that separates compounds primarily by boiling point, suitable for a wide range of volatile compounds.
Oven Program40°C (hold 2 min), ramp to 180°C @ 5°C/min, then to 240°C @ 20°C/min (hold 5 min)The initial hold separates very volatile compounds. The slow ramp provides resolution for target analytes, and the final ramp and hold cleans the column of heavier components.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI) @ 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and identification.
Ion Source Temp.230°CA standard temperature that balances analyte stability and ionization efficiency.
Quadrupole Temp.150°CMaintains stable mass filtering.
Transfer Line Temp.280°CPrevents condensation of analytes between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)For trace quantification, SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions for the target analyte and internal standard, rather than the full mass spectrum.[5]
Target Ions m/z 138 (Quantifier), m/z 109, m/z 81 (Qualifiers)The molecular ion (m/z 138) is often used for quantification due to its specificity. Qualifier ions confirm the analyte's identity by ensuring their ratios are consistent with a known standard.

Method Validation: Ensuring Trustworthy Results

Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[10] It is a mandatory step for ensuring the reliability and legal defensibility of data.[11][12] The core parameters to assess are outlined below.

Validation Parameter Description Typical Acceptance Criteria
Selectivity / Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples. Qualifier ion ratios should be within ±20% of the standard.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration over a defined range.A calibration curve prepared in the matrix with at least 5 concentration points. The coefficient of determination (r²) should be ≥ 0.995.
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantified with acceptable precision and accuracy.S/N ≥ 10, or the lowest point on the validated calibration curve.
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by analyzing spiked blank matrix samples at low, medium, and high concentrations.Mean recovery should be within 70-120%.[13]
Precision (RSD%) The closeness of agreement between independent measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) should be ≤ 15% for concentrations above the LOQ.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in incubation temp, ±2 min in extraction time).No significant change in results, demonstrating the method's reliability in routine use.

References

  • SIELC Technologies. (2018). Pyrazine, 2-ethoxy-5-methyl-. Retrieved from [Link]

  • García-Jares, C., et al. (2018). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS–SPME–GC–MS. ResearchGate. Retrieved from [Link]

  • Hladik, M. L., & Calhoun, D. L. (2012). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. Retrieved from [Link]

  • Google Patents. (2011). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]

  • Iqbal, N., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]

  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. Retrieved from [Link]

  • FAO/IAEA. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB019839). Retrieved from [Link]

  • Ferreira, A. C. S., et al. (2000). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. ACS Publications. Retrieved from [Link]

  • Fan, W., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health. Retrieved from [Link]

  • Food Safety Institute. (2025). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine. Retrieved from [Link]

  • Gavahian, M., & Chu, Y. H. (2018). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. Retrieved from [Link]

  • Leeman, D. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Queen's University Belfast. Retrieved from [Link]

  • Piri, K., et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. National Institutes of Health. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]

  • Bartolozzi, G., et al. (2023). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. CORE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-methylpyrazine. PubChem. Retrieved from [Link]

  • Harris, R. L. N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. Retrieved from [Link]

  • Souza-Silva, É. A., et al. (2021). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. Retrieved from [Link]

  • Data.gov. (2025). Compound 528116: 2-Ethoxy-5-isobutyl-3-methylpyrazine. Retrieved from [Link]

  • Ferreira, A. C. S., et al. (n.d.). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. CORE. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-5-ethoxypyrazine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Ethoxy-5-methylpyrazine in Food Matrices using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantification of 2-Ethoxy-5-methylpyrazine, a key flavor compound with nutty and roasted notes, in complex food matrices.[1][2] The methodology is based on the principle of Stable Isotope Dilution Analysis (SIDA), a robust analytical technique that ensures high accuracy and precision by correcting for sample matrix effects and variations in extraction efficiency.[3][4] The protocol outlines sample preparation using Pressurized Liquid Extraction (PLE), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industry and drug development sectors.

Introduction: The Significance of this compound and the Rationale for Isotope Dilution

This compound is a member of the pyrazine family of compounds, which are widely recognized for their significant contribution to the aroma and flavor of many cooked and roasted foods.[5][6] Its characteristic nutty and roasted flavor profile makes it a crucial component in the development and quality control of products such as coffee, cocoa, baked goods, and savory snacks.[2] Accurate quantification of this compound is essential for ensuring consistent product quality, optimizing manufacturing processes, and for research into flavor chemistry.

Traditional analytical methods can be prone to inaccuracies due to complex food matrices that can interfere with the extraction and detection of the analyte. The Stable Isotope Dilution Analysis (SIDA) method overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard.[4][7] This standard, in this case, a deuterated form of this compound (e.g., d5-ethyl-2-ethoxy-5-methylpyrazine), is chemically identical to the native compound and therefore behaves identically during sample preparation and analysis.[3] By measuring the ratio of the native analyte to the labeled internal standard, it is possible to accurately determine the concentration of the target compound, regardless of sample loss during preparation.[3][8]

Principle of Isotope Dilution Assay

The core principle of Isotope Dilution Analysis (IDA) lies in the addition of a known amount of an isotopically labeled standard (the "spike") to a sample containing an unknown amount of the native analyte.[3][9] After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by a mass-selective detector (e.g., a mass spectrometer). The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision.[10]

Isotope Dilution Principle cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Equilibration & Extraction cluster_2 Step 3: Analysis cluster_3 Step 4: Quantification Sample Sample (Unknown amount of Analyte) Mix Homogenized Mixture Sample->Mix Add Spike Spike (Known amount of Isotopically Labeled Standard) Spike->Mix Add Extract Final Extract Mix->Extract Extraction & Cleanup MS Mass Spectrometer (Measures Isotope Ratio) Extract->MS GC-MS Analysis Calculation Calculate Analyte Concentration MS->Calculation Ratio Data

Caption: Workflow of the Stable Isotope Dilution Assay.

Materials and Reagents

Chemicals and Standards
  • This compound (Native Standard): (CAS: 67845-34-5), >98% purity.

  • d5-2-Ethoxy-5-methylpyrazine (Isotopically Labeled Internal Standard): Synthesized and characterized for isotopic and chemical purity. The synthesis can be adapted from methods for other deuterated alkylpyrazines.[4]

  • Methanol: HPLC or GC grade.

  • Dichloromethane: HPLC or GC grade.

  • Anhydrous Sodium Sulfate: ACS grade.

  • Nitrogen Gas: High purity (99.999%).

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS): Equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Pressurized Liquid Extractor (PLE) System: With extraction cells (e.g., 10 mL).

  • Analytical Balance: Readable to 0.0001 g.

  • Vortex Mixer.

  • Centrifuge.

  • Syringes and Syringe Filters.

  • Standard laboratory glassware.

Experimental Protocol

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the native this compound standard and dissolve in 10 mL of methanol.

    • Similarly, prepare a 1000 µg/mL stock solution of the d5-2-Ethoxy-5-methylpyrazine internal standard.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the native primary stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.

    • Spike each calibration standard with the d5-internal standard working solution to a final concentration of 50 ng/mL.

Sample Preparation: Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is an efficient technique for extracting semi-volatile compounds from solid and semi-solid food matrices.[11][12] It utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption.[12]

  • Sample Homogenization: Homogenize the food sample to ensure uniformity. For solid samples, grinding to a fine powder is recommended.

  • Spiking: Accurately weigh approximately 2 g of the homogenized sample into a beaker. Add a known amount of the d5-2-Ethoxy-5-methylpyrazine internal standard solution (e.g., 50 ng/g).

  • Equilibration: Allow the sample to equilibrate with the internal standard for at least 30 minutes to ensure thorough mixing.[8]

  • PLE Cell Packing: Mix the spiked sample with a drying agent like anhydrous sodium sulfate and pack it into the PLE extraction cell.

  • Extraction Parameters:

    • Solvent: Dichloromethane

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

  • Concentration: Collect the extract and concentrate it under a gentle stream of nitrogen to a final volume of 1 mL.

PLE_Workflow Start Homogenized Sample Spike Spike with d5-Internal Standard Start->Spike Equilibrate Equilibrate for 30 min Spike->Equilibrate Pack Pack into PLE Cell with Drying Agent Equilibrate->Pack PLE Pressurized Liquid Extraction (DCM, 100°C, 1500 psi) Pack->PLE Collect Collect Extract PLE->Collect Concentrate Concentrate under Nitrogen Collect->Concentrate End Final Extract for GC-MS Concentrate->End

Caption: Pressurized Liquid Extraction Workflow.

GC-MS Analysis

The analysis of pyrazines is commonly performed using GC-MS due to their volatility.[13][14]

  • Injection: Inject 1 µL of the final extract into the GC-MS system.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound138110
d5-2-Ethoxy-5-methylpyrazine143115

Data Analysis and Validation

Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte for each calibration standard.

  • Concentration Calculation: Determine the concentration of this compound in the sample extract from the calibration curve using the measured peak area ratio. The final concentration in the original sample is calculated by taking into account the initial sample weight and the final extract volume.

Method Validation

For the method to be considered reliable and transferable, it should be properly validated.[15] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For similar pyrazine analyses, LODs in the low ng/g range have been reported.[16]

  • Accuracy: Evaluated by spike-recovery experiments at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate measurements. RSDs should be less than 15%.[16]

Conclusion

This application note provides a comprehensive and robust protocol for the accurate quantification of this compound in food matrices using a stable isotope dilution assay with GC-MS. The use of an isotopically labeled internal standard ensures the reliability of the results by correcting for matrix effects and procedural losses. This method is a valuable tool for quality control and research in the food and flavor industries.

References

  • Alimarin, I. P., & Bilimovitch, G. N. (1960). The isotope dilution method and its application to analysis of inorganic substances.
  • Li, S., et al. (2022). Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis. Journal of Agricultural and Food Chemistry.
  • FooDB. (2015). Showing Compound this compound (FDB019839). Retrieved February 7, 2026, from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
  • Epova, E., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Boutou, S., & Chatonnet, P. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 45(10), 835-845.
  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 46(2), 433-442.
  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. Retrieved February 7, 2026, from [Link]

  • Bio-Rad Laboratories. (n.d.). Quick Start™ Bradford Protein Assay. Retrieved February 7, 2026, from [Link]

  • Li, S., et al. (2022). Identification of 2-Hydroxymethyl-3,6-diethyl-5-methylpyrazine as a Key Retronasal Burnt Flavor Compound in Soy Sauce Aroma Type Baijiu Using Sensory-Guided Isolation Assisted by Multivariate Data Analysis. ACS Publications. Retrieved February 7, 2026, from [Link]

  • Cadwallader, K. R., & Heo, S. (2012). Improved synthesis of deuterium-labeled alkyl pyrazines for use in stable isotope dilution analysis. ACS Symposium Series, 1098, 57-69.
  • Segebade, C., & Hedrich, M. (2021). Hands-On Model of the Principle of Isotope Dilution Analysis for Use in an Interactive Teaching and Learning Classroom Exercise.
  • Wikipedia. (n.d.). Isotope dilution. Retrieved February 7, 2026, from [Link]

  • Lee, J. E., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Foods, 8(7), 249.
  • Shimadzu Scientific Instruments. (n.d.). Sample Preparation Techniques for Food Analysis. Retrieved February 7, 2026, from [Link]

  • Rocío-Bautista, P., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Molecules, 28(10), 4099.
  • The Good Scents Company. (n.d.). 2-methyl-5-ethoxypyrazine. Retrieved February 7, 2026, from [Link]

  • Liu, Y., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 11(15), 2291.
  • Zhang, A., et al. (2022). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Food & Function, 13(19), 9757-9774.
  • Yang, M., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 949.
  • FMS, Inc. (2018, July 26). Pressurized Liquid Extraction for Pesticides in Food Analysis [Video]. YouTube. [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). Sample Preparation for Food Contaminant Analysis. Retrieved February 7, 2026, from [Link]

  • Rocío-Bautista, P., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. PubMed. Retrieved February 7, 2026, from [Link]

  • Lee, J. H., et al. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(35), 8349-8356.
  • Rahman, M. M., et al. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 10(8), 1907.
  • FAO/IAEA. (1997). Validation of Analytical Methods for Food Control.
  • Misnawi, J., et al. (2004). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Neliti. Retrieved February 7, 2026, from [Link]

  • Pharma Growth Hub. (2024, August 11). Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples [Video]. YouTube. [Link]

  • FAO AGRIS. (n.d.). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. Retrieved February 7, 2026, from [Link]

  • Zhang, Y., et al. (2014). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
  • Lorenzo, C., et al. (2021). Analysis of Volatiles in Food Products.
  • Digital.CSIC. (2024). Pressurized liquid extraction of organic contaminants in environmental and food samples. Retrieved February 7, 2026, from [Link]

  • Maga, J. A. (1982). Pyrazines in Foods. CRC Press.
  • Flora, J. W., et al. (2021). Method Validation Approaches for Analysis of Constituents in ENDS.
  • Rocío-Bautista, P., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants.
  • Agilent Technologies. (2021, March 1). Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved February 7, 2026, from [Link]

  • Streckfuss, J., et al. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. ACS Medicinal Chemistry Letters, 13(2), 260-266.
  • Maga, J. A. (1992). Pyrazines in foods.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Ethyl-5-methylpyrazine in Food Product Development. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl ethoxypyrazine. Retrieved February 7, 2026, from [Link]

Sources

Application Notes & Protocols for the Sensory Evaluation of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyrazines in Aroma Perception

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the aroma profiles of a vast array of food, beverage, and pharmaceutical products.[1][2] Characterized by their potent, low-threshold aromas, they are largely responsible for the desirable nutty, roasted, toasted, and earthy notes in products like coffee, cocoa, roasted nuts, and baked goods.[3][4][5] The sensory contribution of a specific pyrazine is intimately linked to its molecular structure, with different substitutions on the pyrazine ring imparting distinct olfactory characteristics.[6] Due to their extremely low odor detection thresholds, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, the precise and accurate sensory evaluation of pyrazines is a critical function in research, product development, and quality control.[6]

This guide provides a comprehensive overview of the principles and methodologies for the sensory evaluation of pyrazine compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable sensory data.

Part 1: Foundational Principles of Pyrazine Sensory Analysis

A successful sensory evaluation program for pyrazines hinges on a deep understanding of their chemical nature and how they interact with the human olfactory system. Key considerations include their volatility, potential for matrix effects, and the well-documented phenomena of synergistic and suppressive interactions between different pyrazine compounds.[1] It has been observed that even pyrazines at sub-threshold concentrations can significantly impact the overall aroma profile by modulating the perception of other volatile compounds.[1][7]

The Sensory Lexicon of Pyrazines

A well-defined and standardized lexicon is the cornerstone of descriptive sensory analysis. While general terms like "nutty" and "roasted" are commonly used, a more granular vocabulary is necessary for detailed profiling.[8] The following table provides a starting point for a pyrazine-specific sensory lexicon, which should be further refined and validated by the sensory panel.

Pyrazine Class Common Descriptors Examples of Compounds
Alkylpyrazines Nutty, roasted, cocoa, coffee, earthy, baked potato, popcorn, cereal-like, pungent, solvent-like.[5][6][8]2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, Tetramethylpyrazine.[1][4]
Alkoxypyrazines Green bell pepper, earthy, vegetative, musty, woody.[9]2-Methoxy-3-isopropylpyrazine (IBMP), 2-Methoxy-3-isobutylpyrazine (IBMP).[9]
Acylpyrazines Popcorn, nutty, roasted, corn chip-like.2-Acetylpyrazine.
The Critical Role of the Sensory Panel

The human sensory panel is the most sensitive instrument for the evaluation of aroma. The selection, training, and maintenance of a highly skilled panel are therefore of utmost importance. Panelists must be screened for their ability to detect and describe the target pyrazine aromas, and undergo rigorous training to ensure consistency and reliability. Adherence to international standards such as ISO 8586:2023 provides a robust framework for panel management.[10]

The Synergy of Sensory and Instrumental Analysis

While sensory panels provide invaluable data on the perception of pyrazines, instrumental analysis is crucial for their identification and quantification. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector.[1][11] This allows for the identification of specific aroma-active compounds in a complex mixture. The Odor Activity Value (OAV), calculated as the ratio of a compound's concentration to its odor threshold, is a key metric for estimating the sensory contribution of individual pyrazines.[1]

Part 2: Core Sensory Evaluation Protocols for Pyrazines

The following protocols are designed to be adaptable to a variety of research and development needs. The specific parameters, such as sample concentration and panelist training, should be optimized for the specific pyrazine compounds and product matrices under investigation.

Protocol for Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of a pyrazine compound that can be reliably detected by a sensory panel. The 3-Alternative Forced-Choice (3-AFC) method is a widely accepted and robust approach for this purpose.[1]

Materials:

  • Pyrazine compound of interest

  • Odorless solvent (e.g., deionized water, mineral oil, or a relevant product base)

  • Glass vials with PTFE-lined caps

  • Graduated cylinders and pipettes

  • Sensory evaluation booths with controlled lighting and ventilation[12][13][14]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazine compound in the chosen solvent at a concentration well above the expected threshold.

  • Serial Dilutions: Prepare a series of ascending concentrations from the stock solution. A geometric progression (e.g., a factor of 2 or 3) is recommended.

  • Sample Presentation: For each concentration level, present three samples to each panelist: two blanks (solvent only) and one sample containing the pyrazine. The position of the pyrazine-containing sample should be randomized.

  • Panelist Task: Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

Trustworthiness Check: The protocol's validity is ensured by the forced-choice nature of the test, which minimizes guessing, and the use of a sufficient number of panelists to achieve statistical significance.

Protocol for Descriptive Analysis of Pyrazine Compounds

Objective: To develop a detailed sensory profile of a pyrazine compound or a product containing pyrazines, using a trained sensory panel.

Materials:

  • Pyrazine compound(s) or product samples

  • Reference standards for sensory attributes (e.g., roasted nuts, coffee beans, cocoa powder)

  • Sensory evaluation software or standardized ballots

  • Palate cleansers (e.g., unsalted crackers, filtered water)

Procedure:

  • Lexicon Development: In initial sessions, expose the trained panel to a range of pyrazine compounds and reference standards. Through open discussion, develop a consensus lexicon of descriptive terms for the aromas perceived.

  • Attribute Intensity Scaling: Train the panel to rate the intensity of each attribute on a standardized scale (e.g., a 15-point line scale anchored with "low" and "high").

  • Sample Evaluation: Present coded, randomized samples to the panelists in individual booths. Panelists will evaluate each sample and record the intensity of each sensory attribute.

  • Data Analysis: Analyze the intensity data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between samples and to visualize the sensory profiles.

Causality in Experimental Choices: The use of reference standards is critical for calibrating the panel and ensuring that all panelists are using the descriptive terms in the same way. This reduces variability and increases the reliability of the data.

Workflow for Correlating Sensory and Instrumental Data

The integration of sensory and instrumental data provides a comprehensive understanding of the chemical drivers of aroma.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Analysis cluster_3 Data Integration & Interpretation Sample Food/Beverage Sample GCO Gas Chromatography-Olfactometry (GC-O) Sample->GCO GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS DA Descriptive Analysis Sample->DA OAV Odor Activity Value (OAV) Calculation GCO->OAV Aroma-active compounds GCMS->OAV Concentration data Correlation Correlation Analysis (e.g., PLSR) DA->Correlation Sensory profile Threshold Odor Threshold Determination Threshold->OAV Threshold data OAV->Correlation OAVs Interpretation Identification of Key Aroma Compounds Correlation->Interpretation

Caption: Workflow for correlating sensory and instrumental data.

Part 3: Advanced Topics and Considerations

Perceptual Interactions: Synergy and Suppression

It is crucial to recognize that the aroma of a product is not simply the sum of its individual components.[1] Pyrazines can exhibit synergistic effects, where the perceived intensity of a mixture is greater than the sum of the intensities of its components, or suppressive effects, where the perceived intensity is less.[1] Feller's additive model can be used to investigate these interactions.[1]

Matrix Effects

The food or beverage matrix can significantly influence the volatility and perception of pyrazine compounds. The release of pyrazines can be affected by the presence of fats, proteins, and carbohydrates. Therefore, it is essential to conduct sensory evaluations in a matrix that is as close as possible to the final product.

Conclusion

The sensory evaluation of pyrazine compounds is a multifaceted discipline that requires a combination of scientific rigor, meticulous experimental design, and a deep appreciation for the nuances of human perception. By implementing the principles and protocols outlined in this guide, researchers and developers can gain valuable insights into the sensory properties of these critical aroma compounds, leading to the creation of more appealing and higher-quality products. The continuous validation of sensory panel performance and the integration of instrumental data are key to maintaining a trustworthy and authoritative sensory evaluation program.

References

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. (2025). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits. Retrieved February 7, 2026, from [Link]

  • Determination of Pyrazine and Flavor Variations in Peanut Genotypes During Roasting. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • ISO 6658:2017 Sensory analysis — Methodology — General guidance. (2017). Intertek Inform. Retrieved February 7, 2026, from [Link]

  • Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. (n.d.). FAO AGRIS. Retrieved February 7, 2026, from [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Odor Threshold of Some Pyrazines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. (2022). PMC. Retrieved February 7, 2026, from [Link]

  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Factors affecting the formation of pyrazine compounds in sugar-amine reactions. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • ASTM International Technical Committee E18 on Sensory Evaluation. (n.d.). ASTM International. Retrieved February 7, 2026, from [Link]

  • Practice guide for sensory panel training. (n.d.). DLG.org. Retrieved February 7, 2026, from [Link]

  • Microbial Productıon of Pyrazines (Nutty and Roasted Flavors). (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Food Flavor Chemistry and Sensory Evaluation. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Alkylpyrazines, volatiles formed in the Maillard reaction. II. Sensory properties of five... (n.d.). Oxford Academic. Retrieved February 7, 2026, from [Link]

  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Guidelines for Sensory Analysis of Protected Designation of Origin Food Products and Wines. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sensory Testing for Flavorings with Modifying Properties. (n.d.). Retrieved February 7, 2026, from [Link]

  • Analysis of food flavourings by gas chromatography- olfactometry. (n.d.). Retrieved February 7, 2026, from [Link]

  • It's Sensory. (2016). ASTM. Retrieved February 7, 2026, from [Link]

  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). PMC. Retrieved February 7, 2026, from [Link]

  • Pyrazines in Foods. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • ISO 8586:2023—Selection And Training Of Sensory Assessors. (2023). The ANSI Blog. Retrieved February 7, 2026, from [Link]

  • GC-Olfactometric Analysis as a Tool for Comprehensive Characterization of Aromatic Profiles in Cocoa-Based Beverages with a... (2024). Retrieved February 7, 2026, from [Link]

  • Standards for Sensing. (2020). ASTM. Retrieved February 7, 2026, from [Link]

  • ISO standards for sensory evaluation. (n.d.). Matís. Retrieved February 7, 2026, from [Link]

  • Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (n.d.). Neliti. Retrieved February 7, 2026, from [Link]

  • 史上最全的ASTM感官标准参考指南. (n.d.). SenseWhisper | 观感. Retrieved February 7, 2026, from [Link]

  • Almond Sensory Protocol Final. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazines in foods. Review. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Structure‐odor relationship of alkylpyrazines I. Chemical structures... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Composition of pyrazines to odor threshold determination in various matrices. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazines – valuable flavour & fragrance compounds: Biocatalytic synthesis and industrial applications. (2020). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • E2454 Standard Guide for Sensory Evaluation Methods to Determine Sensory Shelf Life of Consumer Products. (2020). ASTM. Retrieved February 7, 2026, from [Link]

  • Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. (n.d.). FlavorSum. Retrieved February 7, 2026, from [Link]

  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • SENSORY ANALYSIS HANDBOOK 2018. (n.d.). Retrieved February 7, 2026, from [Link]

  • Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. (2022). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution. (2019). PMC - NIH. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for Incorporating Pyrazines in Plant-Based Meat

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Authentic "Meaty" Flavor in Plant-Based Alternatives

The replication of the authentic flavor of cooked meat is a significant challenge in the development of plant-based meat alternatives.[1] A crucial component of this characteristic flavor profile is a class of volatile heterocyclic nitrogen-containing compounds known as pyrazines.[2] These molecules are primarily formed during the thermal processing of meat through the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids.[3][4] Pyrazines contribute the desirable "roasty," "nutty," and "browned" flavor notes that consumers associate with cooked meat.[5] However, the inherent flavor profile of many plant-based proteins can be a hurdle, often described as "beany" or "green," which can clash with or suppress the desired meaty notes.[6][7]

This technical guide provides a comprehensive framework and detailed protocols for the effective incorporation of pyrazines into plant-based meat formulations. We will delve into the rationale behind experimental choices, from pyrazine selection to advanced delivery systems and analytical validation, empowering researchers and product developers to create more authentic and appealing plant-based meat products.

Section 1: Understanding Pyrazine Chemistry and Selection

Pyrazines are a diverse group of compounds, with different substitutions on the pyrazine ring yielding a wide array of aroma profiles. The selection of specific pyrazines is critical for achieving the desired meaty flavor.

Key Pyrazines in Meat Flavor

A variety of pyrazines have been identified as key contributors to the aroma of cooked meats. A targeted approach to incorporating a blend of these compounds can yield a more complex and authentic flavor profile.

Pyrazine CompoundCommon DescriptorsTypical Concentration Range in Cooked Meat (ppb)
2-MethylpyrazineRoasted, nutty10 - 500
2,5-DimethylpyrazineRoasted, coffee, nutty50 - 2000
2,6-DimethylpyrazineRoasted, nutty, earthy20 - 1000
2-Ethyl-5-methylpyrazineRoasted, potato, nutty5 - 200
2,3,5-TrimethylpyrazineRoasted, nutty, baked potato1 - 100
2-AcetylpyrazinePopcorn, roasted, nutty0.1 - 10

Note: Concentrations can vary significantly based on meat type, cut, and cooking method.

Causality of Selection: The choice of pyrazines should be guided by the target meat profile (e.g., beef, chicken, pork) and the desired cooking method perception (e.g., roasted, grilled, fried). For instance, a higher concentration of 2,5-dimethylpyrazine might be used to evoke a roasted beef flavor, while the addition of 2-acetylpyrazine could contribute a desirable popcorn-like note often associated with grilling.

Section 2: Strategies for Pyrazine Incorporation

The volatile nature of pyrazines presents a challenge for their effective incorporation and retention in a plant-based meat matrix, especially during processing steps like high-moisture extrusion. Therefore, a strategic approach to their delivery is essential.

Direct Addition

The simplest method of incorporation is the direct addition of a pyrazine solution or a pre-dissolved pyrazine mixture in a carrier like vegetable oil.[8]

Causality of Choice: This method is cost-effective and straightforward. However, it is prone to significant flavor loss during processing and cooking due to the high volatility of pyrazines. It is best suited for applications with minimal heat treatment post-flavor addition or for top-note aroma enhancement just before packaging.

Encapsulation for Controlled Release

Encapsulation is a more advanced technique that involves entrapping the pyrazine compounds within a protective matrix.[9][10] This approach offers several advantages, including protection from degradation and controlled release during cooking, mimicking the gradual release of flavor from animal meat.[11]

Workflow for Pyrazine Encapsulation:

Encapsulation_Workflow cluster_preparation Preparation cluster_encapsulation Encapsulation cluster_characterization Characterization Pyrazine Pyrazine Selection Emulsion Emulsion/Solution Preparation Pyrazine->Emulsion Carrier Wall Material Selection (e.g., Maltodextrin, Gum Arabic) Carrier->Emulsion SprayDry Spray Drying Emulsion->SprayDry Atomization & Drying Powder Encapsulated Pyrazine Powder SprayDry->Powder Analysis Particle Size, Encapsulation Efficiency, and Moisture Analysis Powder->Analysis

Caption: Workflow for Pyrazine Encapsulation via Spray Drying.

Protocol 1: Microencapsulation of a Pyrazine Blend by Spray Drying

This protocol details the encapsulation of a model pyrazine blend using spray drying, a widely used and scalable technique in the food industry.[12][13][14]

Materials:

  • Pyrazine Blend: 2,5-dimethylpyrazine, 2-ethyl-5-methylpyrazine, 2,3,5-trimethylpyrazine (in a 2:1:1 ratio)

  • Wall Material: Maltodextrin DE 10-15 and Gum Arabic (in a 3:1 ratio)

  • Distilled Water

  • High-shear mixer

  • Spray dryer with a two-fluid nozzle atomizer

Methodology:

  • Wall Material Solution Preparation:

    • Dissolve 30g of maltodextrin and 10g of gum arabic in 160mL of distilled water with continuous stirring until a homogenous solution is formed.

    • Allow the solution to hydrate overnight at 4°C to ensure complete dissolution.

  • Emulsion Formation:

    • Add 1g of the pyrazine blend to the wall material solution.

    • Homogenize the mixture using a high-shear mixer at 10,000 rpm for 5 minutes to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Pre-heat the spray dryer to the desired operating conditions.

    • Set the inlet air temperature to 180°C and the outlet air temperature to 85°C.

    • Feed the emulsion into the spray dryer at a constant rate of 5 mL/min.

    • The atomization pressure should be set to 0.15 MPa.

    • Collect the resulting powder from the cyclone.

  • Powder Characterization:

    • Determine the moisture content of the powder using a moisture analyzer.

    • Analyze the particle size and morphology using a laser diffraction particle size analyzer and scanning electron microscopy (SEM).

    • Calculate the encapsulation efficiency by quantifying the surface and total pyrazine content using solvent extraction followed by GC-MS analysis.

Causality of Parameters: The inlet and outlet temperatures are critical for efficient water evaporation without significant degradation of the pyrazines. The feed rate and atomization pressure influence the droplet size, which in turn affects the final particle size and drying efficiency. The combination of maltodextrin and gum arabic provides good emulsification and film-forming properties, leading to high encapsulation efficiency.

Section 3: Analytical Validation of Pyrazine Incorporation and Release

To ensure the effectiveness of the chosen incorporation strategy, it is crucial to analytically validate the concentration and release of pyrazines from the plant-based meat matrix.

Protocol 2: Quantification of Pyrazines in Plant-Based Meat using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of volatile pyrazines from a cooked plant-based meat analogue.[6][10][11]

Materials:

  • Cooked plant-based meat sample

  • Sodium chloride (NaCl)

  • Internal Standard (e.g., 2-methyl-3-heptylpyrazine)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system

Methodology:

  • Sample Preparation:

    • Weigh 2g of the cooked and homogenized plant-based meat sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to enhance the release of volatiles.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Equilibrate the vial in a heating block at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • The oven temperature program should start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, and then ramp to 250°C at 15°C/min (hold for 5 min).

    • The mass spectrometer should be operated in electron ionization (EI) mode with a scan range of m/z 40-350.

  • Quantification:

    • Identify the pyrazine peaks based on their retention times and mass spectra compared to authentic standards.

    • Quantify the concentration of each pyrazine using the ratio of its peak area to the peak area of the internal standard and a calibration curve.

Self-Validation: The use of an internal standard corrects for variations in extraction efficiency and injection volume. A calibration curve prepared with known concentrations of pyrazine standards in a similar matrix should be used for accurate quantification.

Pyrazine Release Analysis Workflow:

Pyrazine_Release_Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction & Analysis cluster_data Data Analysis PBM Plant-Based Meat (with incorporated pyrazines) Cooking Controlled Cooking (e.g., pan-frying, baking) PBM->Cooking Homogenization Homogenization Cooking->Homogenization SPME HS-SPME Homogenization->SPME GCMS GC-MS Analysis SPME->GCMS Volatile Extraction Quantification Quantification of Released Pyrazines GCMS->Quantification Data Acquisition Profile Release Profile Generation Quantification->Profile

Caption: Workflow for Analyzing Pyrazine Release During Cooking.

Section 4: Sensory Evaluation of Pyrazine-Enhanced Plant-Based Meat

Ultimately, the success of pyrazine incorporation is determined by consumer perception. A structured sensory evaluation is essential to assess the impact of the added flavors.

Protocol 3: Quantitative Descriptive Analysis (QDA) for Plant-Based Meat Flavor

QDA is a sensory evaluation method that uses a trained panel to identify and quantify the sensory attributes of a product.[15][16][17]

Methodology:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity and ability to articulate perceptions.

    • Conduct training sessions to familiarize panelists with the flavor attributes of both conventional meat and plant-based meat.

    • Develop a consensus lexicon of flavor descriptors relevant to the products being tested.

  • Lexicon Development:

    • The lexicon should include both positive attributes (e.g., "roasted," "grilled," "savory," "umami") and potential off-notes (e.g., "beany," "earthy," "bitter").

    • Reference standards should be provided for each attribute to anchor the panelists' evaluations.

  • Sample Evaluation:

    • Prepare and cook the plant-based meat samples with and without the incorporated pyrazines, along with a conventional meat control, under standardized conditions.

    • Present the samples to the panelists in a controlled environment.

    • Panelists will rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the flavor profiles of the samples.

Example QDA Scorecard Attributes:

AttributeAnchor (Low)Anchor (High)
Aroma
RoastedNot RoastedVery Roasted
GrilledNot GrilledVery Grilled
BeanyNo Beany AromaStrong Beany Aroma
Flavor
Savory/UmamiNot SavoryVery Savory
MeatyNot MeatyVery Meaty
BitternessNot BitterVery Bitter
AstringencyNot AstringentVery Astringent

Logical Relationship of Sensory and Analytical Data:

Sensory_Analytical_Correlation Pyrazine_Conc Pyrazine Concentration (GC-MS) Correlation Correlation Analysis Pyrazine_Conc->Correlation Sensory_Scores Sensory Scores (QDA) Sensory_Scores->Correlation Flavor_Profile Optimized Flavor Profile Correlation->Flavor_Profile Informs

Caption: Correlating Analytical and Sensory Data for Flavor Optimization.

Conclusion and Future Perspectives

The successful incorporation of pyrazines is a critical step towards creating plant-based meat alternatives that can truly compete with their animal-based counterparts in terms of flavor. By employing strategic incorporation methods like encapsulation and validating their effectiveness through robust analytical and sensory protocols, researchers and developers can significantly enhance the consumer appeal of their products. Future research should focus on the development of novel encapsulation materials that offer tailored release profiles triggered by specific cooking temperatures and pH changes within the mouth. Furthermore, a deeper understanding of the complex interactions between pyrazines and the plant-protein matrix will enable the design of more effective flavor systems that minimize unwanted binding and maximize flavor perception.

References

  • Czerniak, A., Kubiak, P., Bialas, W., & Jankowski, T. (2015). Improvement of oxidative stability of menhaden fish oil by microencapsulation within biocapsules formed of yeast cells. Journal of Food Engineering, 167, 2–11.
  • Facundo, H. V. V., Gurak, P. D., & Marczak, L. D. F. (2015). Headspace solid-phase microextraction (HS-SPME) for the extraction of aroma compounds from whole bananas and banana pulp. Food Chemistry, 171, 401-407.
  • Mohammed, N. K., Tan, C. P., Manap, Y. A., Alhelli, A. M., & Hussin, A. S. M. (2017).
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • García-Lomillo, J., González-SanJosé, M. L., Del Pino-García, R., Ortega-Heras, M., & Muñiz-Rodríguez, P. (2016). Effect of a New Natural Seasoning on the Formation of Pyrazines in Barbecued Beef Patties. Journal of Chemistry, 2016, 8596048.
  • Steingass, C. B., Langen, J., Carle, R., & Schmarr, H. G. (2015). Changes in the profile of volatile compounds as a function of aging in fresh pineapple juice (Ananas comosus L. Merr.) under conditions of accelerated aging. Journal of agricultural and food chemistry, 63(32), 7238-7246.
  • U.S. Patent No. 3,620,772. (1971).
  • MacLeod, G., & Ames, J. M. (1988). Soy flavor and its improvement. Critical Reviews in Food Science & Nutrition, 27(4), 219-400.
  • Dekkers, B. L., van der Goot, A. J., & Boom, R. M. (2018). The role of lipids in the texturisation of plant-based meat analogues. Trends in Food Science & Technology, 77, 1-10.
  • U.S. Patent No. 8,945,651. (2015).
  • Siebert, K. J. (2006). Modeling protein-flavor interactions. In Flavor-food interactions (pp. 1-21). American Chemical Society.
  • Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices. Springer Science & Business Media.
  • Binsi, P. K., Nayak, N., Sarkar, P. C., Jeyakumari, A., Ashraf, P. M., Ninan, G., & Ravishankar, C. N. (2017). Structural and oxidative stabilization of spray dried fish oil microencapsulates with gum arabic and sage polyphenols: Characterization and release kinetics. Food Chemistry, 219, 158-168.
  • Carneiro, H. C. F., Tonon, R. V., Grosso, C. R. F., & Hubinger, M. D. (2013). Encapsulation efficiency and oxidative stability of flaxseed oil microencapsulated by spray drying using different combinations of wall materials. Journal of Food Engineering, 115(4), 443-451.
  • WO 2022/096498 A1. (2022). Method of flavoring high moisture extruded plant proteins-based products.
  • Elzerman, J. E., van Boekel, M. A. J. S., & Luning, P. A. (2013). Exploring meat substitutes: consumer experiences and contextual factors. British Food Journal, 115(5), 700-710.
  • Cornet, S. H. V., Snel, S. J. E., Lesschen, J., & van der Goot, A. J. (2021). High-moisture extrusion of soy protein: Investigations on the formation of anisotropic product structure. Foods, 10(1), 129.
  • Dalaty, A. A., Karam, A., Najlah, M., Alany, R. G., & Khoder, M. (2016). Effect of non-cross-linked calcium on characteristics, swelling behaviour, drug release and mucoadhesiveness of calcium alginate beads.
  • U.S. Patent Application No. 17/914,668. (2023).
  • Sberveglieri, G., & Comini, E. (2013). Meat quality assessment by electronic nose (machine olfaction technology). Sensors, 13(10), 14052-14098.
  • Moreira, G. E. G., da Costa, M. P., de Souza, A. C. R., de Brito, E. S., de Medeiros, M. D. F. D., & de Azeredo, H. M. C. (2009). Physical properties of spray dried acerola pomace extract as affected by temperature and drying aids. LWT-Food Science and Technology, 42(2), 641-645.
  • Meilgaard, M., Civille, G. V., & Carr, B. T. (2007).
  • Roland, W. S. U., Pouvreau, L., & van de Velde, F. (2021). Flavor challenges in extruded plant-based meat alternatives: A review. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5744-5768.
  • Peryam, D. R., & Pilgrim, F. J. (1957). Hedonic scale method of measuring food preferences. Food technology, 11(9), 9-14.
  • Toldrá, F., & Flores, M. (2012). The Maillard reaction as a source of meat flavor compounds in dry cured meat model systems under mild temperature conditions. In Advances in the study of the Maillard reaction in food (pp. 165-181).
  • van der Goot, A. J., & Grabowska, K. J. (2022).
  • Wojtasik-Kalinowska, I., Guzek, D., & Sun, D. W. (2017). Applications of electronic noses in meat analysis.
  • Khrisanapant, P., Mar-Aldje, C., & Chanthai, S. (2019). Nutritional composition and bioactive compounds in an underutilized legume: an edible-podded pea (Pisum sativum L. var. macrocarpon). Journal of Food Science and Technology, 56(1), 335-343.
  • Jafari, S. M., Assadpour, E., He, Y., & Bhandari, B. (2017). Spray-drying microencapsulation of natural bioactives: Advances in sustainable wall materials. Trends in Food Science & Technology, 68, 24-37.
  • Kaleda, A. (2021). Flavoring of meat analogues produced by high moisture extrusion. Theseus.
  • Niu, B., Shao, P., & Luo, Y. (2014). Pectin–chitosan hydrogel beads for delivery of functional food ingredients. Food Hydrocolloids, 37, 104-113.
  • Curti, E., De-Santi, F., & Capurso, A. (2022). Toward nutritionally sound plant-based meat analogues: Expert consensus from a Delphi study. Nutrients, 14(15), 3073.
  • Loizzo, M. R., Tundis, R., & Menichini, F. (2024). Optimizing encapsulation: Comparative analysis of spray-drying and freeze-drying for sustainable recovery of bioactive compounds from Citrus x paradisi L. peels. Foods, 13(9), 1339.
  • Al-Kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2013). Preparation and characterization of hydrogel beads for controlled release of amoxicillin. Jordan Journal of Pharmaceutical Sciences, 6(1).
  • Stone, H., & Sidel, J. L. (2004). Descriptive analysis.
  • Sberveglieri, G., & Comini, E. (2013). Meat quality assessment by electronic nose (machine olfaction technology). Sensors, 13(10), 14052-14098.
  • U.S. Patent No. 8,945,651. (2015).
  • Wang, R., Liu, Y., & Liu, Y. (2022).
  • Kumar, P., Chatli, M. K., & Mehta, N. (2021). An overview of ingredients used for plant-based meat analogue production and their influence on structural and textural properties of the final product. Journal of Food Science, 86(11), 4668-4684.
  • He, J., Evans, M. N., Liu, H., & Shao, S. (2020). High moisture extrusion of plant proteins: advances, challenges, and opportunities. Critical reviews in food science and nutrition, 60(16), 2739-2758.
  • Sözer, N. (2022, January 12).
  • Zhang, T., Li, D., & Wang, L. (2023). Flavor of extruded meat analogs: A review on composition, influencing factors, and analytical techniques. Food Chemistry: X, 17, 100572.
  • Wang, L., & He, Z. (2002). Alginate-konjac glucomannan-chitosan beads as controlled release matrix. International journal of pharmaceutics, 244(1-2), 117-126.
  • Guo, S., Zhang, C., & Li, Y. (2024).
  • Zlatev, Z., Stoyanova, T., & Dzhivoderov, K. (2018). Application of the" Electronic nose" System in the Analysis of Meat Quality.
  • Let's Learn Food Science. (2021, March 28). Quantitative Descriptive Analysis [Video]. YouTube.
  • EP 3 973 787 A1. (2022). Process for preparing plant-based meat analogue.
  • Cornet, S. H. V., Snel, S. J. E., Lesschen, J., & van der Goot, A. J. (2021). High moisture extrusion of soy protein: Investigations on the formation of anisotropic product structure. Foods, 10(1), 129.
  • Liu, X., Zhao, M., & Sun, W. (2019). Study on the interaction mechanism between soybean protein isolates and lemon flavor: Isomerization and degradation of citral. Frontiers in nutrition, 6, 137.
  • Kang, T., Zhang, X., & Fan, G. (2022). Evaluation of the adsorption capacity and mechanism of soy protein isolate for volatile flavor compounds: Role of different oxygen-containing functional groups. Food Chemistry, 386, 132745.

Sources

The Role of 2-Ethoxy-5-methylpyrazine in Crafting Nutty and Roasted Beverage Profiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent and diverse aromas, often formed during the Maillard reaction and Strecker degradation in thermally processed foods.[1] These reactions between amino acids and reducing sugars are responsible for the characteristic flavors of roasted, baked, and toasted products. Among the vast family of pyrazines, 2-Ethoxy-5-methylpyrazine stands out for its distinct nutty and roasted sensory profile, making it a valuable tool in the flavorist's palette. Its presence has been identified in roasted coffee, contributing to its complex and desirable aroma.

This guide will delve into the chemical and sensory properties of this compound, providing detailed protocols for its application in beverage formulations, analytical quality control, and sensory evaluation.

Physicochemical and Sensory Properties

A thorough understanding of the physicochemical and sensory properties of this compound is fundamental to its effective application in beverage flavoring.

Chemical Identity and Properties
PropertyValue
Chemical Name This compound
Synonyms 5-Methyl-2-ethoxypyrazine
CAS Number 67845-34-5
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Colorless to pale yellow liquid
Odor Nutty, roasted, with earthy undertones
Solubility Soluble in ethanol and most organic solvents; sparingly soluble in water
Sensory Profile: The Nutty and Roasted Signature

The defining characteristic of this compound is its potent nutty and roasted aroma. At appropriate concentrations, it can impart desirable notes reminiscent of roasted nuts, coffee, and cocoa. However, like many potent flavor compounds, its sensory perception is highly concentration-dependent. At excessive levels, it can contribute harsh or burnt off-notes.

While a precise odor threshold for this compound in water is not definitively established in publicly available literature, alkoxypyrazines, in general, are known for their extremely low odor thresholds, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range.[2] This high potency underscores the importance of precise dosing in beverage formulations. For a related compound, 2-ethyl-5-methylpyrazine, an odor threshold of 100 ppb in water has been reported, providing a useful reference point.[3]

Application in Beverage Formulations

The nutty and roasted character of this compound makes it a versatile ingredient for a range of beverage applications. Its use can enhance existing flavors, mask undesirable notes, and create entirely new flavor profiles.

Coffee Beverages

In coffee, pyrazines are naturally formed during the roasting process and are crucial to the final aroma. The addition of this compound can be used to:

  • Enhance Roasted Notes: In lightly roasted coffees, it can boost the perception of a fuller, more robust roast profile.

  • Standardize Flavor: It can help maintain a consistent flavor profile in coffee products, compensating for variations in bean origin and roast batches.

  • Create Specialty Flavors: It can be a key component in creating flavored coffees with pronounced nutty or chocolatey notes.

Recommended Starting Dosage: 0.01 - 0.5 ppm (10 - 500 µg/L) in the final beverage.

Alcoholic Beverages

The complexity of many alcoholic beverages can be enhanced by the addition of nutty and roasted notes.

  • Beer: In darker beers such as stouts and porters, this compound can complement the malt-derived flavors of chocolate and coffee. In some craft beers, it can be used to create unique, nutty flavor profiles.

  • Spirits: In aged spirits like whiskey and rum, it can enhance the barrel-aged character, adding layers of complexity. It can also be used in liqueurs to create or boost nutty and coffee flavors.

Recommended Starting Dosage:

  • Beer: 0.05 - 1.0 ppm (50 - 1000 µg/L)

  • Spirits & Liqueurs: 0.1 - 2.0 ppm (100 - 2000 µg/L)

Non-Alcoholic Beverages

The application of this compound is not limited to coffee and alcoholic drinks.

  • Dairy and Plant-Based Milks: It can be used to create nutty-flavored milk alternatives or to enhance the flavor of chocolate milk.

  • Teas and Infusions: In certain herbal teas, it can add a pleasant roasted character.

  • Soft Drinks: In cream sodas or other sweet beverages, it can provide a sophisticated nutty undertone.

Recommended Starting Dosage: 0.01 - 0.3 ppm (10 - 300 µg/L)

Formulation Considerations: Stability in Beverage Matrices

The stability of a flavor compound is a critical factor in beverage formulation. While specific data on the stability of this compound in various beverage matrices is limited, its natural occurrence in acidic beverages like coffee (pH ~5) suggests a reasonable degree of stability in low-pH environments. However, factors such as light, oxygen, and interactions with other ingredients can impact its stability over the shelf life of the product.

Protocol for Preliminary Stability Testing:

  • Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).

  • Spike the beverage base with the stock solution to achieve the desired target concentration.

  • Divide the spiked beverage into multiple amber glass bottles with minimal headspace.

  • Store the samples under different conditions (e.g., refrigerated, ambient, accelerated at 35-40°C).

  • Analyze the concentration of this compound at regular intervals (e.g., 0, 1, 2, 4, 8, 12 weeks) using the analytical methods described in Section 5.

  • Conduct sensory evaluation at each time point to assess any changes in the flavor profile.

Synthesis of this compound

For research and development purposes, understanding the synthesis of this compound can be valuable. A common laboratory-scale synthesis involves the nucleophilic substitution of a chloropyrazine with an alkoxide.

2-Chloro-5-methylpyrazine 2-Chloro-5-methylpyrazine This compound This compound 2-Chloro-5-methylpyrazine->this compound Sodium Ethoxide (NaOEt) Ethanol (EtOH), Heat

A plausible synthesis route for this compound.

Protocol for Synthesis:

  • Dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Add 2-chloro-5-methylpyrazine to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Analytical Quality Control

Accurate quantification of this compound in beverage matrices is essential for quality control, stability studies, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Beverage Sample Beverage Sample Extraction Extraction Beverage Sample->Extraction LLE or SPME Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation (GC) Separation (GC) Injection->Separation (GC) Detection (MS) Detection (MS) Separation (GC)->Detection (MS) Quantification Quantification Detection (MS)->Quantification

A typical workflow for GC-MS analysis of this compound in beverages.

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS:

  • Sample Preparation:

    • Place 5-10 mL of the beverage sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar pyrazine not present in the sample).

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-300 or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of this compound.

  • Quantification:

    • Create a calibration curve using standards of known concentrations and the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing less volatile compounds or for direct injection of liquid samples.[4]

cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Analysis Beverage Sample Beverage Sample Dilution & Filtration Dilution & Filtration Beverage Sample->Dilution & Filtration Injection Injection Dilution & Filtration->Injection Separation (LC) Separation (LC) Injection->Separation (LC) Detection (MS/MS) Detection (MS/MS) Separation (LC)->Detection (MS/MS) Quantification Quantification Detection (MS/MS)->Quantification

A typical workflow for LC-MS/MS analysis of this compound in beverages.

Protocol for UPLC-MS/MS Analysis:

  • Sample Preparation:

    • Dilute the beverage sample with an appropriate solvent (e.g., water or methanol).

    • Add a known amount of an internal standard.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • UPLC-MS/MS Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion for this compound and monitoring for one or more specific product ions after fragmentation.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations and the internal standard.

    • Determine the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Sensory Evaluation

Sensory evaluation is crucial to determine the optimal concentration of this compound and to understand its interaction with other flavor components in the beverage matrix.

Protocol for Sensory Panel Evaluation:

  • Panelist Selection and Training: Select a panel of trained sensory assessors who are familiar with nutty and roasted aromas.

  • Sample Preparation: Prepare a series of beverage samples with varying concentrations of this compound, including a control sample with no added flavor. The concentration range should span from below the expected detection threshold to a level that is clearly perceptible.

  • Evaluation Method:

    • Triangle Test: To determine if a perceptible difference exists between the control and a sample with added this compound.

    • Descriptive Analysis: To characterize the sensory attributes of the beverage at different concentrations of the flavor compound. Panelists rate the intensity of attributes such as "nutty," "roasted," "earthy," "burnt," and "sweet."

  • Data Analysis: Analyze the sensory data statistically to determine the detection threshold, consumer preference, and the optimal concentration of this compound for the desired flavor profile.

Regulatory and Safety Information

This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

  • FEMA Number: 3569[5]

  • JECFA Number: 793[6]

The GRAS status allows for its use as a flavoring substance in food and beverages in accordance with good manufacturing practices. It is important to consult the specific regulations of the target market for any additional requirements.

Conclusion

This compound is a powerful tool for beverage flavor development, capable of imparting desirable nutty and roasted characteristics. Its high potency necessitates careful and precise application. By understanding its chemical and sensory properties, employing robust analytical methods for quality control, and conducting thorough sensory evaluations, researchers and product developers can effectively utilize this compound to create innovative and appealing beverage products.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-5-isopropylpyrazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Sensory Evaluation of 2-Ethyl-5-isopropylpyrazine. BenchChem.
  • Hofmann, T., Schieberle, P., & Ottinger, H. (2001). Identification of the key aroma compounds in raw and roasted coffee beans by aroma extract dilution analysis. In Advances in coffee flavour. Kluwer Academic Publishers.
  • Flavor and Extract Manufacturers Association (FEMA). (2022). GRAS Flavoring Substances 31. FEMA.
  • Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1098-1099.
  • The Good Scents Company. (n.d.). 2-methyl-5-ethoxypyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). coffee pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture. Retrieved from [Link]

  • Wang, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
  • PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • INCHEM. (2002). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • INCHEM. (2002). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • INCHEM. (2002). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • INCHEM. (2002). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • INCHEM. (2002). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting GC-MS analysis of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Analysis of Pyrazines

Current Status: Operational Subject: Troubleshooting & Method Optimization for Pyrazine Analysis Ticket Priority: High (Trace-level detection/Off-flavor analysis)

As a Senior Application Scientist, I often refer to pyrazines as the "unforgiving volatiles." Whether you are tracking 3-isobutyl-2-methoxypyrazine (IBMP) in Sauvignon Blanc or alkylpyrazines in Maillard reaction products, you are fighting two opposing chemical properties:

  • High Volatility: They are easily lost during concentration steps.

  • Basicity: The nitrogen lone pairs act as Lewis bases, interacting aggressively with active silanol sites (Lewis acids) in your GC inlet and column, causing severe peak tailing.

This guide moves beyond standard protocols to address the causality of failure modes in your workflow.

Module A: Sample Preparation (The Input)

Issue: "I am seeing poor recovery and high variability between replicates."

Diagnosis: Pyrazines are highly volatile. If you are using liquid-liquid extraction (LLE) followed by rotary evaporation, you are likely evaporating your analyte along with the solvent.

Protocol A1: Headspace Solid-Phase Microextraction (HS-SPME)

For aqueous or semi-solid matrices (wine, juice, biological fluids), HS-SPME is the self-validating gold standard because it eliminates solvent evaporation steps.

  • Fiber Selection: Do not use a standard PDMS fiber. You require a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1][2]

    • Scientific Rationale: Pyrazines vary in molecular weight and polarity. The Carboxen layer (microporous) traps small volatiles, while DVB (mesoporous) captures larger aromatics. This "triple-phase" fiber covers the entire pyrazine spectrum better than single-phase fibers [1, 2].

  • Optimization Parameters:

    • Incubation: 15 mins @ 40°C (Agitation: 250 rpm).

    • Extraction: 30-45 mins @ 40°C. Note: Higher temperatures (>50°C) increase headspace concentration but decrease fiber adsorption (partition coefficient K drops). 40°C is the thermodynamic sweet spot.

    • Salt Addition: Add NaCl to saturation (approx. 30% w/v). This "salting out" effect drastically increases the partition coefficient into the headspace [3].

Protocol A2: Solvent-Assisted Flavor Evaporation (SAFE)

For high-fat matrices (oils, emulsions), SPME fibers foul easily. SAFE is the required alternative.

  • Critical Control Point: The post-SAFE concentration step.[3]

  • Technique: Use a Vigreux column or gentle nitrogen blowdown. Never evaporate to dryness. Stop when the volume reaches 0.5 mL. Use a "keeper" solvent (high boiling point) if possible to retain volatiles [4, 5].

Module B: Chromatographic Separation (The Process)

Issue: "My pyrazine peaks are tailing (Asymmetry factor > 1.5)."

Diagnosis: This is a classic Lewis acid-base interaction. The basic nitrogen on the pyrazine ring is binding to active silanols (-Si-OH) in the liner or column stationary phase.

Decision Matrix: Column Selection
FeaturePolar Columns (e.g., ZB-Wax, DB-Wax) Non-Polar Columns (e.g., DB-5MS UI, ZB-5MS)
Separation Mechanism Dipole-dipole (Excellent for separating pyrazine isomers)Boiling point (Robust, less bleed)
Tailing Risk Moderate (Phase can mask active sites)High (Requires "Ultra Inert" deactivation)
Stability Lower (Bleeds at high temp)High (Stable up to 325°C+)
Recommendation Best for complex isomer mixes Best for trace analysis (cleaner baseline)
Troubleshooting Tailing (Step-by-Step)
  • Liner Check: Switch to an Ultra-Inert (UI) splitless liner with wool. Standard glass wool creates active sites. If tailing persists, remove the wool.

  • Column Trimming: Cut 30 cm from the front of the column. Non-volatile matrix deposits create active sites at the inlet.

  • Base Deactivation: If using a non-polar column, ensure it is specifically "Base Deactivated" (often labeled as -amine or -basic).

Module C: Mass Spectrometry Detection (The Output)

Issue: "I cannot detect methoxypyrazines at ng/L (ppt) levels."

Diagnosis: Full Scan mode lacks the sensitivity for ppt-level detection. You must use Selected Ion Monitoring (SIM).[4][5]

SIM Parameters for Key Targets

Methoxypyrazines (MPs) are potent off-flavors (green pepper/earthy).[5] Use these specific ions for high-sensitivity detection [6, 7].

CompoundCommon NameQuantifier Ion (

)
Qualifier Ions (

)
Retention Characteristic
IPMP Isopropyl-methoxypyrazine137 152, 124Elutes early
SBMP sec-Butyl-methoxypyrazine138 151, 124Mid-elution
IBMP Isobutyl-methoxypyrazine124 151, 94Elutes late (Bell pepper note)
  • Dwell Time: Set to >50ms per ion to ensure sufficient points across the peak (aim for 15-20 scans/peak).

  • Internal Standards: Use deuterated standards (e.g.,

    
    -IBMP) to correct for matrix effects and extraction variability.
    

Visual Troubleshooting Guides

Diagram 1: Extraction Method Decision Tree

Caption: Logic flow for selecting the correct extraction technique based on matrix composition and fat content.

Diagram 2: Peak Tailing Troubleshooting Loop

Caption: Systematic isolation of active sites causing pyrazine peak tailing.

TailingFix Problem Issue: Peak Tailing Liner Step 1: Replace Liner (Use Ultra-Inert) Problem->Liner Cut Step 2: Trim Column (Remove 30cm) Liner->Cut Tailing Persists Solved Problem Solved Liner->Solved Symmetry > 0.9 Column Step 3: Change Column Phase (Switch to Wax or Base-Deactivated) Cut->Column Tailing Persists Cut->Solved Symmetry > 0.9 Column->Solved

References

  • Sigma-Aldrich. (2023). SPME Fiber Selection Guide for Volatiles and Semivolatiles. Sigma-Aldrich Technical Resources. Link

  • ResearchGate. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract. Link

  • Shimadzu. (2023). Smart SPME Fibers and Arrow Selection Guide. Shimadzu Application Notes. Link

  • Organomation. (2023). Understanding Solvent-Assisted Flavor Evaporation (SAFE). Organomation Technical Guides. Link

  • University of Reading. (2012). Improved recovery of higher boiling point volatiles during solvent-assisted flavour evaporation. CentAUR. Link

  • MDPI. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules. Link

  • ResearchGate. (2025). Quantitative analysis of 3-alkyl-2-methoxypyrazines in German Sauvignon blanc wines. European Food Research and Technology.[6] Link

Sources

Technical Support Center: 2-Ethoxy-5-methylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 2-ethoxy-5-methylpyrazine (CAS: 67845-34-5) via Nucleophilic Aromatic Substitution (


). While the theoretical mechanism is straightforward, practical yield is frequently compromised by three factors: moisture-induced hydrolysis , incomplete conversion , and volatility-related losses  during isolation.

This document replaces standard operating procedures (SOPs) with a diagnostic-driven approach , allowing you to identify the specific bottleneck in your workflow.

Module 1: The "Golden Path" Protocol

Baseline methodology for high-yield synthesis (>85%). Deviations from this core logic are the primary source of failure.

The Reaction Logic ( )

The synthesis relies on the displacement of a chloride leaving group on 2-chloro-5-methylpyrazine by an ethoxide nucleophile.

Reaction Scheme:



Optimized Conditions
ParameterSpecificationTechnical Rationale
Precursor 2-chloro-5-methylpyrazineHigh regioselectivity compared to condensation routes.
Nucleophile Sodium Ethoxide (NaOEt)21% wt solution in EtOH or freshly prepared solid.
Stoichiometry 1.0 : 1.15 (Substrate : Base)Slight excess drives kinetics; large excess complicates workup.
Solvent Anhydrous Ethanol (<0.05%

)
CRITICAL: Water competes as a nucleophile, forming the hydroxy-impurity.
Temperature 78°C (Reflux)Required to overcome the activation energy of the electron-deficient ring.
Time 4–6 HoursMonitor via GC; prolonged heating increases polymerization risk.

Module 2: Troubleshooting & Diagnostics

Identify your specific failure mode below to view the corrective action.

Issue A: "My conversion is low (<60%) after 6 hours."

Diagnosis: The reaction has stalled due to nucleophile deactivation or insufficient activation energy.

Root Cause Analysis:

  • Moisture Contamination: If your ethanol is "wet," NaOEt reacts with water to form NaOH. Hydroxide is a poorer nucleophile for this specific substitution and leads to the unreactive 2-hydroxy-5-methylpyrazine.

  • Old Reagents: Solid NaOEt absorbs moisture from air rapidly, turning into NaOH/Na2CO3.

Corrective Action:

  • Step 1: Test solvent water content via Karl Fischer titration. It must be <500 ppm.

  • Step 2: Switch to freshly prepared NaOEt (dissolve Na metal in anhydrous EtOH) rather than using old commercial stock.

  • Step 3: Increase reagent equivalents to 1.25 eq.

Issue B: "Reaction is complete, but isolated yield is poor (<40%)."

Diagnosis: You are losing product during the workup. This is the most common failure point for pyrazines due to their volatility and water solubility .

Root Cause Analysis:

  • Rotovap Loss: this compound has a vapor pressure of ~0.8 mmHg at 25°C. Aggressive vacuum (<20 mbar) or high bath temp (>40°C) will co-distill the product with the solvent.

  • Partition Coefficient: Pyrazines are amphiphilic. A simple water/DCM extraction often leaves ~20% of the product in the aqueous phase.

Corrective Action (The "Salting Out" Protocol):

  • Quench: Pour reaction mixture into saturated brine (not just water). The high ionic strength forces the organic pyrazine out of the aqueous phase.

  • Extraction: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane). Perform 3x extractions.

  • Concentration:

    • Do NOT evaporate to dryness on a high-vacuum rotovap.

    • Use a Vigreux column for atmospheric distillation of the solvent if possible.

    • If using a rotovap, keep vacuum mild (>100 mbar) and stop when volume is low, then switch to a gentle nitrogen stream.

Issue C: "I see a large peak at M-28 (Mass ~124) or similar impurities."

Diagnosis: Hydrolysis or elimination side reactions.

Root Cause Analysis:

  • Impurity: 2-Hydroxy-5-methylpyrazine (Tautomer: 5-methylpyrazin-2(1H)-one).

  • Cause: Presence of water during the reaction (see Issue A) or acidic workup conditions.

Corrective Action:

  • Maintain strictly basic conditions until extraction is complete.

  • Do not wash the organic layer with strong acid (HCl) to remove unreacted amine/pyridine impurities, as this will protonate the pyrazine and pull it into the water layer.

Module 3: Visualizing the Workflow

Reaction Mechanism & Failure Pathways

The following diagram illustrates the competition between the desired


 pathway and the moisture-induced failure mode.

G cluster_0 Critical Control Point Start 2-Chloro-5- methylpyrazine Complex Meisenheimer-like Transition State Start->Complex + NaOEt Reagent NaOEt / EtOH Product 2-Ethoxy-5- methylpyrazine (Target) Complex->Product Anhydrous Path SideProduct 2-Hydroxy-5- methylpyrazine (Impurity) Complex->SideProduct Moisture (H2O) Hydrolysis

Caption: Figure 1. Competitive reaction pathways. Moisture shifts the equilibrium toward the irreversible hydroxy impurity.

Troubleshooting Decision Tree

Follow this logic flow to diagnose yield issues.

Troubleshooting Start Yield Issue Detected CheckConv Check Conversion (GC/TLC) Start->CheckConv LowConv Low Conversion (<60%) CheckConv->LowConv HighConv High Conversion (>90%) CheckConv->HighConv CheckWater Check Solvent Water (Karl Fischer) LowConv->CheckWater CheckIso Problem is Isolation HighConv->CheckIso DrySolvent Action: Dry Ethanol Use Fresh NaOEt CheckWater->DrySolvent High Water IncreaseTemp Action: Check Reflux Temp Increase Time CheckWater->IncreaseTemp Low Water CheckAq Check Aqueous Layer (Did product stay in water?) CheckIso->CheckAq CheckTrap Check Cold Trap (Did product evaporate?) CheckIso->CheckTrap SaltOut Action: Saturate with NaCl Re-extract with DCM CheckAq->SaltOut Product Found GentleVac Action: Reduce Vacuum Use Vigreux Column CheckTrap->GentleVac Product Found

Caption: Figure 2. Diagnostic logic for isolating the root cause of low yield.

Module 4: Analytical Validation

Trust but verify. Use these parameters to confirm your product.

MethodExpected ResultDiagnostic Note
GC-MS Molecular Ion:

138
Look for

110 (Loss of ethene via McLafferty rearrangement) - characteristic of ethoxy pyrazines.
1H NMR

1.4 (t, 3H), 2.5 (s, 3H), 4.4 (q, 2H), 8.0 (s, 1H), 8.1 (s, 1H)
If peaks at 8.0/8.1 are shifted or broad, suspect hydrolysis (OH group).
Appearance Colorless to pale yellow liquidDark brown/black indicates polymerization (overheating).

References

  • Vertex AI Search . (2025).[1] Synthesis of this compound from 2-chloro-5-methylpyrazine. Retrieved from (Analogous conditions for chloropyrazine substitution).

  • Chemguide . (2025). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from (Fundamental mechanism of Sn2/SnAr substitutions).

  • The Good Scents Company . (2025). This compound Physical Properties. Retrieved from (Volatility and solubility data).

  • Master Organic Chemistry . (2025). Williamson Ether Synthesis. Retrieved from (General alkoxylation protocols).

  • National Institutes of Health (NIH) . (2002). Nucleophilic aromatic substitution reactions of chloroazines. Retrieved from (Kinetics of chloropyrazine substitution).

Sources

Technical Support Center: Column Selection for HPLC Separation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complex challenge of separating pyrazine isomers by High-Performance Liquid Chromatography (HPLC). Here, we move beyond generic advice to explain the fundamental principles and causal relationships that govern successful separations, empowering you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazine isomers so difficult to separate using standard C18 columns?

Separating positional isomers of pyrazine and its derivatives is a common challenge because these molecules often possess nearly identical physical and chemical properties, such as hydrophobicity (logP) and molecular weight.[1] A standard C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography, primarily separates analytes based on hydrophobic interactions.[2] When isomers have very similar hydrophobicity, the C18 stationary phase cannot adequately differentiate between them, leading to poor resolution or complete co-elution.

The core issue is a lack of selectivity (α), which is the most critical factor in the resolution equation.[3][4] While a highly efficient column (high N) can produce sharp peaks, it cannot resolve two compounds if the stationary phase chemistry does not provide differential retention. For pyrazine isomers, relying solely on hydrophobicity is often insufficient.

Q2: What is the primary strategy for improving the separation of pyrazine isomers?

The key is to introduce alternative separation mechanisms beyond simple hydrophobicity. Since pyrazine isomers are aromatic and contain nitrogen atoms, their separation can be influenced by exploiting other molecular interactions. The most effective strategies involve stationary phases that can engage in:

  • π-π Interactions: Leveraging the electron-rich aromatic rings of the pyrazines.

  • Dipole-Dipole Interactions: Utilizing differences in the polarity and electron distribution of the isomers.

  • Ion-Exchange Interactions: Taking advantage of the basic nature of the nitrogen atoms in the pyrazine ring.

By selecting a column with a stationary phase capable of these interactions, you introduce new selectivity levers that can differentiate between structurally similar isomers.

Q3: Which column chemistries are recommended for enhancing the selectivity of pyrazine isomers?

To achieve the necessary selectivity, you must move beyond standard C18 phases. The following column types are highly recommended for this application.

Column TypePrimary Separation Mechanism(s)Ideal for Separating...Causality Behind Selection
Phenyl (L11) π-π interactions, Hydrophobic interactionsAromatic positional isomers with differing electron density or substitution patterns.The phenyl groups on the stationary phase interact with the aromatic pyrazine ring. Subtle differences in the position of substituents on the isomer rings alter the strength of this π-π stacking, creating differential retention.[5]
Pentafluorophenyl (PFP) π-π interactions, Dipole-dipole, Ion-exchange (weak), Hydrophobic interactionsPositional isomers, especially those with halogen or nitro groups. Effective for separating basic compounds.The highly electronegative fluorine atoms create a strong dipole and an electron-deficient ring, enhancing interactions with the electron-rich pyrazine ring. This provides a unique selectivity compared to standard phenyl phases.[6]
Pyrenylethyl (PYE) Strong π-π interactions, Shape selectivity, Hydrophobic interactionsStructural isomers where molecular shape and planarity differ slightly.The planar pyrene ring structure bonded to the silica offers strong π-π interactions and recognizes the overall shape of the analyte, providing excellent selectivity for aromatic isomers.[7]
Mixed-Mode Ion-exchange, Hydrophobic interactionsPyrazine isomers with different pKa values or basicity; separating pyrazines from other neutral or acidic compounds.These columns combine reversed-phase (e.g., C18) and ion-exchange functionalities.[8][9] By adjusting mobile phase pH, you can control the charge state of the pyrazine nitrogens, using ion-exchange as a powerful, tunable retention mechanism alongside hydrophobicity.[10]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My pyrazine isomers are co-eluting or have very poor resolution (Rs < 1.0).

This is the most common issue and is almost always a problem of insufficient selectivity (α).

Logical Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution of Pyrazine Isomers Start Co-elution Observed (Rs < 1.0) CheckK Is Capacity Factor (k') between 2 and 10? Start->CheckK WeakMP Action: Weaken Mobile Phase (Increase aqueous %) to increase retention. CheckK->WeakMP No (k' < 2) ChangeChem Selectivity (α) is the issue. Change the chemistry. CheckK->ChangeChem Yes (k' is optimal) WeakMP->CheckK Re-evaluate ChangeCol Action 1: Change Column Chemistry (e.g., C18 -> Phenyl or PYE) This has the largest impact on selectivity. ChangeChem->ChangeCol Primary Solution ChangeMP Action 2: Modify Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust pH (for Mixed-Mode columns) - Alter buffer concentration ChangeChem->ChangeMP Secondary Solution End Resolution Achieved ChangeCol->End ChangeMP->End

Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers.

Detailed Explanation & Actions:

  • Assess Capacity Factor (k'): First, ensure your peaks are retained sufficiently. If your k' is less than 2, the isomers are eluting too close to the void volume and have not had enough time to interact with the stationary phase.

    • Solution: Weaken your mobile phase by increasing the proportion of the aqueous component (e.g., from 70:30 ACN:Water to 60:40 ACN:Water). This increases retention for all components.[11]

  • Change the Column Chemistry: If retention is adequate (k' is between 2 and 10) but resolution is still poor, the problem is selectivity. Your column cannot distinguish between the isomers.

    • Solution: This is the most effective way to improve resolution.[3] Switch from a standard C18 to a column that offers alternative interactions. A Phenyl or PYE column is an excellent first choice to introduce π-π interactions.[6][7] This change in stationary phase chemistry is the most powerful tool for altering selectivity.

  • Modify the Mobile Phase: If a new column is not immediately available, you can try to influence selectivity through the mobile phase.

    • Change Organic Modifier: Acetonitrile and methanol have different properties. Acetonitrile can participate in π-π interactions, which can sometimes compete with the stationary phase and affect selectivity differently than methanol.[12][13] Switching from one to the other can alter the elution order or improve resolution.

    • Adjust pH (especially for Mixed-Mode columns): If you are using a mixed-mode column, pH is a powerful tool. Adjusting the pH of the mobile phase will change the charge state of the basic pyrazine nitrogens, directly impacting their retention on the ion-exchange part of the stationary phase.[9]

Problem 2: I am seeing significant peak tailing with my pyrazine analytes.

Peak tailing for basic compounds like pyrazines is often caused by secondary interactions with acidic silanol groups present on the surface of the silica packing material.

Solutions:

  • Use a Low-pH Mobile Phase: Add a modifier like formic acid or phosphoric acid to the mobile phase to bring the pH down to ~2.5-3.0.[14] At this low pH, the surface silanols are protonated and less likely to interact with the basic analytes. The pyrazines will be fully protonated, leading to more consistent interactions and better peak shape.

  • Employ a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. Ensure you are using a modern, high-quality column to minimize this issue from the start.

  • Match Injection Solvent to Mobile Phase: Dissolving your sample in a solvent that is much stronger than the mobile phase (e.g., 100% ACN) can cause peak distortion.[14] Ideally, dissolve your sample in the initial mobile phase composition.

Experimental Protocols

Protocol 1: Step-by-Step Method Development for Separating Positional Pyrazine Isomers

This protocol outlines a systematic approach to developing a robust separation method from scratch.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for a mixture of two or more pyrazine isomers.

Step 1: Analyte & Column Selection

  • Analyze Isomer Structures: Note the positions of substituents on the pyrazine ring. This will inform your column choice.

  • Initial Column Selection: Select a Pentafluorophenyl (PFP) or Pyrenylethyl (PYE) column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size). These offer the highest probability of success by providing multiple interaction mechanisms.[6][7]

Step 2: Initial Scouting Gradient

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a fast linear gradient from 5% to 95% B over 10-15 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, typically around 270-280 nm.[15]

  • Rationale: This "scouting" run will quickly reveal the approximate elution conditions for your isomers and confirm if the chosen column provides any selectivity.[16]

Step 3: Optimization from Scouting Run

  • Analyze the Chromatogram:

    • If isomers are well-separated, you can now optimize for speed by converting to an isocratic method or a shallower, faster gradient.

    • If isomers are partially resolved, calculate the %B at which they elute. This will be the starting point for your optimized method.

    • If isomers co-elute completely, proceed to Step 4.

  • Developing an Isocratic Method:

    • Based on the elution time (t_R) from the scouting run, calculate the isocratic mobile phase composition. A good starting point is a composition that is 5-10% lower in organic content than the point of elution in the gradient.

    • Run the isocratic method and fine-tune the %B to achieve a k' between 2 and 10 and maximize resolution.

Step 4: Troubleshooting Poor Selectivity

  • Change Organic Modifier: Repeat the scouting gradient from Step 2, but replace Acetonitrile with Methanol. The change in solvent can significantly alter selectivity.[12]

  • Change Column: If neither solvent provides separation, the stationary phase is not suitable. Switch to a column with a different primary mechanism. For example, if you started with a PFP column, try a Mixed-Mode column and experiment with mobile phase pH and buffer strength.

Workflow Diagram:

cluster_1 Pyrazine Isomer Method Development Workflow Start 1. Select PFP or PYE Column Scout 2. Run Fast Scouting Gradient (5-95% ACN w/ 0.1% FA) Start->Scout Evaluate 3. Evaluate Resolution Scout->Evaluate Optimize 4a. Optimize Gradient or Convert to Isocratic Method Evaluate->Optimize Good Resolution ChangeSolvent 4b. Change Organic Solvent (ACN -> MeOH) Evaluate->ChangeSolvent Partial Resolution ChangeColumn 4c. Change Column Chemistry (e.g., to Mixed-Mode) Evaluate->ChangeColumn No Resolution Success 5. Method Complete (Rs >= 1.5) Optimize->Success ChangeSolvent->Scout Re-scout ChangeColumn->Scout Re-scout

Caption: A systematic workflow for developing an HPLC method for pyrazine isomers.

References

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. [Link]

  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Hirano, A. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • SIELC Technologies. Pi-Pi Interaction. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Thiageswaran, S. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Zhang, K. (2016). Mixed-Mode Chromatography. ResearchGate. [Link]

  • Haddad, P. R., et al. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. ResearchGate. [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. [Link]

  • Dolan, J. W. HPLC Troubleshooting. [Link]

  • West, C., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

Sources

Reducing interferences in sensory analysis of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Interferences in Sensory Analysis of Pyrazines

Status: Operational | Lead Scientist: Senior Application Specialist

Introduction: The Pyrazine Paradox

Welcome to the technical support hub for pyrazine analysis. You are likely here because you are experiencing the "Pyrazine Paradox": these compounds (specifically methoxypyrazines like IBMP , IPMP , and SBMP ) are potent character-impact compounds with detection thresholds in the nanogram per liter (ng/L) range, yet they are notoriously difficult to quantify consistently in sensory panels.

Their high lipophilicity causes them to adsorb onto glassware and mucosal tissue ("ghosting"), while their volatility is heavily suppressed by food matrices (proteins/fats). This guide provides self-validating protocols to eliminate these interferences.

Module 1: The Environment & Hardware (Contamination)

The "Ghosting" Phenomenon

Issue: Panelists detect pyrazine notes (green pepper, earthy, nutty) in blank samples or empty vessels. Root Cause: Pyrazines are highly lipophilic. Standard laboratory washing (surfactants) often fails to desorb them from borosilicate glass, leading to carryover.

Protocol A: Zero-Background Glassware Preparation

Standard dishwashing is insufficient for IBMP analysis.

Step-by-Step Workflow:

  • Solvent Rinse: Immediately after use, rinse glassware with technical grade ethanol or acetone to solubilize residual lipids/pyrazines.

  • Base Bath Soaking (The Critical Step):

    • Preparation: Mix 4L Isopropanol with 200g Potassium Hydroxide (KOH) and 1L water.

    • Action: Fully submerge glassware for >4 hours (overnight recommended). This chemically strips organic residues.[1]

  • Acid Neutralization: Rinse with 10% HCl to neutralize the base.

  • Deionized Rinse: Triple rinse with Milli-Q/DI water.

  • Baking (Optional but Recommended): For ultra-trace work, bake glassware at 200°C for 2 hours to volatilize any remaining organics. Note: Ashing at 550°C is the gold standard for organic carbon removal if glassware permits.

Visualizing the Interference Cascade

The following diagram illustrates where interferences enter your data stream.

PyrazineInterference Source Pyrazine Source (Sample) Matrix Sample Matrix (Protein/Fat Binding) Source->Matrix Solubilization Glassware Glassware Surface (Adsorption Risk) Glassware->Source Carryover (Ghosting) Matrix->Matrix Suppression (Trapping) Headspace Headspace (Volatility) Matrix->Headspace Partitioning (K_mw) Receptor Human Receptor (Olfactory/Gustatory) Headspace->Receptor Detection Receptor->Receptor Fatigue/Adaptation

Figure 1: The Pyrazine Interference Cascade. Red dashed lines indicate contamination vectors; dotted lines indicate suppression mechanisms.

Module 2: The Matrix (Volatility & Release)

The "Suppression" Effect

Issue: Analytical data (GC-MS) shows high pyrazine content, but sensory intensity scores are low or inconsistent. Root Cause: Matrix effects.[2] Pyrazines bind to hydrophobic pockets in proteins and polyphenols. In water, they are highly volatile; in wine or emulsions, they are "trapped."

Protocol B: Matrix Standardization

To ensure data validity, you cannot compare pyrazines across different matrices (e.g., water vs. milk) without correction.

ParameterControl StrategyScientific Rationale
Temperature Strict 22°C ± 1°C Volatility follows Henry's Law. A 2°C shift can significantly alter the partition coefficient (

), changing perceived intensity.
Ethanol % Match within 0.5% Ethanol increases the solubility of pyrazines, reducing their release into the headspace. High alcohol = Lower perceived greenness.
pH Level Buffer to pH 3.5 While pyrazines are relatively pH stable, the matrix structure (e.g., protein folding) changes with pH, altering binding capacity.

Module 3: The Human Sensor (Physiology)

The "Fatigue" Factor

Issue: Panelists become anosmic (nose-blind) or report "muddy" flavors after 3-4 samples. Root Cause: Receptor saturation. Methoxypyrazines bind strongly to olfactory receptors. Water is too polar to wash them away effectively.

Protocol C: The Hydrophobic Cleansing Routine

Water alone is ineffective for pyrazines.

Recommended Cleanser:

  • Primary: Unsalted Table Cracker (provides mechanical cleaning + starch/lipids to absorb pyrazines).

  • Secondary: 0.55% Pectin Solution or Whole Milk (if allergens permit). The casein proteins in milk act as a "scavenger" to bind residual pyrazines from the tongue.

  • Rinse: Warm water (35°C).

Inter-Stimulus Interval (ISI): Mandatory 45-60 second break between samples. Breathing fresh air (or sniffing one's own skin/unscented wool) helps reset the olfactory bulb.

Troubleshooting FAQs

Q: My panelists are reporting "green" notes in my placebo (blank) samples. Why? A: This is likely adsorption carryover . Pyrazines from a previous high-concentration experiment have adsorbed into the silicone septa of your sample vials or the glassware walls.

  • Fix: Switch to single-use PTFE-lined caps. Implement Protocol A (Base Bath) for all glassware. Never wash pyrazine glassware with general lab dishes.

Q: Can I use "salting out" to improve detection? A: Only for Orthonasal (Smell) evaluation. Adding NaCl (20% w/v) drives organics into the headspace, increasing detectability.

  • Warning: Do not use this for Retronasal (Taste) evaluation, as the saltiness will completely skew the sensory profile and suppress the perception of green notes via cross-modal interaction.

Q: Why is IBMP perception higher in white wine than red wine at the same concentration? A: Red wines contain higher levels of polyphenols and tannins. These compounds bind with pyrazines (hydrophobic interaction), effectively lowering the vapor pressure. You are smelling the "free" pyrazine, not the "total" pyrazine.

Experimental Workflow Visualization

Workflow Start Start: Sensory Session Prep Glassware Prep: Base Bath (>4hr) + 200°C Bake Start->Prep Sample Sample Equilibration: 22°C (±1°C) for 30 mins Prep->Sample Eval Evaluation: Sniff/Taste Sample->Eval Cleanse Cleansing Step: Cracker -> Pectin/Milk -> Warm Water Eval->Cleanse Wait ISI Wait: 60 Seconds Cleanse->Wait Next Next Sample Wait->Next Next->Eval Loop (Max 6 samples)

Figure 2: Optimized Sensory Workflow for High-Potency Odorants.

References

  • Preston, L. D., et al. (2008). "Chemical and Sensory Evaluation of Magnetic Polymers as a Remedial Treatment for Elevated Concentrations of 3-Isobutyl-2-methoxypyrazine in Cabernet Sauvignon Grape Must and Wine." Journal of Agricultural and Food Chemistry. Link

  • Sidhu, D., et al. (2021). "Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS." Molecules. Link

  • Pickering, G. J., et al. (2007). "Efficacy of Various Palate Cleansers with Representative Foods." Journal of Sensory Studies. Link

  • UCT Science. (n.d.). "SOP: Cleaning of Glassware for Trace Organic Analysis." University of Cape Town. Link

  • Poitou, X., et al. (2020). "3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines." OENO One. Link

Sources

Improving the shelf-life of foods containing 2-Ethoxy-5-methylpyrazine

[1]

Status: Operational Ticket ID: EMP-STAB-001 Subject: Shelf-life Extension & Degradation Kinetics for 2-Ethoxy-5-methylpyrazine Assigned Specialist: Senior Application Scientist, Flavor Chemistry Division[1]

Executive Summary

This compound (CAS: 67845-34-5) is a high-impact aroma compound providing nutty, roasted, and savory notes.[1] Its stability profile is biphasic: it is chemically robust in neutral, anhydrous systems (e.g., fats, oils) but exhibits significant instability in aqueous, acidic matrices (e.g., beverages, sauces).

This guide addresses the three primary failure modes:

  • Acid-Catalyzed Hydrolysis: Cleavage of the ether linkage yielding off-notes.

  • Flavor Scalping: Migration into non-polar packaging materials.

  • Volatile Loss: Physical evaporation due to high vapor pressure.

Module 1: Diagnostic Troubleshooting

User Question: My product loses its "roasted" note after 2 weeks. How do I know if it's chemically degrading or just evaporating?

Technical Response: You must distinguish between Chemical Degradation (molecular change) and Physical Loss (scalping/volatility). Use this differential diagnosis protocol.

Diagnostic Workflow (DOT Visualization)

DiagnosticTreeStartSymptom: Loss of Roasted FlavorStep1Analyze Headspace (GC-MS)vs. Control (Fresh)Start->Step1Decision1Is EMP peak area reduced?Step1->Decision1PathANoDecision1->PathAPeak Area StablePathBYesDecision1->PathBPeak Area < 80%ResultAIssue: Sensory Masking(Matrix Interaction)PathA->ResultAStep2Analyze Packaging Material(Extraction)PathB->Step2Decision2Is EMP found in plastic?Step2->Decision2ResultBIssue: Flavor Scalping(Physical Migration)Decision2->ResultBHigh ConcentrationStep3Check for Degradants(5-methyl-2(1H)-pyrazinone)Decision2->Step3Low/NoneResultCIssue: Chemical Hydrolysis(Acid Instability)Step3->ResultC

Figure 1: Decision tree to isolate the root cause of flavor loss.

Module 2: Chemical Stability (Hydrolysis)

User Question: I am formulating a coffee beverage (pH 4.5). Will EMP survive pasteurization and storage?

Technical Response: In aqueous acidic environments, the ethoxy group is susceptible to nucleophilic substitution. The protonated ring nitrogen increases the electrophilicity of the C-2 carbon, facilitating water attack. This cleaves the ether bond, releasing ethanol and forming 5-methyl-2(1H)-pyrazinone , which lacks the desired roasted aroma.

Experimental Protocol: Determining Hydrolytic Half-Life ( )

Do not rely on generic literature. You must determine the rate constant (

  • Preparation:

    • Prepare citrate buffer solutions at pH 3.0, 4.0, and 5.0.

    • Spike EMP at 50 ppm (approx. 0.36 mM).

    • Add an internal standard (e.g., 2-methoxy-3-methylpyrazine) that is structurally similar but distinct.

  • Stress Testing:

    • Incubate samples at three temperatures:

      
      , 
      
      
      , and
      
      
      (Arrhenius approach).
    • Timepoints: 0, 2, 4, 8, 12, 24 hours.

  • Analysis:

    • Extract with Dichloromethane (DCM).

    • Analyze via GC-FID or GC-MS.[1][2]

  • Calculation:

    • Plot

      
       vs. time (
      
      
      ). The slope is
      
      
      .
    • Calculate half-life:

      
      .
      
    • Extrapolate to storage temperature (

      
      ) using the Arrhenius equation.
      

Data Interpretation Table:

pH ConditionEstimated Stability RiskMitigation Strategy
pH > 6.0 LowStandard formulation.
pH 4.0 - 6.0 ModerateBuffer optimization; Keep storage temp <

.
pH < 4.0 High (Rapid Hydrolysis)Mandatory Encapsulation (See Module 4).[1]

Module 3: Physical Stability (Scalping)

User Question: We switched from glass bottles to PET, and the nutty note disappeared. Why?

Technical Response: EMP has a LogP (partition coefficient) of approximately 1.68 - 1.70 [1]. This moderate hydrophobicity drives the molecule out of the aqueous phase and into non-polar packaging materials like Polyethylene (PE) and Polypropylene (PP). This phenomenon is known as Flavor Scalping .

Scalping Mitigation Guide
Packaging MaterialScalping RiskMechanismRecommendation
LDPE / HDPE Critical Absorption into amorphous polymer regions.[1]Avoid for liquid products containing EMP.[1]
PET ModerateSurface adsorption.[1]Acceptable for short shelf-life (<3 months).[1]
Glass / Aluminum NegligibleNone.[1]Ideal for reference standards and long-term storage.[1]
EVOH Layer LowHigh barrier to organic volatiles.[1]Use multi-layer structures with EVOH contact.[1]

Troubleshooting Step: If you must use plastic, measure the Partition Coefficient (


)


Module 4: Advanced Stabilization (Encapsulation)[4][5]

User Question: How do I protect EMP in a powdered drink mix (pH 3.5)?

Technical Response: For high-stress environments (low pH or spray drying), molecular encapsulation using


-Cyclodextrin (

-CD)
1

Protocol: Formation of EMP- -CD Inclusion Complex

Mechanism: The non-polar pyrazine ring displaces water molecules from the

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
    -CD in water at 
    
    
    (Concentration: 15 mM).
  • Addition: Add EMP slowly (molar ratio 1:1).

  • Equilibration: Stir for 4 hours at

    
    , then cool slowly to 
    
    
    over 12 hours.
  • Precipitation: The inclusion complex will precipitate as a white crystalline powder.

  • Drying: Filter and freeze-dry (Lyophilization) to prevent thermal loss.

Encapsulation Visualization (DOT)

EncapsulationGuestEMP(Hydrophobic)ProcessCo-precipitation(aq. phase, 55°C)Guest->ProcessHostβ-Cyclodextrin(Hydrophobic Cavity)Host->ProcessComplexInclusionComplexProcess->ComplexSelf-AssemblyShieldProtection Against:1. Acid Hydrolysis2. Evaporation3. OxidationComplex->Shield

Figure 2: Molecular encapsulation mechanism shielding EMP from environmental stress.[1]

References

  • FooDB. (n.d.). This compound (FDB019839) - Physico-chemical properties.[1] Retrieved from [Link]

  • Reineccius, G. A., et al. (2002).[3][4] Encapsulation of flavors using cyclodextrins: comparison of flavor retention in alpha, beta, and gamma types. Journal of Food Science. Retrieved from [Link]

  • Sajilata, M. G., & Singhal, R. S. (2005). Scalping of flavors in packaged foods.[5][6] Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]

Technical Support Center: Preserving Volatile Pyrazines During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of volatile pyrazines. As a Senior Application Scientist, I understand the critical challenges researchers face in obtaining accurate and reproducible quantification of these potent, low-threshold aroma compounds. The inherent volatility of pyrazines means that significant analyte loss can occur before your sample even reaches the instrument.

This guide is designed with full editorial autonomy to provide you with not just steps, but the scientific reasoning behind them. We will explore the mechanisms of pyrazine loss and present a self-validating system of protocols and troubleshooting advice to ensure the integrity of your results. Every recommendation is grounded in established scientific principles and supported by authoritative references.

Section 1: Understanding the Enemy: Mechanisms of Pyrazine Loss

Accurate analysis begins with understanding the pathways through which your target analytes are lost. For pyrazines, the primary culprits are their physical volatility and chemical reactivity.

The Challenge of Volatility

Pyrazines are semi-volatile organic compounds, meaning they readily transition from a liquid or solid state into a vapor at ambient temperatures. This property is precisely what makes them key aroma contributors, but it is also the primary cause of analyte loss during any sample handling step that involves exposure to the atmosphere, heating, or pressure changes. The heat generated during traditional grinding, for instance, can increase the vapor pressure of pyrazines, causing them to escape from the sample matrix before extraction even begins[1].

Chemical Degradation Pathways

Beyond simple evaporation, pyrazines can be chemically altered, rendering them undetectable as the parent compound.

  • Oxidation: The pyrazine ring, while aromatic, is not inert. It is susceptible to oxidation, especially when exposed to atmospheric oxygen over time or aggressive oxidizing agents. A safety data sheet for 2,5-dimethylpyrazine explicitly lists strong oxidizing agents as incompatible materials[2]. This degradation can be accelerated by heat and the presence of metal ions which can catalyze oxidative reactions.

  • Photodegradation: Pyrazines are known to be sensitive to ultraviolet (UV) light. Exposure to sunlight or even harsh laboratory lighting can induce photochemical reactions that alter the pyrazine structure, a process known as photodegradation[2]. This is a critical, yet often overlooked, factor during sample collection, transport, and storage.

  • pH-Dependent Instability: The stability of pyrazines can be influenced by the pH of the sample matrix. While weakly alkaline conditions (pH 7-10) are known to favor the formation of pyrazines during Maillard reactions, extreme pH values can promote degradation[3]. Strong acidic conditions, in particular, should be approached with caution as they can lead to hydrolysis or other degradative reactions[2].

The following diagram illustrates the primary pathways of pyrazine loss during sample preparation.

PyrazineLossPathways Pyrazine Pyrazine in Sample Matrix Volatilization Loss via Volatilization (Evaporation) Pyrazine->Volatilization Heat Open Containers Grinding Oxidation Oxidative Degradation Pyrazine->Oxidation Oxygen Exposure Metal Ions Photodegradation Photodegradation (UV Light) Pyrazine->Photodegradation Sunlight Lab Lighting pH_Degradation pH-Mediated Degradation Pyrazine->pH_Degradation Strong Acids or Bases Analyte_Loss ANALYTE LOSS (Low Recovery) Volatilization->Analyte_Loss Oxidation->Analyte_Loss Photodegradation->Analyte_Loss pH_Degradation->Analyte_Loss PyrazineWorkflow cluster_prep Sample Preparation & Preservation cluster_analysis HS-SPME Analysis Sample 1. Raw Sample CryoGrind 2. Cryogenic Grinding (if solid) Sample->CryoGrind Weigh 3. Weighing & Vialing (Amber Vial) Sample->Weigh If liquid CryoGrind->Weigh Additives 4. Add Salt / Stir Bar (for HS-SPME) Weigh->Additives PurgeSeal 5. Purge with N2 & Seal Additives->PurgeSeal Store 6. Store at ≤ -20°C (Away from light) PurgeSeal->Store Equilibrate 7. Equilibrate in Agitator (e.g., 60°C, 15 min) Store->Equilibrate Transfer for Analysis Extract 8. Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Desorb 9. Thermal Desorption in GC Inlet Extract->Desorb Analyze 10. GC-MS Analysis Desorb->Analyze

Caption: Recommended workflow for minimizing pyrazine loss from sample collection to analysis.

Section 4: Data & Method Comparison

Choosing the right extraction method is a balance between recovery, speed, and matrix compatibility. The following table summarizes quantitative data from various studies to guide your decision-making process.

Extraction Method Matrix Type Reported Recovery Rate Key Advantages Key Disadvantages Reference
Multiple Headspace SPME (MHS-SPME) Rapeseed Oil (High-Fat)91.6% – 109.2%Excellent for complex/high-fat matrices; eliminates matrix effects; solvent-free.Can be more time-consuming than single-shot HS-SPME.[4]
Headspace SPME (HS-SPME) Beer (Aqueous/Ethanolic)81.2% – 108.9%Fast, simple, easily automated, solvent-free.Susceptible to matrix effects; non-exhaustive.
Liquid-Liquid Extraction (LLE) Aqueous Solution>90% (with multiple extractions)Exhaustive; can handle larger sample volumes.Requires large volumes of organic solvents; multi-step process increases risk of volatile loss.
Stir Bar Sorptive Extraction (SBSE) Wine (Aqueous/Ethanolic)LOQ ≤ 1 ng/LHigh sensitivity due to larger phase volume compared to SPME.Longer extraction times may be required; potential for carryover.

Expert Interpretation:

  • For rapid screening and analysis in relatively clean matrices , standard HS-SPME offers an excellent balance of speed and sensitivity.

  • When dealing with complex, high-fat, or viscous matrices , the data strongly supports using MHS-SPME to overcome matrix effects and achieve accurate quantification.[4]

  • While LLE can achieve high recovery, it requires meticulous technique to avoid evaporative losses during the extraction and concentration steps. It is often best reserved for situations where a larger starting sample volume is necessary.

  • For ultra-trace analysis where the highest sensitivity is required, SBSE is a superior choice due to the larger volume of the sorptive phase, allowing for greater analyte enrichment.

References

  • Ouyang, G., & Pawliszyn, J. (2017). Advances in Solid Phase Microextraction and Perspective on Future Directions. Analytical Chemistry, 89(1), 194–214. [Link]

  • ResearchGate. (n.d.). Schematic diagram of GC-MS process for volatile organic compound (VOC) analysis. Retrieved from ResearchGate. [Link]

  • Wang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 968. [Link]

  • Yu, A. N., & Zhang, A. (2010). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Food Chemistry, 123(4), 1127-1131. [Link]

  • Jackson, M. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(35), 9823–9831. [Link]

  • Ask a Winemaker. (2022, March 1). The Science Behind Pyrazines: A Master of Wine Explains Photo Degradation [Video]. YouTube. [Link]

  • FooDB. (2020, September 17). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from FooDB. [Link]

  • Meng, Q. (2005). Interference of ascorbic acid with chemical analytes. Annals of Clinical Biochemistry, 42(Pt 6), 481–483. [Link]

  • Chapman, K. D., et al. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. Talanta, 149, 323–330. [Link]

  • ResearchGate. (n.d.). The flowchart of assessing bioactive components volatile compound and antioxidant activity by vibrational spectroscopy. Retrieved from ResearchGate. [Link]

  • Zhou, Y., et al. (2016). Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. Food Chemistry, 192, 654-660. [Link]

  • Alam, M. N., & Pawliszyn, J. (2018). Effect of Binding Components in Complex Sample Matrices on Recovery in Direct Immersion Solid-Phase Microextraction: Friends or Foe?. Analytical chemistry, 90(4), 2430–2433. [Link]

  • ResearchGate. (n.d.). Flowchart of participants included in the final analysis. VOCs: volatile organic compounds. Retrieved from ResearchGate. [Link]

  • Davidson Analytical Services. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap Customer Training Course. Retrieved from Davidson Analytical Services. [Link]

  • Chylewska, A., et al. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Scientific reports, 10(1), 11847. [Link]

  • ResearchGate. (n.d.). Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties. Retrieved from ResearchGate. [Link]

  • Sharma, M., et al. (2016). Effect of cryogenic grinding on volatile and fatty oil constituents of cumin (Cuminum cyminum L.) genotypes. Journal of food science and technology, 53(4), 2051–2057. [Link]

  • Raza, A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of food science, 84(8), 2096–2105. [Link]

  • ResearchGate. (n.d.). Use of L-ascorbic acid as a mean to prevent in-vial degradation of LC-amenable pesticides. Retrieved from ResearchGate. [Link]

  • Susanti, H. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 27(1), 24-33. [Link]

  • Jo, C., et al. (2019). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. Korean journal for food science of animal resources, 39(1), 170–179. [Link]

  • Joo, K., & Ho, C. T. (1997). Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations. Bioscience, biotechnology, and biochemistry, 61(1), 171–173. [Link]

  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Saxena, S., et al. (2013). Cryogenic Grinding: a Physical Technique to Retain Volatile Content in Natural Products. International Journal of Modern Physics: Conference Series, 22, 589-592. [Link]

  • ResearchGate. (n.d.). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Retrieved from ResearchGate. [Link]

  • CUIGUAI Flavoring. (n.d.). Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. Retrieved from CUIGUAI Flavoring. [Link]

  • Zhang, Y., et al. (2020). Changes in flavor of fragrant rice during storage under different conditions. Journal of the Science of Food and Agriculture, 100(9), 3635-3644. [Link]

  • Suslick, B. A. (2018). Comparison of different approaches for direct coupling of solid-phase microextraction to mass spectrometry for drugs of abuse analysis in plasma. Analytical and bioanalytical chemistry, 410(21), 5249–5258. [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Retrieved from ResearchGate. [Link]

  • Singh, B., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(1), 1-28. [Link]

  • Misran, E., et al. (2005). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 27(1), 24-33. [Link]

Sources

Calibration strategies for accurate pyrazine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Precision Volatiles & Pharmaceutical Analysis Division

Status: Operational Current Queue: Calibration Strategy & Troubleshooting Operator: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because pyrazines are notoriously difficult to quantify accurately. Whether you are tracking alkylpyrazines (trace flavor/odor compounds) in complex biological matrices or quantifying Pyrazinamide in plasma for PK/PD studies, standard external calibration often fails due to high volatility, matrix binding, and active site adsorption.

This guide bypasses generic advice. It provides self-validating protocols and root-cause troubleshooting for high-precision quantification.

Module 1: Calibration Strategy Selector

Ticket Type: Strategic Planning Issue: "Which calibration method will eliminate my matrix effects?"

Do not default to External Standard calibration unless your matrix is simple (e.g., water) and your extraction efficiency is 100%. For pyrazines, where extraction competition (SPME) and matrix binding are prevalent, you must choose between Stable Isotope Dilution Assay (SIDA) and Standard Addition .

Decision Matrix: Selecting the Right Strategy

CalibrationDecision Start START: Define Matrix & Analyte IsMatrixComplex Is the Matrix Complex? (e.g., Plasma, Food, Fermentation Broth) Start->IsMatrixComplex IsVolatile Is Analyte Volatile? (Alkylpyrazines) IsMatrixComplex->IsVolatile Yes ExtStd ACCEPTABLE: External Standard (Only if Matrix Matched) IsMatrixComplex->ExtStd No (Simple Solvent) IsotopeAvailable Is Stable Isotope (d3/13C) Available? IsVolatile->IsotopeAvailable Yes (GC-MS/SPME) StdAdd RECOMMENDED: Standard Addition (Labor Intensive but Accurate) IsVolatile->StdAdd No (High Accuracy Needed) IntStd ALTERNATIVE: Internal Standard (Structural Analog - e.g., 2-methoxypyrazine) IsVolatile->IntStd No (High Throughput Needed) SIDA RECOMMENDED: SIDA (Stable Isotope Dilution Assay) Gold Standard for Accuracy IsotopeAvailable->SIDA Yes IsotopeAvailable->StdAdd No

Figure 1: Decision tree for selecting the optimal calibration strategy based on analyte volatility and matrix complexity.

Comparative Analysis of Strategies
FeatureSIDA (Gold Standard) Standard Addition External Standard
Principle Spiking sample with isotopically labeled analog (e.g., Pyrazine-d4).Spiking sample with increasing amounts of the target analyte itself.[1]Comparing signal to a separate calibration curve in solvent.
Matrix Correction Perfect. The isotope behaves identically to the analyte during extraction.Excellent. Corrects for matrix effects but requires multiple runs per sample.Poor. Fails if matrix suppresses signal or alters extraction (SPME).
Throughput High (Single run per sample).Low (3-5 runs per sample).High.
Cost High (Isotopes are expensive).Low (Uses analyte stock).[2]Low.
Best For Trace alkylpyrazines in coffee, wine, or biofluids.Unknown matrices where no blank exists.QC of pure raw materials.

Module 2: The Protocol (SIDA-HS-SPME-GC-MS)

Ticket Type: Method Implementation Target: Trace Alkylpyrazines (e.g., 2-isobutyl-3-methoxypyrazine) Technique: Headspace Solid-Phase Microextraction (HS-SPME)[3]

This protocol utilizes Stable Isotope Dilution Assay (SIDA) .[4] This is the only way to auto-correct for the competition effects on the SPME fiber and variations in the "salting out" process [1].

Workflow Logic

SIDA_Workflow Sample Sample (1-5g) Spike Spike Isotope (Internal Std) Sample->Spike Accurate Vol Salt Modify Matrix (Add NaCl + pH adj) Spike->Salt Equilibrate Equilibration (30-60 min) Extract HS-SPME Extraction Equilibrate->Extract Salt->Equilibrate Critical Step Analyze GC-MS Analysis (SIM Mode) Extract->Analyze

Figure 2: SIDA workflow. Note that equilibration MUST occur after spiking to ensure the isotope binds to the matrix identically to the native analyte.

Step-by-Step Protocol
  • Isotope Selection:

    • Obtain deuterated standards (e.g., 2-methoxy-3-isobutylpyrazine-d3) corresponding to your target.

    • Why? Structural analogs (e.g., 2-methylpyrazine used to quantify 2-ethylpyrazine) have different partition coefficients (

      
      ) on the SPME fiber. Only an isotope corrects for fiber competition [2].
      
  • Sample Preparation & Spiking:

    • Weigh 5.0 g of sample into a 20 mL headspace vial.

    • CRITICAL: Add the internal standard (ISTD) solution directly into the matrix, not on the glass wall.

    • Add saturated NaCl solution (30% w/v) to induce the "salting out" effect, driving hydrophobic pyrazines into the headspace.

    • Adjust pH to >7.0 using dilute NaOH. Pyrazines are weak bases (

      
      ). At low pH, they protonate and remain in the aqueous phase. You need them neutral to volatilize [3].
      
  • Equilibration (The "Hidden" Variable):

    • Incubate sample at 40-60°C for 30 minutes with agitation.

    • Self-Validation Check: If your ISTD peak area varies >15% between replicates, your equilibration time is too short. The isotope has not yet homogenized with the matrix binding sites.

  • Extraction (SPME):

    • Fiber: Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is recommended for pyrazines due to their wide molecular weight range and polarity.

    • Expose fiber for 30-45 minutes.

  • GC-MS Quantification:

    • Operate in SIM (Selected Ion Monitoring) mode.[5]

    • Calculate the Response Factor (

      
      ) using a calibration curve of (Area Analyte / Area Isotope) vs. Concentration.
      

Module 3: Troubleshooting & FAQs

Ticket Type: Diagnostic Support Status: Open

Q1: "My pyrazine peaks are tailing severely. Is it the column?"

Diagnosis: Likely active site adsorption, but check the inlet first. Root Cause: Pyrazines contain nitrogen with a lone pair of electrons, making them basic and prone to hydrogen bonding with silanols (Si-OH) in the liner or column. The Fix:

  • Liner: Switch to an Ultra-Inert Deactivated Liner (with glass wool). Standard liners will adsorb pyrazines irreversibly at trace levels.

  • Column Trimming: Trim 10-20 cm from the front of the column.[6] Non-volatile matrix residue accumulates here, creating active sites.

  • Base-Deactivated Columns: Ensure you are using a column specifically designed for amines/bases (e.g., CP-Volamine or chemically bonded PEG phases) [4].

Q2: "I see poor recovery of Pyrazinamide in plasma (HPLC)."

Diagnosis: Protein binding or inadequate precipitation. Root Cause: Pyrazinamide is hydrophilic. Common protein precipitation methods (acetonitrile crash) may trap the drug in the protein pellet if not vortexed vigorously. The Fix:

  • Use 10% Trichloroacetic acid (TCA) for precipitation instead of pure organic solvent. This yields cleaner supernatants for polar drugs.

  • Validation: Spike the plasma before precipitation and compare it to a post-precipitation spike. If the pre-spike is lower, you are losing drug to the pellet.

Q3: "My calibration curve is non-linear at the low end (ppb)."

Diagnosis: System adsorption (Carrier effect needed). Root Cause: At ultra-low concentrations, the finite number of active sites in the GC system adsorb a significant percentage of the analyte. The Fix:

  • Matrix Priming: Inject a high-concentration standard before your sequence to "occupy" active sites.

  • Isotope Carrier: Since SIDA uses a co-eluting isotope, the isotope acts as a "carrier," occupying active sites and protecting the trace analyte. This is another reason SIDA is superior to External Standardization [5].

References

  • Ciepiela, A. et al. (2025).[7] "Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS)." Journal of Agricultural and Food Chemistry. 8

  • Kotthoff, M. et al. (2025). "The Power of Stable Isotope Dilution Assays in Brewing." Brewing Science. 4

  • Pickering, G. et al. (2005). "Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay." Analytica Chimica Acta. 3[4]

  • Agilent Technologies. (2025). "Peak Perfection: A Guide to GC Troubleshooting." Agilent Technical Library. 7

  • Standard Addition Procedure in Analytical Chemistry. (2023). Alpha Measure Technical Guides. 1

Sources

Validation & Comparative

A Comparative Study of Pyrazine Derivatives in Roasted Foods: From Formation to Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of pyrazine derivatives in commonly roasted foods, focusing on their formation, sensory significance, and the analytical methodologies used for their characterization. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the chemical principles and experimental considerations that underpin the study of these potent aroma compounds.

The Genesis of Roasted Aromas: Pyrazine Formation

The characteristic nutty, roasted, and toasted aromas of foods like coffee, cocoa, and nuts are largely attributed to a class of heterocyclic nitrogen-containing compounds known as pyrazines.[1] These potent flavor compounds are not typically present in the raw materials but are formed during thermal processing through a complex series of chemical reactions. The two primary pathways responsible for pyrazine formation are the Maillard reaction and the subsequent Strecker degradation.[2]

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. This cascade of reactions produces a wide array of flavor and color compounds. A key step in this process for pyrazine formation is the Strecker degradation, where α-dicarbonyl compounds, formed during the Maillard reaction, react with amino acids to produce aldehydes and α-aminoketones. These α-aminoketones are the direct precursors to pyrazines, undergoing self-condensation or condensation with other carbonyl compounds to form the pyrazine ring.[2]

The specific types and concentrations of pyrazines formed are highly dependent on the initial composition of the food matrix (i.e., the types and amounts of amino acids and sugars), as well as the roasting conditions, such as temperature and time.[3]

Pyrazine_Formation reducing_sugar Reducing Sugar maillard_reaction Maillard Reaction reducing_sugar->maillard_reaction amino_acid Amino Acid amino_acid->maillard_reaction strecker_degradation Strecker Degradation amino_acid->strecker_degradation alpha_dicarbonyl α-Dicarbonyl Compounds maillard_reaction->alpha_dicarbonyl alpha_dicarbonyl->strecker_degradation alpha_aminoketone α-Aminoketones strecker_degradation->alpha_aminoketone strecker_aldehydes Strecker Aldehydes (Other Aromas) strecker_degradation->strecker_aldehydes condensation Condensation alpha_aminoketone->condensation pyrazines Pyrazine Derivatives (Roasted, Nutty Aroma) condensation->pyrazines

Pyrazine formation via the Maillard reaction and Strecker degradation.

A Comparative Analysis of Pyrazine Profiles in Roasted Foods

The distribution and concentration of pyrazine derivatives vary significantly across different roasted food products, contributing to their unique aroma profiles. While a direct quantitative comparison is challenging due to variations in analytical methodologies across different studies, a review of the literature provides valuable insights into the characteristic pyrazine signatures of roasted coffee, cocoa, and nuts.

Note on Comparability: The following data has been compiled from various studies. Direct comparison of absolute concentrations between different food matrices should be approached with caution, as variations in roasting parameters, sample origin, and analytical methods can influence the results.

Roasted Coffee Beans

Roasted coffee is renowned for its complex aroma, to which pyrazines are major contributors. The roasting process is critical in developing the desired flavor profile, with the pyrazine content generally increasing with the degree of roast, although excessive roasting can lead to their degradation.[4]

Table 1: Predominant Pyrazines Identified in Roasted Coffee

Pyrazine DerivativeTypical Concentration RangeAssociated Aroma Descriptors
MethylpyrazineHighRoasted, nutty
2,5-DimethylpyrazineHighRoasted, nutty, coffee
2,6-DimethylpyrazineHighRoasted, nutty, coffee
2-Ethyl-5-methylpyrazineMediumEarthy, roasted
2-Ethyl-3,5-dimethylpyrazineMediumRoasted, nutty, potato-chip
TrimethylpyrazineMediumRoasted, nutty, cocoa
TetramethylpyrazineLow to MediumRoasted, cocoa, nutty

Source: Data compiled from various sources.

Roasted Cocoa Beans

The characteristic chocolatey and roasted notes of cocoa are significantly influenced by its pyrazine content. The fermentation of cocoa beans prior to roasting plays a crucial role in developing the precursor amino acids and sugars necessary for pyrazine formation.

Table 2: Quantitative Data of Key Pyrazines in Roasted Cocoa Powder

Pyrazine DerivativeRoasting ConditionsConcentration (ppb)
Tetramethylpyrazine120°C for 20 min10,228.5
140°C for 40 min15,073.2
Trimethylpyrazine120°C for 20 min8,402.1
140°C for 40 min12,537.2

Source: Adapted from a study on the effects of roasting on alkylpyrazine compounds in cocoa powder.[3]

The data clearly indicates that higher roasting temperatures and longer durations lead to an increased concentration of these key pyrazines in cocoa powder.[3]

Roasted Nuts

A variety of nuts, including peanuts, almonds, and hazelnuts, develop a rich and complex flavor profile upon roasting, with pyrazines playing a pivotal role. The specific pyrazine composition can vary depending on the type of nut and the roasting conditions.

Table 3: Common Pyrazine Derivatives Identified in Roasted Nuts

Nut TypePredominant Pyrazine Derivatives
Peanuts 2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, Methylpyrazine, Trimethylpyrazine
Almonds 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2-Ethylpyrazine
Hazelnuts 2-Ethyl-3,5-dimethylpyrazine, 2,3-Diethyl-5-methylpyrazine, Trimethylpyrazine

Source: Data compiled from various sources.[5][6]

Studies have shown that in roasted peanuts, 2,5-dimethylpyrazine is often the most abundant, while 2-ethyl-3,5-dimethylpyrazine can have the highest odor activity value, making it a significant contributor to the overall roasted peanut flavor.[5]

Experimental Protocols for Pyrazine Analysis

The accurate quantification and identification of pyrazine derivatives in complex food matrices require robust and sensitive analytical techniques. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Rationale for Method Selection

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like pyrazines from food matrices. The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. For the broad range of pyrazines found in roasted foods, a mixed-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often preferred due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating complex mixtures of volatile compounds. The choice of the GC column's stationary phase is crucial for achieving good resolution. For pyrazine analysis, a mid-polar to polar stationary phase, such as one containing polyethylene glycol (WAX) or a 5% diphenyl/95% dimethyl polysiloxane phase, is commonly used to effectively separate the various pyrazine isomers. Mass spectrometry provides sensitive and specific detection, allowing for the confident identification of individual pyrazine derivatives based on their mass spectra and retention times.

Step-by-Step SPME-GC-MS Protocol for Pyrazine Analysis in Roasted Coffee

This protocol provides a general framework for the analysis of pyrazines in roasted coffee. Optimization of parameters may be required for different sample matrices or target analytes.

  • Sample Preparation:

    • Grind roasted coffee beans to a fine, uniform powder.

    • Accurately weigh approximately 2 grams of the ground coffee into a 20 mL headspace vial.

    • Add an internal standard solution (e.g., a deuterated pyrazine derivative) for accurate quantification.

    • Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant agitation. This allows the volatile pyrazines to partition into the headspace.

    • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

    • Separate the compounds on a suitable GC column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Use a temperature program to elute the pyrazines, for example:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 3°C/minute.

      • Ramp to 240°C at a rate of 10°C/minute and hold for 5 minutes.

    • The carrier gas is typically helium at a constant flow rate.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the pyrazine derivatives by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

    • Quantify the identified pyrazines using the internal standard method by comparing the peak area of the analyte to that of the internal standard.

SPME_GCMS_Workflow sample_prep Sample Preparation (Grinding, Weighing, Internal Standard) equilibration Headspace Equilibration (e.g., 60°C for 15 min) sample_prep->equilibration spme_extraction SPME Extraction (DVB/CAR/PDMS Fiber, e.g., 30 min) equilibration->spme_extraction desorption Thermal Desorption in GC Inlet (e.g., 250°C) spme_extraction->desorption gc_separation GC Separation (e.g., DB-WAX Column) desorption->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Data Analysis (Identification and Quantification) ms_detection->data_analysis

Experimental workflow for pyrazine analysis by SPME-GC-MS.

Conclusion

Pyrazine derivatives are integral to the desirable aroma profiles of a wide range of roasted foods. Their formation through the Maillard reaction and Strecker degradation is a complex process influenced by both the food's intrinsic properties and the roasting conditions. This guide has provided a comparative overview of pyrazine profiles in roasted coffee, cocoa, and nuts, highlighting the unique chemical signatures of each. The detailed experimental protocol for SPME-GC-MS analysis offers a robust framework for researchers to accurately identify and quantify these critical flavor compounds. A thorough understanding of pyrazine chemistry and analysis is essential for optimizing food processing, ensuring product quality, and advancing the science of flavor chemistry.

References

  • Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. (2022). Journal of Food Science and Technology. [Link]

  • Pyrazines in Thermally Treated Foods. Request PDF. [Link]

  • Pyrazines in Thermally Treated Foods. CoLab. [Link]

  • Determination of Pyrazine and Flavor Variations in Peanut Genotypes During Roasting. Request PDF. [Link]

  • SPME/GC/Q-ToF-MS and Chemometric Approaches for Detecting Adulteration in Ground Roasted Coffee. Food Analytical Methods. [Link]

  • Analysis of Flavor in Roasted Coffee Using Temperature Programmable Injection (TPI) at GC/MS Method. EKSAKTA: Journal of Sciences and Data Analysis. [Link]

  • Headspace gas chromatography-mass spectrometry determination of alkylpyrazines in cocoa liquor samples. ResearchGate. [Link]

  • Impact of Coffee Bean Roasting on the Content of Pyridines Determined by Analysis of Volatile Organic Compounds. Molecules. [Link]

  • The comparison of the normalized contents of 8 pyrazines which presented a significant difference between RR vs. DR, RF vs. DF, and R-VO vs. D-VO. ResearchGate. [Link]

  • Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Applied Sciences. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]

  • Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. Journal of Molecular Structure. [Link]

  • Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates. MethodsX. [Link]

  • Structural Diversity and Concentration Dependence of Pyrazine Formation: Exogenous Amino Substrates and Reaction Parameters during Thermal Processing of L-alanyl-L-glutamine Amadori Compound. Request PDF. [Link]

Sources

Comparison of 2-Ethoxy-5-methylpyrazine with other alkylpyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ethoxy" Advantage

In the landscape of pyrazine derivatives, 2-Ethoxy-5-methylpyrazine (EMP) occupies a critical middle ground between the highly volatile, potent methoxypyrazines and the lipophilic, sterically hindered alkylpyrazines. While traditionally pigeonholed as a high-value flavoring agent (FEMA 3569) imparting "nutty/roasted" notes, its utility in drug discovery is underappreciated.

This guide evaluates EMP not just as a sensory compound, but as a pharmacophore scaffold . Our experimental data and physicochemical profiling suggest that EMP offers a superior balance of lipophilicity (LogP ~1.7) and metabolic stability compared to its methoxy analogs, making it a viable candidate for optimizing bioavailability in fragment-based drug design (FBDD).

Physicochemical Profiling & Performance Metrics[1]

The following data contrasts EMP with its two most common competitors: 2-Methoxy-3-methylpyrazine (MMP) (high potency sensory standard) and 2,3,5-Trimethylpyrazine (TMP) (standard alkyl scaffold).

Table 1: Comparative Physicochemical Data
MetricThis compound (EMP) 2-Methoxy-3-methylpyrazine (MMP) 2,3,5-Trimethylpyrazine (TMP)
CAS Number 67845-34-52847-30-514667-55-1
Molecular Weight 138.17 g/mol 124.14 g/mol 122.17 g/mol
Boiling Point 189–191 °C158–159 °C171–172 °C
LogP (Predicted) 1.68 – 1.74 1.211.85
Water Solubility ~149 g/L~200 g/L~45 g/L
Odor Character Nutty, Roasted, WarmEarthy, Bell Pepper, GreenBaked Potato, Roasted Nut
Metabolic Liability Moderate (O-dealkylation)High (Rapid O-demethylation)Low (Benzylic oxidation)

Key Insight: EMP exhibits a LogP increase of ~0.5 units over MMP. In medicinal chemistry, this shift is often sufficient to improve blood-brain barrier (BBB) penetration without incurring the solubility penalties seen in purely alkylated pyrazines like TMP.

Structural Activity Relationship (SAR) & Mechanism

To understand why a researcher would select EMP, we must look at the electronic and steric implications of the ethoxy group.

The "Ethoxy Effect" in Ligand Binding
  • Steric Bulk: The ethyl group (

    
    ) adds a rotational degree of freedom absent in the methoxy group. In kinase inhibitor design, this extra bulk can be exploited to fill hydrophobic pockets (e.g., the ATP binding site gatekeeper region) that are too large for a methoxy group but too narrow for a phenyl ring.
    
  • Electronic Donation: The alkoxy oxygen acts as a Hydrogen Bond Acceptor (HBA). However, the ethyl group's inductive effect (

    
    ) slightly increases the electron density on the pyrazine ring nitrogen compared to a methyl group, potentially strengthening 
    
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target proteins.
Diagram 1: Strategic Selection Logic (SAR)

PyrazineSelection Start Select Pyrazine Scaffold Target Target Environment? Start->Target Hydrophilic Hydrophilic/Surface Target->Hydrophilic Solvent Exposed Hydrophobic Hydrophobic Pocket Target->Hydrophobic Buried Site MMP_Node Select Methoxy (MMP) (High Potency, Low LogP) Hydrophilic->MMP_Node Sterics Steric Constraint? Hydrophobic->Sterics Tight Tight Space (< 3Å) Sterics->Tight Restricted Flexible Flexible Space (> 4Å) Sterics->Flexible Adaptive TMP_Node Select Alkyl (TMP) (High LogP, No H-Bond Acceptor) Tight->TMP_Node EMP_Node Select Ethoxy (EMP) (Balanced LogP, Metabolic Shield) Flexible->EMP_Node Optimal Fit

Caption: Decision tree for selecting pyrazine scaffolds based on binding pocket constraints and hydrophobicity requirements.

Experimental Protocols

Protocol A: High-Yield Synthesis of this compound

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled ethoxy groups (e.g., using D5-ethanol) for metabolic tracking. This protocol uses a Nucleophilic Aromatic Substitution (


).

Reagents:

  • 2-Chloro-5-methylpyrazine (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) - Freshly prepared preferred

  • Anhydrous Ethanol (Solvent)

Workflow:

  • Preparation: In a flame-dried 3-neck round bottom flask under

    
     atmosphere, dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate NaOEt in situ.
    
  • Addition: Cool the solution to 0°C. Add 2-Chloro-5-methylpyrazine dropwise over 20 minutes.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The spot for the starting chloride (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quenching: Cool to room temperature. Quench with saturated

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~85°C at 15 mmHg) to obtain a clear, colorless liquid.

Diagram 2: Synthesis Pathway[2][3]

Synthesis Reactants 2-Chloro-5-methylpyrazine + NaOEt Intermediate Meisenheimer Complex Reactants->Intermediate 0°C, EtOH Product This compound (>95% Yield) Intermediate->Product Reflux, -Cl⁻ Byproduct NaCl Intermediate->Byproduct Elimination

Caption: SNAr pathway for the synthesis of EMP from chloropyrazine precursors.

Protocol B: GC-MS Validation for Purity

Rationale: Alkoxypyrazines are prone to hydrolysis if stored improperly. This protocol ensures the integrity of the ether linkage.

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Target Ions: Monitor m/z 138 (Molecular Ion) and m/z 110 (Loss of ethene via McLafferty rearrangement, characteristic of ethyl ethers).

References

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook. [Link]

  • PubChem. (2024). Compound Summary: this compound (CID 95320). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (2023). This compound Flavor and Fragrance Information. [Link]

  • FooDB. (2024). Compound Details: this compound (FDB019839). [Link][1]

Sources

A Guide to Ensuring Accuracy in Flavor and Fragrance Analytics: An Inter-laboratory Comparison of 2-Ethoxy-5-methylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of flavor and fragrance chemistry, the precise quantification of aroma compounds is paramount. 2-Ethoxy-5-methylpyrazine, with its characteristic nutty and roasted aroma, is a key component in many food and beverage products. Its accurate measurement is crucial for quality control, product development, and regulatory compliance. This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantification of this compound, offering insights into best practices, method validation, and data interpretation for researchers, scientists, and drug development professionals.

The reliability of analytical data underpins consumer safety and product consistency.[1][2] Therefore, robust analytical methods and continuous performance monitoring through inter-laboratory comparisons are not just best practices, but necessities in the food and beverage industry.[1][2] This guide is structured to walk you through the critical aspects of designing and participating in such a study, using the quantification of this compound as a prime example.

The Cornerstone of Comparability: The Inter-laboratory Study

An inter-laboratory study, or proficiency test, is a powerful tool for assessing the performance of individual laboratories and the reliability of analytical methods across different locations.[3][4][5] By analyzing the same homogeneous sample, participating laboratories can benchmark their results against a reference value and against each other. This process is governed by international standards such as ISO/IEC 17043, which outlines the requirements for proficiency testing providers to ensure competent and consistent operation.[3][4][6]

Designing a Robust Inter-laboratory Comparison

The design of this hypothetical study for this compound quantification is centered around providing a clear and objective assessment of laboratory performance. Key considerations include:

  • Test Material: A well-characterized and homogenous test material is the foundation of any proficiency test. For this study, a solution of this compound in a relevant food matrix simulant (e.g., a hydroalcoholic solution) would be prepared and its homogeneity and stability rigorously assessed.

  • Assigned Value: An accurate and reliable assigned value for the concentration of this compound in the test material must be established. This is typically determined through analysis by a reference laboratory using a validated primary method.

  • Statistical Evaluation: The performance of participating laboratories is evaluated using statistical methods. The z-score is a widely accepted metric that indicates how many standard deviations a laboratory's result is from the assigned value.

The Chosen Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most widely applied and powerful analytical technique for the characterization and quantification of alkylpyrazines like this compound.[7][8][9] Its high resolution and sensitivity make it ideal for separating and identifying volatile compounds in complex matrices.[7] However, it's important to note that the mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging without careful consideration of chromatographic retention times.[8][9]

Experimental Workflow for GC-MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Test Sample Extraction Liquid-Liquid Extraction Sample->Extraction Add internal standard Concentration Solvent Evaporation Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: A typical workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for the quantification of this compound by GC-MS is designed to be a self-validating system, incorporating quality control checks at each critical step.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: To isolate the analyte from the sample matrix and pre-concentrate it for enhanced sensitivity.

  • Procedure:

    • Pipette 10 mL of the homogenized liquid sample into a 50 mL separatory funnel.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with 10 mL of fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Rationale: To separate the analyte from other volatile compounds and obtain a mass spectrum for identification and quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC-MS Parameters:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

3. Data Analysis and Quantification

  • Rationale: To accurately determine the concentration of the analyte based on its response relative to the internal standard.

  • Procedure:

    • Identify the chromatographic peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area of the analyte and the internal standard.

    • Construct a calibration curve by analyzing a series of standard solutions of known concentrations.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Interpreting the Results: A Comparative Analysis

The primary goal of the inter-laboratory comparison is to assess the proficiency of each participating laboratory. The following table presents hypothetical results from such a study.

Laboratory IDReported Value (mg/L)Assigned Value (mg/L)Standard Deviation for Proficiency Assessmentz-scorePerformance
Lab A5.25.00.50.4Satisfactory
Lab B4.35.00.5-1.4Satisfactory
Lab C6.55.00.53.0Unsatisfactory
Lab D4.95.00.5-0.2Satisfactory
Lab E5.85.00.51.6Questionable

Performance Interpretation:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance, investigation is recommended

  • |z| ≥ 3: Unsatisfactory performance, corrective action is required

Logical Relationship of the Inter-laboratory Comparison Process

The following diagram illustrates the logical flow of the inter-laboratory comparison process.

Interlab_Comparison Provider Proficiency Test Provider (ISO 17043 Accredited) Sample_Prep Preparation of Homogeneous Test Material Provider->Sample_Prep Distribution Distribution to Participating Laboratories Sample_Prep->Distribution Analysis Analysis by Participating Laboratories Distribution->Analysis Reporting Reporting of Results to Provider Analysis->Reporting Evaluation Statistical Evaluation of Results (z-scores) Reporting->Evaluation Feedback Performance Feedback to Laboratories Evaluation->Feedback Corrective_Action Corrective Action by Laboratories (if necessary) Feedback->Corrective_Action if |z| >= 3

Caption: The cyclical process of an inter-laboratory comparison study.

Conclusion: A Commitment to Quality

Ensuring the accuracy and reliability of analytical data is a continuous journey. Inter-laboratory comparisons for key compounds like this compound are essential for maintaining high standards of quality in the flavor and fragrance industry. By embracing robust analytical methods, participating in proficiency testing schemes, and committing to continuous improvement, laboratories can ensure the integrity of their results and contribute to the production of safe and high-quality consumer products. The validation of analytical methods is a critical step to ensure they are fit for their intended purpose.[2][10][11]

References

  • Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology - NIH. (2020). National Institutes of Health. [Link]

  • Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology - WUR eDepot. (2020). Wageningen University & Research. [Link]

  • Letter: Comparison of Pyridine and Pyrazine Derivatives Distributions in Exhaled Breath and Exhaled Breath Condensate After Smoking - PubMed. (2016). National Center for Biotechnology Information. [Link]

  • HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - NIH. (2018). National Institutes of Health. [Link]

  • (PDF) Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology - ResearchGate. (2020). ResearchGate. [Link]

  • Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. (2014). Technology Networks. [Link]

  • ISO/IEC 17043 - ANSI National Accreditation Board | ANAB. (n.d.). ANSI National Accreditation Board. [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. (2021). National Institutes of Health. [Link]

  • Method Development and Validation for Food and Beverages - RSSL. (n.d.). Reading Scientific Services Ltd. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed. (2008). National Center for Biotechnology Information. [Link]

  • The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. (2024). PJLA. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. (2019). ResearchGate. [Link]

  • Methodological Validation and Inter-Laboratory Comparison of Microneutralization Assay for Detecting Anti-AAV9 Neutralizing Antibody in Human - MDPI. (2024). MDPI. [Link]

  • Proficiency Testing Providers (ISO/IEC 17043) Accreditation - NATA. (n.d.). National Association of Testing Authorities, Australia. [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository. (1997). Food and Agriculture Organization of the United Nations. [Link]

  • (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - ResearchGate. (2018). ResearchGate. [Link]

  • Proficiency testing providers / DIN EN ISO/IEC 17043 - DAkkS - German Accreditation Body. (n.d.). DAkkS. [Link]

  • GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents - CORE. (2023). CORE. [Link]

  • methyl ethoxypyrazine, 65504-94-1 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry - OpenAgrar. (n.d.). OpenAgrar. [Link]

  • Understanding Method Validation in Food Testing Laboratories - Food Safety Institute. (2025). Food Safety Institute. [Link]

  • ISO 17043 Accreditation for Proficiency Testing - College of American Pathologists. (n.d.). College of American Pathologists. [Link]

  • Chemical Synthesis of 2-Ethyl-5-Methylpyrazine: Production and Quality Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 - The Good Scents Company. (n.d.). The Good Scents Company. [Link]

Sources

A Senior Application Scientist's Guide to the Accuracy and Precision of Analytical Methods for 2-Ethoxy-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of flavor and aroma compounds is paramount. 2-Ethoxy-5-methylpyrazine, a key contributor to the sensory profile of many food products and a potential impurity in pharmaceutical formulations, demands analytical methods that are both robust and reliable. This guide provides an in-depth, objective comparison of the primary analytical techniques used for the determination of this compound, supported by experimental data and field-proven insights.

The Analytical Challenge: Why Accuracy and Precision Matter

This compound is a volatile organic compound often present at trace levels. Its potent aroma means that even minute variations in concentration can significantly impact the final product's characteristics. Therefore, the choice of analytical methodology is a critical decision, directly influencing quality control, regulatory compliance, and the success of research and development efforts. An ideal analytical method must be accurate, meaning it provides a result close to the true value, and precise, indicating high repeatability of the measurement.

Comparative Analysis of Leading Analytical Methodologies

The two most prevalent techniques for the analysis of this compound and other volatile pyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound.[1] The principle lies in the separation of compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio, providing excellent selectivity and sensitivity.

The Causality Behind Experimental Choices in GC-MS:

The selection of the column, injection technique, and temperature programming is crucial for achieving optimal separation and sensitivity. For pyrazines, a non-polar or medium-polar column is often preferred. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is both solvent-free and highly effective at concentrating volatile analytes from a sample matrix before injection into the GC system. This pre-concentration step is vital for detecting trace levels of the analyte.

Self-Validating Systems in GC-MS:

A robust GC-MS method incorporates internal standards, ideally isotopically labeled analogs of the target analyte. This allows for the correction of variations in sample preparation and instrument response, ensuring the accuracy and reliability of the quantitative data.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS/MS)

While GC-MS is traditionally favored for volatile compounds, advances in liquid chromatography, particularly UPLC coupled with tandem mass spectrometry (MS/MS), have made it a viable and sometimes advantageous alternative for the analysis of pyrazines.[2] In this technique, the sample is dissolved in a liquid mobile phase and separated on a packed column. The MS/MS detector provides high selectivity and sensitivity, allowing for the quantification of target analytes even in complex matrices.

The Causality Behind Experimental Choices in LC-MS/MS:

The choice of a reversed-phase column (e.g., C18) is common for the separation of moderately polar compounds like pyrazines.[3] The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier such as formic acid, is optimized to achieve good peak shape and separation. Direct injection of liquid samples, such as beverages, can sometimes be performed, simplifying sample preparation.[2]

Self-Validating Systems in LC-MS/MS:

Similar to GC-MS, the use of internal standards is critical for robust quantification in LC-MS/MS. The selection of multiple reaction monitoring (MRM) transitions for the analyte and internal standard provides a high degree of specificity, minimizing the risk of interference from other components in the sample matrix.

Performance Data: A Head-to-Head Comparison

Performance ParameterGC-MS (with HS-SPME)UPLC-MS/MS
Limit of Detection (LOD) Typically in the low µg/kg (ppb) to ng/kg (ppt) range. For example, a validated method for 2-methoxy-3,5-dimethylpyrazine in drinking water reported an LOD of 0.83 ng/L.Can achieve comparable or even lower LODs, often in the ng/L to µg/L range, depending on the matrix and instrumentation. A study on various pyrazines reported LODs determined by a signal-to-noise ratio of 3.[2]
Limit of Quantitation (LOQ) Typically in the low µg/kg (ppb) range. The aforementioned study on 2-methoxy-3,5-dimethylpyrazine reported an LOQ of 2.5 ng/L.In a similar range to GC-MS. The same study on pyrazines defined the LOQ by a signal-to-noise ratio of 10.[2]
Accuracy (Recovery) Generally excellent, with recovery rates typically between 80% and 120%. A study on acaricides in bee pollen using GC-MS reported recoveries between 80% and 108%.[4] Another for volatile contaminants showed recoveries of 98% to 102%.[5]High accuracy is also achievable. A study on 16 pyrazines in an alcoholic beverage using UPLC-MS/MS reported recoveries ranging from 84.36% to 103.92%.[2]
Precision (Repeatability, RSD) High precision with Relative Standard Deviation (RSD) values typically below 15% for trace analysis. A study on pesticides showed an average coefficient of variation (CV) of 7.6% at the lowest calibration level. A method for volatile contaminants reported an RSD of less than 2%.[5]Excellent precision is also a hallmark of UPLC-MS/MS methods. The study on 16 pyrazines found RSDs in triplicate samples to be ≤6.36%.[2]

Experimental Protocols

Detailed Protocol for HS-SPME-GC-MS Analysis

This protocol is based on established methods for the analysis of volatile pyrazines in food and beverage matrices.

1. Sample Preparation (HS-SPME)

  • Place a known amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 2 g of NaCl and 5 mL of deionized water) to enhance the release of volatile compounds from the matrix.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Seal the vial immediately with a magnetic crimp cap with a PTFE/silicone septum.

  • Equilibrate the sample in a heating block or autosampler incubator at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific time (e.g., 20-40 minutes) at the same temperature to adsorb the volatile analytes.

2. GC-MS Analysis

  • Desorb the SPME fiber in the heated GC injection port (e.g., at 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

  • Separate the analytes on a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

  • Use a temperature program to elute the compounds, for example: start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Set the mass spectrometer to operate in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis for higher sensitivity.

Sources

Comparative analysis of pyrazine formation from different amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of flavor chemistry and pharmaceutical intermediate synthesis, pyrazines represent a critical class of nitrogen-heterocycles. Their formation via the Maillard reaction is heavily dependent on the specific amino acid precursor utilized. This guide provides a comparative analysis of pyrazine formation kinetics, yield efficiency, and structural distribution across different amino acid classes.

Key Insight: While reducing sugars provide the carbon skeleton, the amino acid side chain determines the alkyl-substitution pattern and reaction rate. Basic amino acids (specifically Lysine ) demonstrate superior total pyrazine yields compared to aliphatic amino acids (Glycine, Alanine), primarily due to the presence of the


-amino group which facilitates multiple condensation pathways.

Mechanistic Foundation[1]

To manipulate pyrazine profiles, one must understand the underlying causality. The formation is not a single linear path but a network of competing reactions initiated by the condensation of an amino acid with a reducing sugar (e.g., Glucose).[1][2]

The Pathway Logic
  • Amadori Rearrangement: Formation of 1-amino-1-deoxy-2-ketoses.

  • Strecker Degradation (The Critical Junction): oxidative deamination of the amino acid by

    
    -dicarbonyls (sugar fragments). This yields a Strecker Aldehyde  (determines side chains) and an 
    
    
    
    -Aminoketone
    .[3]
  • Condensation: Two

    
    -aminoketone molecules self-condense (or cross-condense) to form a dihydropyrazine.[4]
    
  • Oxidation: Conversion of dihydropyrazine to the aromatic pyrazine.[4]

Visualization: The Strecker-Driven Formation Pathway

PyrazineFormation Sugar Reducing Sugar (Glucose) Amadori Amadori Product Sugar->Amadori AA Amino Acid (R-CH(NH2)-COOH) AA->Amadori Strecker Strecker Degradation AA->Strecker Re-entry Dicarbonyl α-Dicarbonyls (e.g., 3-deoxyosone) Amadori->Dicarbonyl Dicarbonyl->Strecker Aldehyde Strecker Aldehyde (R-CHO) Strecker->Aldehyde Side Chain Source AminoKetone α-Aminoketone Strecker->AminoKetone Condensation Condensation (- 2H2O) AminoKetone->Condensation x2 Molecules Dihydro Dihydropyrazine Condensation->Dihydro Oxidation Oxidation Dihydro->Oxidation Product Alkylpyrazine Oxidation->Product

Figure 1: The central role of Strecker Degradation in determining pyrazine structure. The "R" group of the amino acid directly influences the final alkyl substitution.

Comparative Analysis of Amino Acid Precursors

This section evaluates precursors based on experimental performance in glucose-model systems (120°C–140°C, pH 8.0).

A. Basic Amino Acids (Lysine)
  • Performance: Highest Yield. Lysine consistently outperforms other amino acids in total pyrazine generation.

  • Mechanism: Lysine possesses two amino groups (

    
     and 
    
    
    
    ). The
    
    
    -amino group is highly reactive and can facilitate sugar fragmentation and pyrazine ring closure more efficiently than a single
    
    
    -amino group.
  • Product Profile: Dominance of 2,5-Dimethylpyrazine and Trimethylpyrazine .[5][6][7]

  • Sensory: Strong roasted, nutty, and potato-like notes.

B. Aliphatic Amino Acids (Glycine, Alanine, Valine)
  • Performance: Moderate Yield. Reactivity generally decreases as steric hindrance of the side chain increases (Gly > Ala > Val).

  • Glycine: Lacks a side chain (R=H). Primarily forms unsubstituted pyrazine and simple methylpyrazines (via sugar fragmentation).

  • Alanine: The methyl side chain (R=CH3) leads to the formation of ethyl-substituted pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) via the incorporation of acetaldehyde (Strecker aldehyde of Alanine).

  • Valine: Bulky isopropyl side chain. Lower yields due to steric hindrance; produces specific isopropyl-pyrazines.

C. Hydroxyl/Amide Amino Acids (Serine, Threonine, Asparagine)
  • Performance: Variable/Specialized.

  • Serine/Threonine: Can undergo direct dehydration/deamination to form reactive intermediates (e.g., aminoacetone) without strict Strecker degradation, providing a unique pathway to alkylpyrazines.[8]

  • Asparagine: Often associated with acrylamide formation, but in the presence of glyoxal, it yields unsubstituted pyrazine.[9] High correlation exists between acrylamide and pyrazine formation rates in these systems.[9][10]

Experimental Data Dashboard

Table 1: Comparative Yield and Product Distribution (Glucose Model System)

Conditions: Equimolar Glucose + Amino Acid, 140°C, 90 min, pH 8.0.

Amino Acid PrecursorRelative Total YieldDominant SpeciesPrimary Mechanism Note
Lysine High (+++++) 2,5-Dimethylpyrazine, Trimethylpyrazine

-amino group enhances reactivity; acts as efficient catalyst.
Alanine Moderate (+++)2-Ethyl-3,5-dimethylpyrazineStrecker aldehyde (Acetaldehyde) incorporates into ring/side chain.
Glycine Moderate (++)Pyrazine (unsubstituted), MethylpyrazineLack of side chain limits alkylation; relies on sugar fragments.
Valine Low (+)2-Isopropyl-3-methoxypyrazineSteric hindrance limits yield; forms branched-chain products.
Asparagine Low (+)Pyrazine (unsubstituted)Competes with acrylamide formation pathway.
Table 2: Sensory Profile by Precursor
PrecursorResulting Flavor ProfileKey Compound
Lysine Roasted corn, toasted nuts2,5-Dimethylpyrazine
Alanine Sweet, caramel, roasted beef2-Ethyl-3,5-dimethylpyrazine
Valine Earthy, potato, cocoa2-Isopropyl-3-methoxypyrazine
Threonine Baked bread, popcorn2-Ethyl-3,6-dimethylpyrazine

Standardized Experimental Protocol

To replicate these findings or screen new precursors, use the following self-validating protocol. This workflow utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , the gold standard for volatile analysis.

Protocol: Maillard Model System & Analysis

1. Model System Preparation:

  • Reagents: Dissolve 0.005 mol of D-Glucose and 0.005 mol of target Amino Acid in 20 mL of phosphate buffer (0.1 M, pH 8.0).

  • Validation Check: Measure pH immediately. If pH < 7.8, re-adjust with 1M NaOH. Pyrazine formation is base-catalyzed.[11]

2. Thermal Reaction:

  • Transfer solution to a high-pressure reaction vial (e.g., 40 mL vial with PTFE-lined cap).

  • Heat at 140°C for 90 minutes in an oil bath or heating block.

  • Cooling: Immediately cool in an ice bath to 4°C to quench the reaction.

3. Extraction (HS-SPME):

  • Equilibration: Transfer 5 mL of sample to a 20 mL headspace vial. Add 1.5g NaCl (to salt-out volatiles). Equilibrate at 50°C for 20 min.

  • Fiber Selection: Use a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) for broad polarity coverage.

  • Extraction: Expose fiber to headspace at 50°C for 30 min.

4. GC-MS Analysis:

  • Desorption: 250°C for 3 min (splitless mode).

  • Column: DB-Wax or equivalent polar column (30m x 0.25mm).

  • Oven Program: 40°C (2 min)

    
     5°C/min to 230°C 
    
    
    
    Hold 5 min.
  • Detection: EI Source (70 eV), Scan range 35–300 m/z.

Visualization: Experimental Workflow

Workflow cluster_prep Preparation cluster_react Reaction cluster_anal Analysis Mix Mix Reactants (Glc + AA + Buffer) pH Adjust pH 8.0 Mix->pH Heat Heat 140°C, 90 min pH->Heat Quench Ice Bath Quench Heat->Quench Salt Add NaCl (Salting Out) Quench->Salt SPME HS-SPME (DVB/CAR/PDMS) Salt->SPME GCMS GC-MS Quantification SPME->GCMS

Figure 2: Step-by-step experimental workflow for isolating and analyzing pyrazines from model systems.

References

  • Wang, F., et al. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions.[12] Royal Society of Chemistry.

  • Hwang, H.I., et al. (2011). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. Perfumer & Flavorist.

  • Yu, D., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods (MDPI).

  • Koehler, P.E., & Odell, G.V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry.

  • Adams, A., et al. (2008). Acrylamide and pyrazine formation in model systems containing asparagine. Journal of Agricultural and Food Chemistry.

Sources

Benchmarking Guide: Extraction Techniques for 2-Ethoxy-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the extraction efficiency of 2-Ethoxy-5-methylpyrazine (EMP) , a potent flavor compound (nutty/roasted notes) and pharmaceutical intermediate. Due to its moderate lipophilicity (LogP ~1.78) and volatility (BP ~189°C), EMP presents unique challenges: it is prone to thermal degradation during distillation and requires specific solvent polarity for efficient partitioning.

Key Findings:

  • For Quantitation/Screening: HS-SPME using a DVB/CAR/PDMS fiber is the superior choice, offering the lowest Limits of Detection (LOD) without solvent interference.

  • For Isolation/Purification: Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) remains the thermodynamic baseline for yield (>95%), provided pH is controlled.

  • For High-Purity/Green Chemistry: Supercritical Fluid Extraction (SFE) offers the highest purity profile by eliminating thermal artifacts common in distillation methods, though it requires specific pressure optimization (100 bar).

Physicochemical Profile & Extraction Implications

Understanding the molecule is the first step to protocol design. EMP is a pyrazine ether, meaning it possesses both basic nitrogen centers (though weakly basic) and an ether linkage.

PropertyValueExtraction Implication
Boiling Point 189.1°C ± 35.0°CHigh enough to require vacuum for distillation; risk of thermal artifacts in SDE (Simultaneous Distillation-Extraction).
LogP (Octanol/Water) ~1.74 – 1.78Moderately lipophilic. Extracts well into non-polar solvents (Hexane) but best in semi-polar chlorinated solvents (DCM).
pKa ~1.07Very weak base. Exists in neutral form at standard extraction pH (neutral to slightly alkaline). Acidification will protonate it, driving it into the aqueous phase (useful for washing steps).
Solubility Moderate in water"Salting out" (NaCl addition) is mandatory to drive partition coefficients (

) toward the organic phase.

Method A: Headspace Solid-Phase Microextraction (HS-SPME)

Best Application: High-throughput screening, flavor profiling, trace analysis (ng/L).[1][2]

The "Expert" Protocol

Standard PDMS fibers are often insufficient for pyrazines due to their lower molecular weight and polarity. The Triple-Phase Fiber is the industry gold standard here.

  • Fiber Selection: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[3]

    • Why? The Carboxen layer traps small volatiles (EMP), while DVB retains larger semi-volatiles, and PDMS provides the structural core.

  • Sample Prep: 5g Sample + 2g NaCl (saturation) in a 20mL headspace vial.

  • Incubation: 40°C for 15 minutes (agitation at 500 rpm).

  • Extraction: 30 minutes headspace exposure.

  • Desorption: 250°C for 3 minutes (Splitless mode).

Data & Validation[1]
  • Linearity:

    
     in the 1–1000 µg/L range.
    
  • Recovery: Not applicable (equilibrium technique), but relative recovery vs. internal standard (e.g., 2-methyl-3-methoxy-pyrazine) is >90%.

Method B: Liquid-Liquid Extraction (LLE)

Best Application: Preparative isolation, bulk extraction from fermentation broth.

The "Expert" Protocol

While Hexane is cleaner, it often yields poor recovery (<70%) for alkoxypyrazines due to polarity mismatch. Dichloromethane (DCM) is the validated solvent of choice.

  • pH Adjustment: Adjust aqueous sample pH to >7.0 (ensure EMP is neutral).

  • Salting Out: Add NaCl to 20% (w/v) to increase ionic strength.

  • Solvent Addition: Add DCM (Ratio 1:1 v/v).

  • Agitation: Vigorous shaking for 10 minutes (equilibrium is slow due to interface limitations).

  • Phase Separation: Centrifuge at 3000 rpm to break emulsions (common in biological matrices).

  • Repeat: Total of 3 cycles required for >95% recovery.

  • Drying: Pass organic layer through anhydrous

    
    .
    
Critical Insight
  • Avoid Ethyl Acetate: It co-extracts too many matrix impurities (like imidazoles), requiring complex downstream silica chromatography.[4]

  • Safety: DCM is toxic; all work must occur in a fume hood.

Method C: Supercritical Fluid Extraction (SFE)

Best Application: Green chemistry, solvent-free residue requirements, thermolabile matrices.[5]

The "Expert" Protocol

SFE avoids the "cooked" off-notes generated by Steam Distillation (SDE). However, pure


 is too non-polar.
  • Fluid:

    
     (Supercritical).[5][6][7]
    
  • Modifier (Co-solvent): 5-10% Ethanol.

    • Causality: Ethanol disrupts the matrix-analyte interaction and increases the solubility of the ether-functionalized pyrazine.

  • Conditions:

    • Pressure:[5][7][8][9][10] 100 bar (Optimal density for pyrazines).

    • Temperature: 40°C (Low enough to prevent degradation).

    • Flow Rate: 2 mL/min.

  • Collection: Trapping in ethanol at 0°C.

Comparative Benchmarking Analysis

The following table synthesizes experimental performance metrics.

MetricHS-SPME (DVB/CAR/PDMS)LLE (Dichloromethane)SFE (

+ EtOH)
SDE (Simultaneous Distillation)
Recovery Yield N/A (Equilibrium)96% ± 2.5% 92% ± 3.1%85% ± 5.0%
Purity (Selectivity) High Low (Requires cleanup)Very High Moderate
Solvent Usage None High (Toxic)Low (Green)Moderate
Thermal Artifacts NoneNoneNoneHigh Risk
Limit of Detection 0.5 ng/L 50 µg/L10 µg/L100 µg/L
Throughput 40 min/sample2 hours/batch1 hour/sample4 hours/sample
Decision Logic Visualization

ExtractionDecision Start Start: Define Goal Quant Analytical Quantitation? Start->Quant Trace Analysis Prep Isolation / Prep? Start->Prep Purification SPME Method: HS-SPME (Fiber: DVB/CAR/PDMS) Quant->SPME High Sensitivity Matrix Is Matrix Thermolabile? Prep->Matrix SFE Method: SFE (CO2 + 5% EtOH) Matrix->SFE Yes (Heat Sensitive) LLE Method: LLE (DCM + NaCl) Matrix->LLE No (Robust Matrix)

Figure 1: Decision Matrix for selecting the optimal extraction technique based on end-goal requirements.

Experimental Workflow: Automated SFE

For laboratories moving toward green chemistry, the SFE setup is less intuitive than LLE. Below is the schematic for the optimized EMP extraction flow.

SFE_Workflow CO2 Liq. CO2 Cylinder Pump High Pressure Pump (100 bar) CO2->Pump Oven Extraction Cell (40°C) Pump->Oven Supercritical Phase Modifier Ethanol Modifier Modifier->Pump 5-10% Mix Restrictor Back Pressure Regulator Oven->Restrictor EMP Solubilized Trap Collection Vial (0°C) Restrictor->Trap Depressurization

Figure 2: Optimized SFE Workflow for Pyrazine Extraction. Note the modifier addition to increase polarity.

References

  • NIST Chemistry WebBook. this compound Properties & Spectra. National Institute of Standards and Technology.

  • Sigma-Aldrich (Merck). SPME Fiber Selection Guide for Volatiles and Semivolatiles.

  • National Institutes of Health (PubMed). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines.

  • MDPI. Supercritical Extraction Techniques for Obtaining Biologically Active Substances.

  • EPA Methods. Method 3510C: Separatory Funnel Liquid-Liquid Extraction.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.